m-PEG12-acid
Description
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Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H52O14/c1-29-4-5-31-8-9-33-12-13-35-16-17-37-20-21-39-24-25-40-23-22-38-19-18-36-15-14-34-11-10-32-7-6-30-3-2-26(27)28/h2-25H2,1H3,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMAKFNFKUHXFBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H52O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to m-PEG12-acid: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of methoxy-poly(ethylene glycol)12-acid (m-PEG12-acid), a monodisperse PEG linker widely utilized in bioconjugation, drug delivery, and proteomics. This document details its chemical structure, physicochemical properties, and key applications, with a focus on practical experimental protocols.
Chemical Structure and Properties
This compound is a heterobifunctional molecule characterized by a methoxy-terminated polyethylene glycol (PEG) chain of twelve ethylene glycol units, and a terminal carboxylic acid. This structure imparts both hydrophilicity, through the PEG chain, and a reactive handle for covalent modification, via the carboxyl group.
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// Define the nodes for the structure CH3 [label="CH₃", pos="0,0!"]; O1 [label="O", pos="1,0.5!"]; CH2_1 [label="CH₂", pos="2,0.5!"]; CH2_2 [label="CH₂", pos="3,0.5!"]; O2 [label="O", pos="4,0!"]; // Repeating unit PEG_repeat [label="(CH₂CH₂O)₁₀", pos="6,0!"]; // End of PEG chain CH2_11 [label="CH₂", pos="8,0!"]; CH2_12 [label="CH₂", pos="9,0!"]; COOH [label="COOH", pos="10,0.5!"];
// Connect the nodes CH3 -- O1 [len=1]; O1 -- CH2_1 [len=1]; CH2_1 -- CH2_2 [len=1]; CH2_2 -- O2 [len=1]; O2 -- PEG_repeat [len=1.5]; PEG_repeat -- CH2_11 [len=1.5]; CH2_11 -- CH2_12 [len=1]; CH2_12 -- COOH [len=1]; }
Caption: Chemical Structure of this compound.
The monodisperse nature of this compound, with a precise number of PEG units, is a significant advantage over traditional polydisperse PEG reagents, as it ensures batch-to-batch consistency and simplifies the characterization of the final conjugate.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for designing and executing bioconjugation reactions and for the handling and storage of the reagent.
| Property | Value |
| Molecular Formula | C₂₆H₅₂O₁₄ |
| Molecular Weight | 588.68 g/mol |
| CAS Number | 2135793-73-4 |
| Appearance | White to off-white solid or viscous liquid |
| Purity | Typically >95% |
| Solubility | Soluble in water, DMSO, DMF, and chlorinated solvents like DCM |
| Storage Conditions | Store at -20°C, desiccated and protected from light. For solutions, store at -20°C for up to one month or -80°C for up to six months.[1] |
Experimental Protocols
Synthesis of this compound
The synthesis of monodisperse this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity. While several methods exist for the synthesis of PEG acids, a common approach involves the Williamson ether synthesis to build the PEG chain, followed by oxidation to form the terminal carboxylic acid.
Note: The following is a generalized protocol and may require optimization.
Materials:
-
Dodecaethylene glycol monomethyl ether
-
Jones reagent (Chromium trioxide in sulfuric acid) or other suitable oxidizing agent
-
Sodium hydroxide
-
Hydrochloric acid
-
Dichloromethane (DCM)
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Diethyl ether
-
Magnesium sulfate (anhydrous)
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Silica gel for column chromatography
Procedure:
-
Oxidation of the Terminal Alcohol:
-
Dissolve dodecaethylene glycol monomethyl ether in a suitable solvent like acetone.
-
Cool the solution in an ice bath.
-
Slowly add Jones reagent dropwise to the solution with stirring. The reaction is exothermic and the color will change from orange to green.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding isopropanol.
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-
Work-up and Extraction:
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Filter the reaction mixture to remove chromium salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in water and acidify with hydrochloric acid to a pH of approximately 2.
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Extract the aqueous solution with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography. The choice of eluent system will depend on the polarity of the product and any byproducts. A gradient of methanol in dichloromethane is often effective for separating PEG compounds.[2]
-
Monitor the fractions by TLC.
-
Combine the fractions containing the pure product and evaporate the solvent to yield pure this compound.
-
Characterization of this compound
Accurate characterization is essential to confirm the identity and purity of the synthesized this compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve a small sample in a suitable deuterated solvent (e.g., CDCl₃ or D₂O). The ¹H NMR spectrum should show a characteristic singlet for the methoxy (CH₃O-) protons at approximately 3.38 ppm and a large multiplet for the ethylene glycol backbone protons (-OCH₂CH₂O-) around 3.64 ppm.[3] The protons of the methylene group adjacent to the carboxylic acid will appear at a slightly different chemical shift.
-
¹³C NMR: The ¹³C NMR spectrum will show a peak for the methoxy carbon and characteristic peaks for the carbons of the PEG backbone. The carbonyl carbon of the carboxylic acid will appear downfield.
2. Mass Spectrometry (MS):
-
Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to confirm the molecular weight of this compound (588.68 g/mol ).
Protein Conjugation using this compound with EDC/NHS Chemistry
The most common application of this compound is the PEGylation of proteins and peptides. The carboxylic acid group can be activated to form a reactive ester that readily couples with primary amines (e.g., the side chain of lysine residues) on the protein surface. The following is a general two-step protocol using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
Caption: General workflow for protein PEGylation using this compound.
Materials:
-
This compound
-
Protein of interest
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5
-
Desalting column or dialysis cassette for purification
Procedure:
-
Reagent Preparation:
-
Prepare fresh solutions of EDC and NHS in activation buffer immediately before use.
-
Dissolve the protein of interest in the coupling buffer at a suitable concentration (e.g., 1-10 mg/mL).
-
Dissolve this compound in the activation buffer. The molar ratio of this compound to protein will need to be optimized depending on the desired degree of PEGylation.
-
-
Activation of this compound:
-
In a microcentrifuge tube, mix the this compound solution with the freshly prepared EDC and NHS solutions. A typical molar ratio is 1:2:5 (this compound:EDC:NHS).
-
Incubate the reaction for 15-30 minutes at room temperature to form the reactive NHS ester.
-
-
Conjugation to Protein:
-
Add the activated m-PEG12-NHS ester solution to the protein solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the quenching buffer to the reaction mixture to a final concentration of 10-50 mM. This will hydrolyze any unreacted NHS esters.
-
Incubate for 15 minutes at room temperature.
-
-
Purification of the PEGylated Protein:
-
Remove unreacted PEG reagent and byproducts by size-exclusion chromatography (SEC) using a desalting column or by dialysis against a suitable buffer.
-
-
Characterization of the Conjugate:
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Analyze the purified PEGylated protein by SDS-PAGE to observe the increase in molecular weight.
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Use techniques like MALDI-TOF mass spectrometry to determine the degree of PEGylation.
-
Key Applications
The unique properties of this compound make it a valuable tool in various research and development areas:
-
PROTACs (Proteolysis Targeting Chimeras): The defined length and hydrophilicity of the this compound linker are ideal for connecting a target protein binder and an E3 ligase ligand in PROTAC design. This precise spacing is often critical for efficient ternary complex formation and subsequent target protein degradation.
-
Antibody-Drug Conjugates (ADCs): As a linker in ADCs, this compound can improve the solubility and pharmacokinetic profile of the conjugate.
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Peptide and Protein PEGylation: Covalent attachment of this compound to therapeutic proteins or peptides can increase their hydrodynamic size, leading to reduced renal clearance and extended in vivo half-life. The PEG chain can also shield the protein from proteolytic degradation and reduce its immunogenicity.
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Surface Modification: The carboxylic acid can be used to attach the PEG chain to amine-functionalized surfaces, such as nanoparticles, quantum dots, and microarrays, to reduce non-specific binding and improve biocompatibility.
Signaling Pathways and Logical Relationships
This compound itself is not directly involved in signaling pathways. Its role is that of a linker or a modifying agent that alters the properties of the molecule to which it is attached. For instance, in the context of PROTACs, it facilitates the induced proximity of a target protein and an E3 ubiquitin ligase, thereby hijacking the ubiquitin-proteasome system.
Caption: Role of this compound as a linker in a PROTAC.
References
The Core Mechanism of m-PEG12-acid as a Versatile Linker in Advanced Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern therapeutics, the role of linkers has evolved from simple spacers to critical components that dictate the efficacy, stability, and pharmacokinetic profile of complex drug modalities. Among these, polyethylene glycol (PEG) linkers have become indispensable tools, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive technical overview of m-PEG12-acid, a monodisperse PEG linker, detailing its mechanism of action, applications, and the experimental protocols for its use.
This compound is a heterobifunctional linker characterized by a methoxy-terminated polyethylene glycol chain of 12 ethylene glycol units and a terminal carboxylic acid. This structure imparts desirable physicochemical properties, most notably enhancing the hydrophilicity of the conjugated molecule. The terminal carboxylic acid serves as a versatile handle for covalent attachment to amine-containing molecules, forming a stable amide bond.
Core Mechanism of Action: Amide Bond Formation
The primary mechanism by which this compound functions as a linker is through the formation of a stable amide bond with a primary or secondary amine on a target molecule, such as an antibody, a small molecule drug, or a protein ligand. This reaction is not spontaneous and requires the activation of the carboxylic acid group. The most common and efficient method for this activation is the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with an auxiliary nucleophile like N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][2][3]
The process can be summarized in two key steps:
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Activation of the Carboxylic Acid: EDC reacts with the carboxylic acid of this compound to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.[2]
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Nucleophilic Attack and Amide Bond Formation: The O-acylisourea intermediate can directly react with an amine. However, to improve efficiency and stability, NHS is often included to convert the O-acylisourea into a more stable NHS ester.[2] This amine-reactive ester then readily reacts with a primary amine on the target molecule to form a stable amide linkage, releasing NHS.
This two-step, one-pot reaction is highly efficient and can be performed under mild conditions, making it suitable for conjugating sensitive biological molecules.
Applications in Drug Development
The unique properties of the this compound linker make it a valuable tool in the development of sophisticated therapeutics, primarily in the fields of Antibody-Drug Conjugates (ADCs) and PROTACs.
Antibody-Drug Conjugates (ADCs)
In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific tumor antigen. The linker plays a crucial role in the stability and efficacy of the ADC. The inclusion of a PEG spacer like this compound offers several advantages:
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Increased Hydrophilicity: Many cytotoxic payloads are hydrophobic. The hydrophilic PEG chain can help to mitigate aggregation and improve the solubility of the ADC, allowing for higher drug-to-antibody ratios (DARs).
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Improved Pharmacokinetics: PEGylation is known to increase the hydrodynamic radius of molecules, which can reduce renal clearance and extend the plasma half-life of the ADC. This prolonged circulation time can lead to greater accumulation of the ADC at the tumor site.
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Reduced Immunogenicity: The PEG chain can shield the cytotoxic drug from the immune system, potentially reducing the immunogenicity of the conjugate.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker in a PROTAC is a critical determinant of its efficacy, as it dictates the spatial orientation of the target protein and the E3 ligase for effective ternary complex formation.
PEG linkers like this compound are commonly used in PROTAC design due to:
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Enhanced Solubility and Permeability: The PEG spacer improves the overall solubility and cell permeability of the PROTAC molecule.
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Optimal Length and Flexibility: The length of the PEG chain can be systematically varied to optimize the formation of the ternary complex, which is crucial for degradation efficiency (DC50).
Data Presentation: Quantitative Insights into PEG Linker Performance
While specific quantitative data for this compound is often embedded within broader studies, the following tables summarize representative data for similar PEG linkers to illustrate the impact of PEGylation on key performance parameters in ADCs and PROTACs.
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics
| Linker | Drug-to-Antibody Ratio (DAR) | In Vitro Cytotoxicity (IC50, nM) | Plasma Half-life (t1/2, hours) | Reference |
| No PEG | 4.2 | 1.5 | 19.6 min (0.33 hr) | |
| PEG4 | 4.0 | 6.8 | 49.2 min (0.82 hr) | |
| PEG10 | 3.8 | 33.0 | 219.0 min (3.65 hr) | |
| mPEG24 | 4.0 | Not specified | Significantly prolonged |
This table presents data for affibody-drug conjugates and highlights the trend of increasing plasma half-life with longer PEG chains. A trade-off with in vitro cytotoxicity can be observed.
Table 2: Influence of PEG Linker Length on PROTAC Degradation Efficiency
| Target Protein | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| TBK1 | < 12 | No degradation | Not applicable | |
| TBK1 | 21 | 3 | 96 | |
| TBK1 | 29 | 292 | 76 | |
| BRD4 (Hypothetical) | PEG3 | ~50 | ~90 | |
| BRD4 (Hypothetical) | PEG5 | ~10 | >95 | |
| BRD4 (Hypothetical) | PEG6 | ~25 | ~95 |
This table shows that linker length is critical for PROTAC efficacy, with an optimal length leading to the most potent degradation. The data for TBK1 is from a published study, while the BRD4 data is representative.
Experimental Protocols
Protocol 1: Conjugation of this compound to a Primary Amine-Containing Molecule using EDC/Sulfo-NHS
This protocol describes the two-step, one-pot conjugation of this compound to a protein or other molecule containing primary amines.
Materials:
-
This compound
-
Molecule to be conjugated (e.g., antibody, protein)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Desalting column (e.g., Sephadex G-25)
-
Reaction tubes
-
Stirring/rocking platform
Procedure:
-
Preparation of Reagents:
-
Equilibrate EDC and Sulfo-NHS to room temperature before opening.
-
Prepare stock solutions of this compound in an appropriate organic solvent (e.g., DMSO or DMF) or directly in Activation Buffer.
-
Dissolve the amine-containing molecule in Coupling Buffer.
-
-
Activation of this compound:
-
In a reaction tube, dissolve this compound in Activation Buffer.
-
Add a 2-5 fold molar excess of Sulfo-NHS followed by a 2-5 fold molar excess of EDC to the this compound solution.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle stirring.
-
-
Conjugation to the Amine-Containing Molecule:
-
Add the activated this compound solution to the solution of the amine-containing molecule. A 10-20 fold molar excess of the activated linker over the target molecule is a common starting point.
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The pH of the reaction mixture should be adjusted to 7.2-7.5 with the Coupling Buffer for optimal reaction with primary amines.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS-ester.
-
Incubate for 15 minutes at room temperature.
-
-
Purification of the Conjugate:
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Remove unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
Protocol 2: Characterization of the this compound Conjugate
1. Determination of Drug-to-Antibody Ratio (DAR) (for ADCs):
-
UV-Vis Spectroscopy: If the drug has a distinct UV absorbance from the antibody, the DAR can be estimated using the Beer-Lambert law by measuring the absorbance at two different wavelengths (e.g., 280 nm for the antibody and the λmax of the drug).
-
Mass Spectrometry (MS): LC-MS is a precise method to determine the DAR and the distribution of different drug-loaded species. The analysis can be performed on the intact ADC or after reduction of the antibody into its light and heavy chains.
2. Analysis of PROTACs:
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LC-MS and NMR: To confirm the identity and purity of the synthesized PROTAC.
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Western Blotting: To assess the degradation of the target protein in cells treated with the PROTAC. The DC50 (half-maximal degradation concentration) can be determined from a dose-response curve.
-
Cell Viability Assays (e.g., MTT, CellTiter-Glo): To determine the cytotoxic effect of the PROTAC (IC50).
3. General Characterization:
-
High-Performance Liquid Chromatography (HPLC): Size-exclusion (SEC-HPLC) and reverse-phase (RP-HPLC) can be used to assess the purity and aggregation of the conjugate.
Mandatory Visualizations
Conclusion
This compound is a powerful and versatile linker that plays a crucial role in the development of next-generation therapeutics like ADCs and PROTACs. Its well-defined structure and ability to enhance the physicochemical properties of conjugated molecules make it an attractive choice for drug developers. A thorough understanding of its conjugation chemistry and the impact of the PEG chain on the final construct's performance is essential for the rational design of highly effective and safe therapies. The protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this compound and other PEG linkers in their drug development endeavors.
References
The Strategic Role of m-PEG12-acid in PROTAC Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The architecture of a PROTAC, consisting of a target protein ligand, an E3 ligase ligand, and a connecting linker, is a testament to the intricate structure-activity relationships that govern its efficacy. The linker, far from being a passive spacer, plays a pivotal role in dictating the PROTAC's physicochemical properties, ternary complex formation, and ultimately, its degradation efficiency.
Among the diverse array of linker chemistries, polyethylene glycol (PEG) linkers are frequently employed due to their hydrophilicity, biocompatibility, and tunable length. This guide focuses on the specific role of m-PEG12-acid, a 12-unit methoxy-terminated PEG linker with a carboxylic acid functional group, in the development of potent and effective PROTACs. We will delve into its impact on PROTAC properties, provide detailed experimental protocols for its incorporation and evaluation, and present quantitative data to inform rational PROTAC design.
The Role of this compound as a PROTAC Linker
The selection of a linker is a critical optimization step in PROTAC design. The length, flexibility, and chemical nature of the linker influence several key parameters that determine the overall success of a PROTAC molecule.
Key Advantages of PEG Linkers:
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Enhanced Solubility: The hydrophilic nature of the PEG chain improves the aqueous solubility of often-hydrophobic PROTAC molecules, which can be beneficial for both in vitro handling and in vivo pharmacokinetics.
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Improved Cell Permeability and Oral Absorption: By favorably modifying the physicochemical properties of the PROTAC, PEG linkers can positively impact cell membrane permeability and potentially improve oral bioavailability.
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Tunable Length: PEG linkers can be synthesized in various lengths, allowing for the systematic optimization of the distance between the target protein and the E3 ligase to achieve a productive ternary complex.
-
Facile Assembly: The availability of bifunctional PEG derivatives enables the straightforward and rapid synthesis of PROTAC libraries with diverse linker attachments.
This compound: A Specific Tool for PROTAC Optimization
This compound provides a linker of a defined length (approximately 49 Å) with a terminal carboxylic acid for covalent attachment to an amine-functionalized warhead or E3 ligase ligand via amide bond formation. The methoxy cap at the other end prevents unwanted cross-reactivity. The 12-unit length of this linker has been shown to be effective in promoting the degradation of certain target proteins.
Quantitative Data on PEG Linker Length in PROTAC Performance
The optimal linker length is target- and E3 ligase-dependent. The following tables summarize data from studies that have systematically investigated the impact of PEG linker length on PROTAC efficacy, providing a rationale for the inclusion of a 12-unit PEG linker in optimization efforts.
Table 1: Comparative Efficacy of ERα-Targeting PROTACs with Different Linker Lengths
| PROTAC Linker Length (atoms) | % ERα Degraded (at 10 µM) | IC50 (µM) in MCF7 cells |
| 9 | ~50% | >10 |
| 12 | ~75% | ~5 |
| 16 | ~95% | ~1 |
| 19 | ~70% | ~5 |
| 21 | ~60% | >10 |
Data adapted from a study on ERα-targeting PROTACs, illustrating that a 12-atom linker shows significant degradation and cell growth inhibition, although a 16-atom linker was optimal in this specific context.
Table 2: Degradation Potency of TBK1-Targeting PROTACs with Different Linker Lengths
| PROTAC Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| < 12 | No degradation observed | - |
| 21 | 3 | 96% |
| 29 | 292 | 76% |
Data from a study on TBK1-targeting PROTACs, indicating that a minimum linker length is required for activity, with linkers shorter than 12 atoms being inactive.
Table 3: Degradation Potency of a DCAF1-Recruiting BTK PROTAC with a PEG-12 Linker
| PROTAC | Linker | DC50 (nM) | Dmax (%) |
| DBt-5 | PEG-12 | ~100 | ~50% |
Data from a study on DCAF1-recruiting BTK PROTACs, where a PEG-12 linker demonstrated superior degradation compared to shorter PEG linkers in the same series.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a PROTAC using this compound and for key experiments to evaluate its biological activity.
Protocol 1: Synthesis of a Generic PROTAC using this compound via Amide Bond Formation
This protocol describes the coupling of an amine-functionalized warhead to this compound, followed by coupling to an amine-functionalized E3 ligase ligand.
Step 1: Coupling of Amine-Functionalized Warhead to this compound
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under a nitrogen atmosphere.
-
Activation: Add a peptide coupling reagent such as HATU (1.1 eq) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the solution. Stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Coupling: Add the amine-functionalized warhead (1.0 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature overnight.
-
Work-up and Purification: Monitor the reaction by LC-MS. Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the warhead-linker intermediate.
Step 2: Coupling of Warhead-Linker Intermediate to Amine-Functionalized E3 Ligase Ligand
-
Repeat the process: Follow the same procedure as in Step 1, using the warhead-linker intermediate (with its newly formed carboxylic acid) as the starting material and the amine-functionalized E3 ligase ligand as the coupling partner.
-
Final Purification: Purify the final PROTAC product by preparative HPLC to obtain the desired compound with high purity.
Protocol 2: Western Blot for Measuring PROTAC-Mediated Protein Degradation
-
Cell Culture and Treatment: Plate cells of interest in a multi-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (typically in a dose-response manner from low nM to high µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Western Blotting: Normalize the protein amounts for each sample and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation) values from the dose-response curves.
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Plate Preparation: Use a 96-well PAMPA plate system consisting of a donor plate and an acceptor plate. Coat the filter of the donor plate with a lipid solution (e.g., 1% lecithin in dodecane) to form the artificial membrane.
-
Compound Preparation: Prepare a solution of the PROTAC in a suitable buffer (e.g., PBS at pH 7.4) at a known concentration.
-
Assay Setup: Add the PROTAC solution to the donor wells and buffer without the compound to the acceptor wells. Assemble the donor and acceptor plates to form a "sandwich".
-
Incubation: Incubate the plate assembly at room temperature for a specified period (e.g., 4-16 hours) with gentle shaking.
-
Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
Data Analysis: Calculate the permeability coefficient (Pe) using the following equation:
Pe = [-ln(1 - [C]A(t) / [C]equilibrium)] * (VA * VD) / ((VA + VD) * A * t)
Where:
-
[C]A(t) is the concentration of the compound in the acceptor well at time t.
-
[C]equilibrium is the concentration at equilibrium.
-
VA and VD are the volumes of the acceptor and donor wells, respectively.
-
A is the area of the filter.
-
t is the incubation time.
-
Signaling Pathways and Logical Relationships
The following diagrams illustrate the general mechanism of PROTAC action and a specific signaling pathway that can be targeted by PROTACs.
Conclusion
This compound is a valuable tool in the PROTAC developer's arsenal. Its defined length, hydrophilicity, and convenient functional handle for conjugation make it an attractive choice for linker optimization studies. As the field of targeted protein degradation continues to evolve, a deep understanding of the role of each component of the PROTAC, including the linker, will be paramount in the design of next-generation therapeutics. The data and protocols presented in this guide provide a framework for the rational incorporation and evaluation of this compound in the development of novel and effective PROTACs.
Introduction to m-PEG12-acid for bioconjugation.
An In-depth Technical Guide to m-PEG12-acid for Bioconjugation
Introduction
This compound is a monodisperse polyethylene glycol (PEG) derivative that serves as a critical linker molecule in the field of bioconjugation.[1] PEGylation, the process of covalently attaching PEG chains to molecules such as proteins, peptides, or small molecule drugs, is a widely adopted strategy to enhance the therapeutic properties of biomolecules.[2][3] Key advantages of PEGylation include improved hydrophilicity and solubility, reduced aggregation, prolonged circulation half-life, and decreased immunogenicity of the conjugated substance.[2][4]
The "m" in this compound signifies a methoxy group capping one end of the PEG chain, which provides stability and prevents undesired crosslinking. The "12" indicates a discrete chain length of twelve repeating ethylene glycol units, ensuring batch-to-batch consistency, a significant advantage over traditional polydisperse PEG reagents. The terminal carboxylic acid group provides a reactive handle for covalent attachment to biomolecules, typically targeting primary amines. This guide provides a comprehensive overview of this compound, its properties, applications, and the methodologies for its use in bioconjugation for researchers, scientists, and drug development professionals.
Core Properties and Specifications
This compound is characterized by its defined structure and physicochemical properties, which are crucial for reproducible bioconjugation outcomes.
| Property | Value |
| Chemical Name | 2,5,8,11,14,17,20,23,26,29,32,35-dodecaoxaoctatriacontan-38-oic acid |
| Synonyms | mPEG11-CH2CH2COOH, mPEG11-propionic acid |
| Molecular Formula | C26H52O14 |
| Molecular Weight | 588.68 g/mol |
| CAS Number | 2135793-73-4 |
| Appearance | White to off-white solid or colorless oil |
| Purity | Typically ≥95% or ≥98% |
| Solubility | Soluble in Water, DMSO, DMF, DCM |
| Storage Conditions | Store at -20°C, protect from light. Stock solutions can be stored at -20°C for 1 month or -80°C for up to 6 months. |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 14 |
Applications in Bioconjugation
The unique properties of this compound make it a versatile tool for various bioconjugation applications, primarily focused on improving the pharmacokinetic and pharmacodynamic profiles of therapeutic molecules.
-
PROTAC Development : this compound is frequently used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation via the ubiquitin-proteasome system. The PEG12 spacer provides the necessary length and flexibility for the two ends of the PROTAC to simultaneously bind their respective proteins.
-
Antibody-Drug Conjugates (ADCs) : In ADC development, PEG linkers are crucial for connecting a cytotoxic payload to a monoclonal antibody. The hydrophilic PEG12 spacer helps to counterbalance the hydrophobicity of many potent payloads, improving the solubility and stability of the final ADC. This can lead to a higher drug-to-antibody ratio (DAR), reduced aggregation, and an improved pharmacokinetic profile.
-
Protein and Peptide Modification : General PEGylation of therapeutic proteins and peptides can enhance their stability and extend their in-vivo half-life. The terminal carboxylic acid of this compound allows for straightforward conjugation to primary amines, such as the ε-amine of lysine residues, which are commonly found on the surface of proteins.
-
Surface Modification : The functionalization of surfaces, such as nanoparticles, quantum dots, or biomaterials, with PEG chains can significantly reduce non-specific protein binding and improve biocompatibility.
Reaction Mechanism and Experimental Protocols
The primary reaction for conjugating this compound involves the formation of a stable amide bond between its carboxylic acid group and a primary amine on a target biomolecule. This reaction requires the activation of the carboxylic acid.
Amide Bond Formation Pathway
The carboxylic acid is typically activated using a carbodiimide reagent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) to form a more stable NHS ester intermediate. This intermediate then readily reacts with a primary amine to form a stable amide linkage.
Caption: General reaction scheme for this compound conjugation to a primary amine.
Detailed Experimental Protocol: Protein PEGylation
This protocol provides a general procedure for conjugating this compound to a protein via its lysine residues. Optimization may be required depending on the specific protein.
1. Materials Required:
-
This compound
-
Protein of interest (in a non-amine-containing buffer, e.g., PBS)
-
Activation Reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide)
-
Reaction Buffer: MES or PBS, pH 6.0-7.4. Avoid buffers containing primary amines like Tris or glycine.
-
Quenching Solution: 1M Tris-HCl or hydroxylamine, pH 8.0
-
Purification System: Size-Exclusion Chromatography (SEC) or Dialysis
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
2. Procedure:
-
Reagent Preparation:
-
Allow this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of this compound (e.g., 100 mM) in anhydrous DMF or DMSO.
-
Prepare fresh stock solutions of EDC (e.g., 200 mM) and NHS (e.g., 200 mM) in anhydrous DMF or DMSO immediately before use.
-
Prepare a solution of the protein of interest at a known concentration (e.g., 1-5 mg/mL) in the chosen reaction buffer.
-
-
Activation and Conjugation Reaction:
-
In a microcentrifuge tube, combine this compound, EDC, and NHS in the desired molar ratio (e.g., a 1:1.2:1.2 ratio of Acid:EDC:NHS is a common starting point). A molar excess of the PEG reagent over the protein (e.g., 10 to 20-fold) is typically used.
-
Incubate the activation mixture for 15-30 minutes at room temperature to form the NHS ester.
-
Add the activated this compound mixture to the protein solution.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the quenching solution (e.g., to a final concentration of 50 mM) to the reaction mixture.
-
Incubate for 30 minutes at room temperature to hydrolyze any unreacted NHS esters.
-
-
Purification of the Conjugate:
-
Remove unreacted PEG reagent and byproducts by performing dialysis against a suitable buffer (e.g., PBS) or by using size-exclusion chromatography (SEC).
-
-
Characterization:
-
Analyze the purified conjugate to determine the degree of labeling (average number of PEGs per protein) and confirm purity. Common methods include SDS-PAGE (which will show a shift in molecular weight), Mass Spectrometry (ESI-MS or MALDI-TOF), and HPLC.
-
Experimental Workflow Diagram
Caption: Standard workflow for protein bioconjugation with this compound.
Conclusion
This compound is a high-purity, monodisperse PEGylation reagent that offers significant advantages for bioconjugation. Its defined length enhances reproducibility, while its hydrophilic nature improves the solubility and stability of the resulting conjugates. The terminal methoxy group ensures stability, and the reactive carboxylic acid provides a reliable handle for covalent linkage to biomolecules. These features make this compound an invaluable tool in the development of advanced therapeutics, including ADCs and PROTACs, enabling researchers to precisely engineer molecules with optimized pharmacological properties.
References
The Core Principles of PEGylation for Protein Modification: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PEGylation, the covalent attachment of polyethylene glycol (PEG) to a protein, is a cornerstone of biopharmaceutical development. This modification enhances the therapeutic properties of proteins by increasing their hydrodynamic size, which in turn extends their plasma half-life, improves stability, and reduces immunogenicity.[1][2] This guide provides an in-depth overview of the fundamental principles of PEGylation, including the chemistry of conjugation, strategies for site-specific modification, and the critical role of PEG chain length in influencing pharmacokinetic profiles. Detailed experimental protocols for key PEGylation and analytical techniques are provided to enable practical application in a research and development setting.
Fundamental Principles of PEGylation
The primary goal of PEGylation is to improve the pharmacokinetic and pharmacodynamic properties of a therapeutic protein.[2] This is achieved through the covalent attachment of PEG, a non-toxic, non-immunogenic, and highly water-soluble polymer.[3] The attached PEG chains create a hydrophilic shield around the protein, leading to several key advantages:
-
Increased Hydrodynamic Size: The PEG polymer is heavily hydrated, with each ethylene glycol subunit associating with two to three water molecules. This dramatically increases the apparent size of the protein in solution.[3]
-
Reduced Renal Clearance: The enlarged hydrodynamic radius of the PEGylated protein significantly slows its filtration by the kidneys, which is a primary route of elimination for smaller proteins.
-
Enhanced Stability: The PEG shield provides steric hindrance that protects the protein from proteolytic degradation by enzymes in the bloodstream.
-
Reduced Immunogenicity and Antigenicity: The polymer coating can mask epitopes on the protein surface, making it less likely to be recognized by the immune system and trigger an immune response.
The selection of PEG size and architecture (linear or branched) is a critical parameter that directly influences the resulting therapeutic's pharmacokinetic profile. Generally, a higher molecular weight PEG leads to a longer circulation half-life.
Chemistry of Protein PEGylation
The covalent attachment of PEG to a protein is achieved by reacting a functionalized PEG derivative with a specific amino acid side chain on the protein surface. The choice of reactive chemistry dictates the site of PEGylation and the stability of the resulting linkage.
Amine-Reactive PEGylation (Lysine and N-terminus)
The most common approach to PEGylation targets the primary amines of lysine residues and the N-terminal α-amino group. This is typically achieved using PEG derivatives activated with N-hydroxysuccinimide (NHS) esters. The NHS ester reacts with the unprotonated amine to form a stable amide bond.
Thiol-Reactive PEGylation (Cysteine)
For more site-specific modification, PEG can be conjugated to the sulfhydryl group of a cysteine residue. This is often accomplished using PEG-maleimide derivatives, which react specifically with thiols to form a stable thioether bond.
Quantitative Impact of PEGylation on Pharmacokinetics
The molecular weight of the conjugated PEG has a profound and predictable impact on the pharmacokinetic properties of the protein. The following tables summarize the effect of PEG size on key pharmacokinetic parameters for various proteins and nanoparticles.
| Protein/Nanoparticle | PEG Molecular Weight (kDa) | Change in Elimination Half-Life (t½) | Reference |
| Interferon-α | 5 (linear) | Significant decrease in systemic clearance | |
| Interferon-α | 12 (linear) | Further decrease in systemic clearance | |
| Interferon-α | 40 (branched) | Most significant decrease in systemic clearance | |
| rhTIMP-1 | 20 (linear) | ~25-fold increase (from 1.1 h to 28 h) | |
| Gold Nanoparticles | ~1.6 (monodisperse) | 23.6 ± 2.3 h | |
| Gold Nanoparticles | ~2.0 (monodisperse) | 21.9 ± 1.5 h | |
| Gold Nanoparticles | ~1.9 (polydisperse) | 8.8 ± 0.7 h |
| PEG Molecular Weight (kDa) | Elimination Half-Life (t½) | Primary Route of Elimination |
| < 20 | Increases with molecular weight | Renal (urine) |
| > 30 | Significantly increased | Biliary (feces) |
Experimental Protocols
Amine-Reactive PEGylation using an NHS-Ester Activated PEG
This protocol outlines a general procedure for the PEGylation of a protein using an amine-reactive PEG-NHS ester.
Materials:
-
Protein to be PEGylated
-
Amine-reactive PEG-NHS ester (e.g., mPEG-SCM)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4 (amine-free)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Desalting columns or dialysis cassettes for buffer exchange
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
If the protein buffer contains primary amines (e.g., Tris), perform a buffer exchange into the reaction buffer using a desalting column or dialysis.
-
-
PEG-NHS Ester Preparation:
-
Allow the PEG-NHS ester vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL.
-
-
PEGylation Reaction:
-
Add the dissolved PEG-NHS ester to the protein solution. The molar ratio of PEG to protein will need to be optimized but a starting point is often a 5 to 20-fold molar excess of PEG.
-
Gently mix the reaction and incubate at room temperature for 30-60 minutes or at 4°C for 2-4 hours. The optimal time and temperature should be determined empirically.
-
-
Quenching the Reaction:
-
Add the quenching buffer to the reaction mixture to a final concentration of 10-50 mM. This will consume any unreacted PEG-NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Proceed immediately to the purification step to separate the PEGylated protein from unreacted PEG, native protein, and reaction byproducts.
-
Purification of PEGylated Protein by Size Exclusion Chromatography (SEC)
SEC is a common method for purifying PEGylated proteins, separating molecules based on their hydrodynamic radius.
Materials:
-
Quenched PEGylation reaction mixture
-
SEC column with an appropriate molecular weight fractionation range
-
Chromatography system (e.g., FPLC or HPLC)
-
Elution Buffer: PBS, pH 7.4, or another suitable buffer
-
0.22 µm syringe filters
Procedure:
-
System and Column Equilibration:
-
Equilibrate the SEC column and the chromatography system with at least two column volumes of filtered and degassed elution buffer.
-
-
Sample Preparation:
-
Centrifuge the quenched reaction mixture at >10,000 x g for 10-15 minutes to pellet any precipitated material.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
-
Chromatographic Separation:
-
Inject the filtered sample onto the equilibrated SEC column.
-
Elute the sample with the elution buffer at a constant flow rate.
-
Monitor the elution profile using UV absorbance at 280 nm. The PEGylated protein, having a larger hydrodynamic radius, will elute earlier than the un-PEGylated protein. Unreacted PEG will typically elute much later.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the elution peaks.
-
Analyze the collected fractions using SDS-PAGE and/or MALDI-TOF mass spectrometry to confirm the presence and purity of the PEGylated protein.
-
Characterization of PEGylated Protein by MALDI-TOF Mass Spectrometry
MALDI-TOF MS is a powerful technique to determine the degree of PEGylation by measuring the molecular weight of the modified protein.
Materials:
-
Purified PEGylated protein sample
-
MALDI Matrix Solution (e.g., Sinapinic acid at 10 mg/mL in 50% acetonitrile/0.1% trifluoroacetic acid)
-
MALDI target plate
-
MALDI-TOF mass spectrometer
Procedure:
-
Sample Preparation:
-
Mix the purified PEGylated protein sample with the matrix solution in a 1:1 to 1:10 ratio (sample:matrix).
-
-
Target Spotting:
-
Spot 0.5-1 µL of the sample-matrix mixture onto the MALDI target plate.
-
Allow the spot to air-dry completely at room temperature, which allows for the co-crystallization of the sample and matrix.
-
-
Mass Spectrometry Analysis:
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire mass spectra in the appropriate mass range for the native and expected PEGylated protein. Linear mode is typically used for proteins.
-
Optimize the laser power to obtain a good signal-to-noise ratio without causing excessive fragmentation.
-
-
Data Analysis:
-
The resulting spectrum will show a series of peaks. The peak corresponding to the un-PEGylated protein will be at its known molecular weight.
-
Peaks corresponding to the PEGylated protein will be shifted to higher m/z values, with the mass difference corresponding to the molecular weight of the attached PEG chain(s). The presence of multiple peaks with regular mass increments indicates a mixture of mono-, di-, tri-, etc., PEGylated species.
-
Visualizing PEGylation Principles and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and processes in protein PEGylation.
Caption: The fundamental principle of PEGylation leading to enhanced therapeutic benefits.
Caption: A typical experimental workflow for protein PEGylation.
Caption: The logical relationship between PEG size and the primary route of elimination.
References
Monofunctional PEG Reagents in Biotechnology: A Technical Guide
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Application of Monofunctional Poly(ethylene glycol) Reagents.
Introduction
Poly(ethylene glycol), or PEG, is a synthetic, hydrophilic polymer widely utilized in biotechnology and medicine due to its biocompatibility, low toxicity, and FDA approval for use in various formulations. The process of covalently attaching PEG chains to molecules, known as PEGylation, is a cornerstone strategy for improving the pharmacokinetic and pharmacodynamic properties of therapeutic proteins, peptides, and nanoparticles. Monofunctional PEG reagents, which possess a single reactive group, are instrumental in this process, allowing for controlled conjugation while minimizing the risk of cross-linking.
This guide provides a comprehensive overview of common monofunctional PEG reagents, their chemical properties, and detailed protocols for their application in biotechnology. It aims to serve as a practical resource for scientists engaged in bioconjugation, drug delivery, and the development of novel therapeutics.
Core Concepts of PEGylation
The primary benefits of PEGylation stem from the physicochemical properties of the PEG polymer itself. By attaching PEG chains, a therapeutic molecule's hydrodynamic radius is effectively increased. This steric hindrance provides several key advantages:
-
Extended Circulating Half-Life: The increased size surpasses the renal filtration threshold, significantly reducing clearance by the kidneys.
-
Reduced Immunogenicity: The PEG chains can mask epitopes on the protein surface, making it more difficult for the immune system to recognize and mount a response.
-
Improved Solubility and Stability: PEG is highly soluble in aqueous solutions, which can enhance the solubility of hydrophobic drugs and protect them from proteolytic degradation.
-
Enhanced Pharmacokinetics: The prolonged circulation and improved stability lead to more sustained exposure of the drug in the body, often allowing for less frequent dosing.
Classification of Monofunctional PEG Reagents
Monofunctional PEG reagents are typically linear polymers with a non-reactive methoxy group (mPEG) at one terminus and a reactive functional group at the other. The choice of reagent is dictated by the target functional group available on the biomolecule (e.g., primary amines, thiols, or carboxyls).
Below is a diagram classifying common monofunctional PEG reagents based on their target reactivity.
Quantitative Data on Monofunctional PEG Reagents
The selection of a PEG reagent depends on its physicochemical properties and the desired reaction kinetics. The following tables summarize key quantitative data for commonly used monofunctional PEG reagents.
Table 1: Physicochemical Properties of Common mPEG Reagents
| Reagent Type | Common Molecular Weights (kDa) | Polydispersity Index (PDI) | Appearance | Solubility |
| mPEG-NHS Ester | 1, 2, 5, 10, 20, 30, 40 | Typically ≤ 1.05 | White/Off-white solid or viscous liquid | Water, DMF, DMSO, CH₂Cl₂ |
| mPEG-Maleimide | 2, 5, 10, 20 | Typically ≤ 1.05 | White/Off-white solid or viscous liquid | Aqueous buffers, most organic solvents |
| mPEG-Aldehyde | 2, 5, 10, 20 | Typically ≤ 1.02 | White/Off-white solid | Water, DMF, DMSO |
| mPEG-Amine | 1, 2, 5, 10, 20, 30, 40 | Typically ≤ 1.05 | White/Off-white solid or wax-like | Aqueous solutions, most organic solvents |
Table 2: Reactivity and Stability of Functional Groups in Aqueous Buffers
| Functional Group | Target | Optimal Reaction pH | Half-life of Hydrolysis | Resulting Linkage |
| NHS Ester | Primary Amine | 7.2 - 8.5 | ~4-5 hours @ pH 7.0, 0°C~10 minutes @ pH 8.6, 4°C | Amide / Carbamate |
| Maleimide | Thiol | 6.5 - 7.5 | More stable than NHS ester, but hydrolysis increases > pH 7.5 | Thioether |
| Aldehyde | Primary Amine | 5.0 - 8.0 | Stable | Reducible Secondary Amine |
**Table 3
Methodological & Application
Protocol for m-PEG12-acid Conjugation to Proteins: A Detailed Guide for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) to a molecule, is a widely utilized bioconjugation technique in drug development and research. This process can enhance the therapeutic properties of proteins by increasing their hydrodynamic size, which in turn can improve serum half-life, reduce immunogenicity, and increase solubility and stability. This document provides a detailed protocol for the conjugation of methoxy-PEG12-acid (m-PEG12-acid) to proteins. This compound is a discrete PEG linker with a terminal carboxylic acid group that can be activated to react with primary amines (such as the ε-amine of lysine residues or the N-terminal α-amine) on a protein's surface.
Principle of the Reaction
The conjugation of this compound to a protein is a two-step process. First, the terminal carboxylic acid of the this compound is activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This reaction forms a semi-stable NHS ester. In the second step, the NHS ester reacts with primary amine groups on the protein to form a stable amide bond, covalently linking the PEG molecule to the protein.
Materials and Reagents
-
This compound
-
Protein of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification system (e.g., Size Exclusion Chromatography, Ion Exchange Chromatography)
-
Dialysis or diafiltration equipment
-
Standard analytical equipment (spectrophotometer, SDS-PAGE, mass spectrometer)
Experimental Protocols
Preparation of Reagents
-
Protein Solution: Prepare the protein of interest in the Conjugation Buffer at a concentration of 1-10 mg/mL. If the protein buffer contains primary amines (e.g., Tris), exchange it with the Conjugation Buffer using dialysis or a desalting column.
-
This compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 100 mg/mL.
-
EDC and NHS/Sulfo-NHS Stock Solutions: Prepare stock solutions of EDC and NHS (or Sulfo-NHS) in anhydrous DMF or DMSO, or in the Activation Buffer immediately prior to use.
Activation of this compound
-
Determine the desired molar excess of this compound to protein. This will depend on the protein and the desired degree of PEGylation. A 10- to 50-fold molar excess of PEG reagent over the protein is a common starting point.
-
In a microcentrifuge tube, add the required volume of this compound stock solution.
-
Add a 1.5-fold molar excess of both EDC and NHS (or Sulfo-NHS) relative to the this compound.
-
Add Activation Buffer to the reaction mixture.
-
Incubate the reaction for 15-30 minutes at room temperature to generate the NHS-activated PEG.
Conjugation to the Protein
-
Add the freshly prepared activated this compound solution to the protein solution in the Conjugation Buffer. The final concentration of the organic solvent (DMF or DMSO) should ideally be kept below 10% (v/v) to minimize protein denaturation.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring. The optimal reaction time and temperature may need to be determined empirically for each specific protein.
Quenching the Reaction
-
To stop the conjugation reaction, add the Quenching Buffer to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature. The primary amines in the quenching buffer will react with any remaining NHS-activated PEG, preventing further modification of the protein.
Purification of the PEGylated Protein
The purification of the PEGylated protein is crucial to remove unreacted PEG, unconjugated protein, and reaction byproducts.[] The choice of purification method depends on the physicochemical differences between the desired product and the impurities.[2]
-
Size Exclusion Chromatography (SEC): This is a common method for separating the larger PEGylated protein from the smaller unconjugated protein and excess PEG reagent.[]
-
Ion Exchange Chromatography (IEX): PEGylation can alter the surface charge of a protein. This change can be exploited for separation using IEX. It is particularly effective for separating species with different degrees of PEGylation.[3]
-
Hydrophobic Interaction Chromatography (HIC): PEGylation can also change the hydrophobicity of a protein, allowing for separation by HIC.[]
-
Diafiltration/Ultrafiltration: This method can be used to remove small molecules like unreacted PEG and buffer components.
A typical purification workflow might involve an initial IEX step to separate based on the degree of PEGylation, followed by an SEC step for polishing and buffer exchange.
Characterization of the PEGylated Protein
After purification, the PEGylated protein should be thoroughly characterized to determine the degree of PEGylation, purity, and integrity.
-
SDS-PAGE: To visualize the increase in molecular weight and assess purity. The PEGylated protein will migrate slower than the unmodified protein.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the exact molecular weight of the conjugate and the number of PEG chains attached (degree of PEGylation).
-
Size Exclusion Chromatography (SEC): To determine the purity and aggregation state of the final product.
-
UV/Vis Spectrophotometry: To determine the protein concentration.
-
Activity Assay: To assess the biological activity of the PEGylated protein compared to the native protein.
Data Presentation
The following tables provide representative quantitative data for a hypothetical conjugation of this compound to a 25 kDa protein.
Table 1: Reaction Conditions and Efficiency
| Parameter | Value |
| Protein Concentration | 5 mg/mL |
| Molar Ratio (this compound:Protein) | 20:1 |
| Reaction Time | 2 hours |
| Reaction Temperature | Room Temperature |
| Conjugation Efficiency (by SDS-PAGE densitometry) | ~75% |
Table 2: Characterization of Purified PEGylated Protein
| Analysis Method | Parameter | Result |
| MALDI-TOF MS | Degree of PEGylation | Predominantly 1-2 PEG chains/protein |
| Unconjugated Protein | < 5% | |
| Mono-PEGylated | ~60% | |
| Di-PEGylated | ~35% | |
| SEC-HPLC | Purity | > 98% |
| Aggregates | < 2% | |
| Yield | Protein Recovery | ~65% |
| Activity Assay | Relative Biological Activity | ~85% of native protein |
Mandatory Visualization
Below are diagrams illustrating the key processes described in this protocol.
References
Application Notes: Synthesis of PROTACs Using m-PEG12-acid
Introduction to PROTACs and PEG Linkers
Proteolysis-Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to selectively degrade target proteins by utilizing the cell's own ubiquitin-proteasome system.[1][2] These molecules are constructed from three primary components: a ligand that binds to a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] The linker is a critical element, as its length and composition significantly influence the physicochemical properties and biological activity of the PROTAC.[3]
Polyethylene glycol (PEG) chains are frequently used as linkers in PROTAC design. PEG linkers, such as m-PEG12-acid, are incorporated to improve crucial pharmacological properties, including solubility and cell permeability. They also provide precise control over the distance and spatial orientation between the two ligands, which is essential for forming a stable and effective ternary complex (POI-PROTAC-E3 ligase). The modular design of PROTACs allows for the systematic assembly and optimization of these components.
General Principles of Synthesis
The synthesis of PROTACs involving PEG linkers is typically a modular process where the warhead (POI ligand), E3 ligase ligand, and the linker are synthesized or acquired separately and then coupled. When using this compound, a common and robust strategy is the formation of stable amide bonds. This involves coupling the terminal carboxylic acid of the this compound with a primary amine on one of the ligands. This reaction is facilitated by standard peptide coupling reagents like HATU or EDC. The synthesis can be performed sequentially, attaching the linker to one ligand first, followed by conjugation to the second ligand.
The general workflow for synthesizing a PROTAC using this compound involves two main coupling steps:
-
First Amide Coupling: The carboxylic acid of this compound is coupled with an amine-functionalized ligand (either the POI ligand or the E3 ligase ligand).
-
Second Amide Coupling: The resulting intermediate, which now possesses a terminal methoxy group from the PEG linker and a free functional group on the other end of the ligand, is then coupled to the second ligand. A more direct approach involves first creating a bifunctional PEG linker from this compound if the second ligand also requires an amide bond. However, a more common strategy is to couple the this compound to one amine-containing component, then activate the terminal group on the other component for reaction.
A highly convergent method involves coupling the this compound to an amine-functionalized warhead or E3 ligase ligand. The resulting molecule is then coupled to the second component, which has a reactive amine group, via another amide bond formation.
Experimental Workflow and Mechanism
The following diagrams illustrate the synthesis workflow and the biological mechanism of action for a PROTAC.
Caption: General workflow for the synthesis of an amide-linked PROTAC.
Caption: Mechanism of Action for PROTAC-mediated protein degradation.
Experimental Protocols
The synthesis of PROTACs with PEG linkers is a modular process. The following protocol is a representative method for synthesizing an amide-linked PROTAC, which can be adapted for specific ligands and linkers like this compound by creating a bifunctional intermediate first. This protocol describes the coupling of a component with a carboxylic acid to an amine-functionalized PEG linker, followed by deprotection and coupling to the final component.
Protocol 1: Synthesis of an Amide-Linked PROTAC
This procedure involves three main stages: initial amide coupling, deprotection of the Boc protecting group, and the final amide coupling.
Stage 1: Amide Coupling of Component A with Amine-PEG-Boc
-
Reagents and Materials:
-
Component A-COOH (e.g., POI ligand with a carboxylic acid handle) (1.0 eq)
-
Amine-PEGn-Boc (e.g., H2N-(PEG)12-Boc) (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (Dimethylformamide)
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
-
-
Procedure:
-
Dissolve Component A-COOH in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the Amine-PEGn-Boc linker to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction's progress using LC-MS (Liquid Chromatography-Mass Spectrometry).
-
Once complete, dilute the mixture with ethyl acetate. Perform sequential washes with a 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter the solution, and concentrate it under reduced pressure.
-
Purify the crude product using flash column chromatography to obtain the desired Component A-PEGn-Boc intermediate.
-
Stage 2: Boc Deprotection
-
Reagents and Materials:
-
Component A-PEGn-Boc (from Stage 1)
-
TFA (Trifluoroacetic acid)
-
DCM (Dichloromethane)
-
Standard glassware
-
-
Procedure:
-
Dissolve the Component A-PEGn-Boc intermediate in DCM.
-
At 0 °C, add TFA (typically 20-50% v/v) to the solution.
-
Allow the reaction to warm to room temperature and continue stirring for 1-3 hours.
-
Monitor the deprotection via LC-MS.
-
Upon completion, concentrate the mixture under reduced pressure to remove excess TFA and DCM. The resulting amine (Component A-PEGn-NH2) is often used in the next step without further purification.
-
Stage 3: Final Amide Coupling with Component B
-
Reagents and Materials:
-
Component A-PEGn-NH2 (from Stage 2) (1.0 eq)
-
Component B-COOH (e.g., E3 ligase ligand with a carboxylic acid handle) (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
-
Procedure:
-
Follow the amide coupling procedure outlined in Stage 1, using Component A-PEGn-NH2 and Component B-COOH as the coupling partners.
-
After the reaction and initial workup, purify the final PROTAC product using preparative HPLC (High-Performance Liquid Chromatography) to achieve high purity.
-
Data Presentation
Effective evaluation of a PROTAC requires quantitative analysis of its degradation and binding capabilities. The tables below summarize representative data for PROTAC performance.
Table 1: Example Degradation Potency and Efficacy Data
This table summarizes key degradation parameters. DC₅₀ is the concentration of the PROTAC required to degrade 50% of the target protein, and Dₘₐₓ is the maximum percentage of degradation observed.
| Compound | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| Active PROTAC | BRD4 | HEK293 | 15 | 95 |
| Inactive Control | BRD4 | HEK293 | >10,000 | <10 |
Data is representative and compiled from literature sources.
Table 2: Example Binary Binding Affinity Data (SPR)
This table shows the binding affinities (Kd) of the PROTAC and its components to the individual target protein and E3 ligase. A lower Kd value indicates stronger binding.
| Compound | Binds to | Kd (nM) |
| Active PROTAC | Target Protein (BRD4) | 25 |
| Active PROTAC | E3 Ligase (VHL) | 50 |
| Inactive Control | Target Protein (BRD4) | 28 |
| Inactive Control | E3 Ligase (VHL) | >50,000 |
Data is representative and compiled from literature sources.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
Application of m-PEG12-acid in Antibody-Drug Conjugates (ADCs): Application Notes and Protocols
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of targeted therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic small-molecule drugs. The linker, which connects the antibody to the payload, is a critical component that profoundly influences the ADC's efficacy, stability, and pharmacokinetic profile. Polyethylene glycol (PEG) linkers have become integral to modern ADC design due to their hydrophilicity, biocompatibility, and ability to improve the overall properties of the conjugate.[1][2][]
m-PEG12-acid is a discrete PEG (dPEG®) linker, meaning it has a precisely defined length of 12 PEG units. This monodispersity is a significant advantage over traditional, polydisperse PEG polymers, as it leads to the production of more homogeneous ADCs with consistent properties, simplifying characterization, and improving reproducibility.[1] The terminal carboxylic acid group on this compound allows for versatile conjugation to antibodies, typically through the formation of an active ester that reacts with primary amines on lysine residues.[4]
This document provides detailed application notes on the use of this compound in ADCs, summarizes key quantitative data, and offers step-by-step experimental protocols for researchers and drug development professionals.
General Mechanism of Action for an ADC
ADCs exert their therapeutic effect through a multi-step process that relies on the targeted delivery of a cytotoxic payload to cancer cells. The process begins with the systemic administration of the ADC, which then circulates in the bloodstream. The monoclonal antibody component of the ADC recognizes and binds to a specific tumor-associated antigen on the surface of cancer cells. Following this binding, the entire ADC-antigen complex is internalized by the cell, typically through endocytosis. Once inside the cell, the complex is trafficked to lysosomes, where the acidic environment and lysosomal enzymes degrade the antibody and cleave the linker, releasing the potent cytotoxic payload. The freed payload can then induce cell death through mechanisms like DNA damage or microtubule disruption.
Application Notes: Enhancing ADC Properties with this compound
The incorporation of this compound as a linker in ADC design offers several key advantages that address common challenges in ADC development, particularly those related to payload hydrophobicity.
1. Improved Hydrophilicity and Reduced Aggregation: Many potent cytotoxic payloads are highly hydrophobic. Conjugating these molecules to an antibody, especially at high drug-to-antibody ratios (DAR), can increase the overall hydrophobicity of the ADC, leading to aggregation, poor solubility, and accelerated clearance from circulation. The hydrophilic nature of the this compound linker counteracts the payload's hydrophobicity. This "shielding" effect improves the ADC's solubility and physical stability, preventing aggregation and allowing for the successful development of ADCs with higher, more potent DARs (e.g., DAR 8).
2. Optimized Pharmacokinetics (PK): A long circulation half-life is crucial for an ADC to have sufficient time to locate and bind to tumor cells. The hydrophilic PEG chain creates a "hydration shell" around the ADC, which increases its hydrodynamic radius. This alteration can reduce renal clearance and decrease non-specific uptake by the reticuloendothelial system, leading to a longer plasma half-life and increased tumor accumulation. Studies have consistently shown that PEGylated ADCs exhibit slower plasma clearance and prolonged circulation times compared to their non-PEGylated counterparts.
3. Enhanced Stability and Homogeneity: The linker must be stable enough to remain intact in systemic circulation to prevent premature release of the cytotoxic payload, which could lead to off-target toxicity. While stability is often dictated by the cleavage site chemistry, the overall linker design, including the PEG component, contributes to the conjugate's stability. Using a monodisperse linker like this compound ensures that each ADC molecule is identical, resulting in a more homogeneous product. This uniformity simplifies analytical characterization, improves batch-to-batch reproducibility, and is highly advantageous from a regulatory perspective.
Quantitative Data Summary
The following tables summarize representative data from studies evaluating the impact of PEG linkers on ADC properties. While data for this compound specifically is not always isolated, the trends observed with varying PEG lengths provide valuable insights into its expected performance.
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics in Rodents
| ADC Construct | PEG Length | Half-Life (t½) | Key Observation | Reference(s) |
|---|---|---|---|---|
| ZHER2-SMCC-MMAE | No PEG | 19.6 min | Very rapid clearance. | |
| ZHER2-PEG4K-MMAE | 4 kDa PEG | 49 min (2.5x increase) | Significant extension of half-life. | |
| ZHER2-PEG10K-MMAE | 10 kDa PEG | 219.5 min (11.2x increase) | Further dramatic improvement in half-life. | |
| αCD30-MMAE ADC | PEG8 | Slower Clearance | A threshold length of PEG8 was sufficient to minimize plasma clearance. | |
| αCD30-MMAE ADC | PEG12 | Slower Clearance | Similar clearance profile to PEG8, indicating a plateau effect. |
| αCD30-MMAE ADC | PEG24 | Slower Clearance | No significant further improvement in clearance beyond PEG8/PEG12. | |
Table 2: Impact of PEG Linker on In Vitro Cytotoxicity (IC₅₀)
| ADC Construct | Cell Line | IC₅₀ (vs. No PEG Control) | Key Observation | Reference(s) |
|---|---|---|---|---|
| ZHER2-PEG4K-MMAE | NCI-N87 | 4.5-fold higher (less potent) | Longer PEG chains can reduce in vitro potency, possibly due to steric hindrance. | |
| ZHER2-PEG10K-MMAE | NCI-N87 | 22-fold higher (less potent) | The reduction in cytotoxicity is more pronounced with longer PEG chains. |
| αCD30-PEG-MMAE ADCs | CD30+ Lymphoma Lines | Comparable to non-PEGylated control | In this specific construct, PEG inclusion had no negative effect on in vitro potency. | |
Table 3: Impact of PEG Linker on In Vivo Efficacy | ADC Construct | Xenograft Model | Dosage | Tumor Growth Inhibition (%) | Key Observation | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | ZHER2-SMCC-MMAE (No PEG) | NCI-N87 | 5 mg/kg | ~40% | Modest efficacy due to poor PK. | | | ZHER2-PEG10K-MMAE | NCI-N87 | 5 mg/kg | >80% | Improved PK translated to significantly better in vivo antitumor activity. | | | RS7-mPEG24-MMAE | BxPC3 Pancreatic | 3 mg/kg | Significant Tumor Suppression | PEGylation of the linker enhanced the therapeutic index and pharmacokinetics. | | | PEG20k-U-ZHER2-MMAE | NCI-N87 & SK-OV-3 | 5.5 mg/kg | Complete Tumor Eradication | PEGylation dramatically improved drug accumulation at the tumor site. | |
Experimental Protocols
The following are generalized protocols for the conjugation, characterization, and evaluation of ADCs utilizing an this compound linker. Researchers should optimize conditions based on their specific antibody, payload, and experimental setup.
Protocol 1: ADC Conjugation via Lysine Residues
This protocol describes the conjugation of a drug, activated with an this compound linker, to the surface lysine residues of a monoclonal antibody.
Workflow Diagram:
Methodology:
-
Reagent Preparation:
-
Antibody Solution: Prepare the monoclonal antibody at a concentration of 1-10 mg/mL in a suitable conjugation buffer (e.g., Phosphate Buffered Saline, PBS). Adjust the pH to 8.0-8.5 to facilitate the reaction with primary amines.
-
Drug-Linker Solution: The this compound must first be activated, commonly as an N-hydroxysuccinimide (NHS) ester. Dissolve the Drug-mPEG12-NHS ester in an anhydrous organic solvent like Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Slowly add a calculated molar excess (e.g., 5-10 equivalents) of the Drug-mPEG12-NHS ester solution to the antibody solution with gentle mixing.
-
The final concentration of the organic solvent (DMSO) should typically be kept below 10% (v/v) to prevent antibody denaturation.
-
Incubate the reaction mixture for 1-2 hours at room temperature or 4°C, depending on the stability of the components.
-
-
Purification:
-
Remove unreacted drug-linker and other small molecules from the ADC product.
-
Size Exclusion Chromatography (SEC) is a common method for purifying the monomeric ADC from aggregates and unconjugated material. Dialysis or tangential flow filtration can also be used.
-
-
Characterization:
-
Concentrate the purified ADC solution using an appropriate method (e.g., centrifugal filters).
-
Determine the final protein concentration (e.g., by measuring absorbance at 280 nm).
-
Proceed with DAR determination (Protocol 2) and other analytical characterization (e.g., SEC for purity and aggregation, Mass Spectrometry for identity).
-
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)
DAR is a critical quality attribute that defines the average number of drug molecules conjugated to each antibody.
Workflow Diagram:
Methodology A: Hydrophobic Interaction Chromatography (HIC-HPLC)
-
Principle: HIC separates ADC species based on hydrophobicity. Since each conjugated drug-linker adds hydrophobicity, species with different numbers of drugs (DAR 0, 1, 2, etc.) can be resolved.
-
Sample Preparation: Dilute the purified ADC to a suitable concentration (e.g., 1 mg/mL) in HIC mobile phase A (e.g., high salt buffer).
-
Chromatography:
-
Inject the sample onto a HIC column.
-
Elute the ADC species using a decreasing salt gradient (e.g., from 1.5 M ammonium sulfate to a low salt buffer).
-
Monitor the elution profile using a UV detector at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas corresponding to each drug-loaded species.
-
Calculate the weighted average DAR using the following formula: DAR = Σ(% Peak Area of Species * Number of Drugs on Species) / 100
-
Methodology B: Mass Spectrometry (MS)
-
Principle: MS directly measures the mass of the different ADC species. The mass difference between peaks corresponds to the mass of the attached drug-linker, allowing for unambiguous DAR determination.
-
Sample Preparation:
-
The ADC sample may be analyzed intact or after reduction with a reagent like DTT to separate the light and heavy chains.
-
Deglycosylation (e.g., using PNGase F) can be performed to simplify the mass spectrum.
-
-
LC-MS Analysis:
-
Separate the ADC species using Reverse Phase Liquid Chromatography (RPLC).
-
Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF).
-
-
Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the zero-charge masses of the different species.
-
Calculate the weighted average DAR based on the relative abundance of each detected mass species.
-
Protocol 3: In Vitro Cytotoxicity Assay
This assay determines the potency (IC₅₀ value) of the ADC against antigen-positive and antigen-negative cancer cell lines.
Workflow Diagram:
References
Application Notes and Protocols for Protein PEGylation with m-PEG12-acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the covalent modification of proteins using m-PEG12-acid. PEGylation, the process of attaching polyethylene glycol (PEG) chains to a protein, is a widely used bioconjugation technique to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. This modification can enhance protein stability, increase solubility, extend circulating half-life, and reduce immunogenicity.[1][2][3][4][5]
This compound is a monofunctional PEG reagent with a terminal carboxylic acid group. To conjugate this PEG to a protein, the carboxylic acid must first be activated to a more reactive species, typically an N-hydroxysuccinimide (NHS) ester, which can then readily react with primary amine groups (e.g., the ε-amino group of lysine residues or the N-terminal α-amino group) on the protein surface to form a stable amide bond.
Principle of the Reaction
The PEGylation of a protein with this compound is a two-step process:
-
Activation of this compound: The terminal carboxylic acid of this compound is reacted with a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and N-hydroxysuccinimide (NHS) to form a highly reactive m-PEG12-NHS ester.
-
Conjugation to the Protein: The activated m-PEG12-NHS ester is then introduced to the protein solution. The NHS ester reacts with primary amines on the protein surface, forming a stable amide linkage and releasing NHS as a byproduct. The reaction is typically performed in a buffer at a slightly alkaline pH (7.0-8.0) to ensure the target amine groups are deprotonated and thus nucleophilic.
Experimental Workflow
The overall experimental workflow for protein PEGylation with this compound, from reagent preparation to characterization of the final product, is illustrated below.
References
- 1. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
Surface Modification of Nanoparticles Using m-PEG12-acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the surface modification of nanoparticles using methoxy-poly(ethylene glycol)-dodecanoic acid (m-PEG12-acid). This process, commonly known as PEGylation, is a critical strategy in nanomedicine to enhance the therapeutic potential of nanoparticles. By creating a hydrophilic and biocompatible stealth coating, PEGylation improves nanoparticle stability, prolongs circulation time, and minimizes non-specific interactions with biological components.[1][2][3]
Applications of this compound Modified Nanoparticles
Surface modification with this compound imparts several desirable characteristics to nanoparticles, making them suitable for a wide range of biomedical applications:
-
Drug Delivery: PEGylated nanoparticles serve as efficient drug carriers, protecting the payload from premature degradation and clearance.[2][4] The "stealth" properties conferred by the PEG layer allow the nanoparticles to evade the mononuclear phagocyte system (MPS), leading to longer circulation times and increased accumulation in target tissues, such as tumors, through the Enhanced Permeability and Retention (EPR) effect.
-
Bioimaging: The improved pharmacokinetic profile of PEGylated nanoparticles makes them excellent candidates for use as contrast agents in various imaging modalities. Their prolonged presence in the bloodstream allows for better visualization of the vasculature and target tissues.
-
Theranostics: Combining therapeutic agents and imaging probes within a single PEGylated nanoparticle enables simultaneous diagnosis and treatment, facilitating personalized medicine approaches.
Key Advantages of PEGylation
The covalent attachment of this compound to the surface of nanoparticles offers several key advantages that address major challenges in nanomedicine:
-
Reduced Immunogenicity: The PEG layer masks the nanoparticle surface from recognition by the immune system, reducing the likelihood of an immune response.
-
Increased Stability: PEGylation prevents the aggregation of nanoparticles in biological fluids, ensuring their colloidal stability.
-
Prolonged Circulation Time: By minimizing opsonization and subsequent clearance by macrophages, PEGylation significantly extends the half-life of nanoparticles in the bloodstream.
-
Enhanced Solubility: The hydrophilic nature of the PEG chains improves the solubility of hydrophobic nanoparticles and drugs.
-
Improved Tumor Targeting: The extended circulation time allows for greater accumulation of nanoparticles in tumor tissues via the passive targeting mechanism of the EPR effect.
Quantitative Data on Nanoparticle Properties
The surface modification of nanoparticles with this compound leads to measurable changes in their physicochemical properties. The following tables summarize typical quantitative data obtained from nanoparticle characterization before and after PEGylation.
Table 1: Physicochemical Properties of Gold Nanoparticles (AuNPs) Before and After this compound Modification
| Property | Bare AuNPs | This compound-AuNPs | Reference |
| Hydrodynamic Diameter (nm) | ~20 | ~105 | |
| Zeta Potential (mV) | -35 | -1 | |
| Polydispersity Index (PDI) | < 0.2 | < 0.3 |
Table 2: Physicochemical Properties of Liposomes Before and After this compound Modification
| Property | Bare Liposomes | This compound-Liposomes | Reference |
| Hydrodynamic Diameter (nm) | ~100 | ~120 | |
| Zeta Potential (mV) | -25 | -10 | |
| Polydispersity Index (PDI) | < 0.1 | < 0.2 |
Table 3: Pharmacokinetic Parameters of Nanoparticles Before and After PEGylation
| Parameter | Non-PEGylated Nanoparticles | PEGylated Nanoparticles | Reference |
| Area Under the Curve (AUC) (hour%ID/g)* | 418.54 | 457.22 | |
| Clearance (CL) (mL/hour) | 1.08 | 0.75 | |
| Volume of Distribution (Vd) (mL) | 17.51 | 14.25 |
Experimental Protocols
Protocol for Surface Modification of Gold Nanoparticles (AuNPs) with this compound
This protocol describes the covalent attachment of this compound to the surface of citrate-capped gold nanoparticles using EDC/NHS chemistry.
Materials:
-
Citrate-capped gold nanoparticles (AuNPs)
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer
-
Phosphate-buffered saline (PBS)
-
Amine-containing substrate (for conjugation to the PEG linker, if applicable)
-
Quenching solution (e.g., hydroxylamine or Tris buffer)
-
Centrifuge
Procedure:
-
Activation of this compound:
-
Dissolve this compound in MES buffer (pH 5.0-6.0).
-
Add EDC and NHS to the this compound solution. The molar ratio of this compound:EDC:NHS should be approximately 1:2:2.
-
Incubate the mixture for 15-30 minutes at room temperature to activate the carboxylic acid group.
-
-
Conjugation to AuNPs:
-
Add the activated this compound solution to the AuNP suspension. The final pH of the reaction mixture should be adjusted to 7.2-7.5 for efficient reaction with primary amines if a secondary conjugation is intended.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.
-
-
Purification:
-
Centrifuge the solution to pellet the PEGylated AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles.
-
Remove the supernatant containing unreacted reagents.
-
Resuspend the pellet in PBS.
-
Repeat the centrifugation and resuspension steps two more times to ensure complete removal of unreacted materials.
-
-
Final Resuspension:
-
Resuspend the final pellet of this compound-AuNPs in the desired buffer for storage or downstream applications.
-
Protocol for Surface Modification of Liposomes with this compound
This protocol outlines the incorporation of this compound into a liposomal formulation.
Materials:
-
Lipids (e.g., POPC, Cholesterol, POPG)
-
This compound conjugated to a lipid anchor (e.g., DSPE-PEG12-acid)
-
Chloroform
-
Hydration buffer (e.g., PBS)
-
Extruder with polycarbonate membranes
Procedure:
-
Lipid Film Formation:
-
Dissolve the lipids and the DSPE-PEG12-acid in chloroform in a round-bottom flask. A typical molar ratio is 4:3:3 for POPC:Cholesterol:POPG, with 2.5 wt% of the PEGylated lipid.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
-
Hydration:
-
Hydrate the lipid film with the desired buffer (e.g., PBS) by vortexing or gentle shaking. This will form multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain unilamellar vesicles (LUVs) with a uniform size distribution, extrude the MLV suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a mini-extruder.
-
Perform at least 10 passes through the extruder.
-
-
Purification:
-
Remove any unincorporated this compound-lipid by dialysis or size exclusion chromatography.
-
Characterization of Modified Nanoparticles
Thorough characterization is essential to confirm the successful surface modification and to assess the quality of the PEGylated nanoparticles.
Table 4: Techniques for Nanoparticle Characterization
| Technique | Parameter Measured | Purpose | Reference |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter, Polydispersity Index (PDI) | To determine the size and size distribution of the nanoparticles in solution. An increase in hydrodynamic diameter confirms PEGylation. | |
| Zeta Potential Analysis | Surface Charge | To measure the surface charge of the nanoparticles. A change in zeta potential indicates successful surface modification. | |
| Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) | Morphology, Core Size | To visualize the shape and size of the nanoparticle core. | |
| Atomic Force Microscopy (AFM) | Surface Topography | To provide a three-dimensional profile of the nanoparticle surface. | |
| Fourier Transform Infrared Spectroscopy (FTIR) | Chemical Bonds | To confirm the presence of PEG on the nanoparticle surface by identifying characteristic vibrational bands. | |
| Thermogravimetric Analysis (TGA) | Weight Loss upon Heating | To quantify the amount of PEG grafted onto the nanoparticle surface. |
Visualizations of Key Pathways and Workflows
Signaling Pathways and Experimental Workflows
Caption: Workflow for the surface modification of nanoparticles with this compound.
Caption: The Enhanced Permeability and Retention (EPR) effect for passive tumor targeting.
Caption: Cellular uptake of PEGylated nanoparticles via endocytosis.
References
Application Notes and Protocols for m-PEG12-acid Reactions: A Comparative Guide to EDC and HATU Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a widely utilized bioconjugation technique to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules, including proteins, peptides, and small drugs. The m-PEG12-acid is a discrete PEG linker that provides a balance of hydrophilicity and a defined spacer length for such modifications. Activation of its terminal carboxylic acid is a critical step for efficient conjugation to amine-containing molecules. This document provides detailed application notes and protocols for the use of two common activating agents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), typically in conjunction with N-hydroxysuccinimide (NHS), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).
Activator Selection: EDC/NHS vs. HATU
Choosing the appropriate activating agent is crucial for a successful conjugation reaction. Both EDC/NHS and HATU have distinct advantages and are suited for different applications.
Comparative Overview
| Feature | EDC/NHS | HATU |
| Reaction Environment | Aqueous or organic solvents | Primarily anhydrous organic solvents (e.g., DMF, DMSO) |
| Reaction Speed | Generally slower, two-step process (activation then coupling) | Rapid, one-pot reaction |
| Efficiency | Good to high yields, but can be substrate-dependent | Very high yields, even with sterically hindered substrates |
| Side Products | Water-soluble urea byproduct, easily removed | Tetramethylurea byproduct, generally water-soluble |
| Cost | More economical | More expensive |
| pH Sensitivity | Activation is optimal at acidic pH (4.5-6.0), while coupling is best at physiological pH (7.2-8.0) | Requires a non-nucleophilic organic base (e.g., DIPEA) |
| Moisture Sensitivity | EDC is moisture-sensitive; NHS esters can hydrolyze | Highly moisture-sensitive |
Data Presentation: Quantitative Comparison
| Parameter | EDC/NHS | HATU |
| Typical Reaction Yield | 60-95% | 85-99% |
| Typical Purity (post-purification) | >95% | >98% |
| Typical Reaction Time | 2-12 hours | 1-4 hours |
| Racemization Potential | Low when NHS is used | Very low |
Reaction Mechanisms
Understanding the reaction mechanism is key to optimizing reaction conditions and troubleshooting.
EDC/NHS Activation and Amide Coupling
EDC activates the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate. This intermediate is prone to hydrolysis in aqueous solutions. The addition of NHS traps this intermediate to form a more stable NHS-ester, which then reacts with a primary amine to form a stable amide bond.
HATU Activation and Amide Coupling
HATU is an aminium salt that reacts with the carboxylate of this compound (formed in the presence of a base like DIPEA) to generate a highly reactive OAt-active ester. This active ester then rapidly reacts with an amine to form the desired amide bond, releasing tetramethylurea.[1] The pyridine nitrogen in the HOAt leaving group is thought to facilitate the reaction, contributing to HATU's high efficiency.[1]
Experimental Protocols
The following protocols provide a general guideline for the conjugation of this compound to an amine-containing molecule. Optimization may be required for specific substrates.
Protocol 1: Two-Step EDC/NHS Coupling in Aqueous Buffer
This protocol is suitable for proteins and other biomolecules that are soluble and stable in aqueous environments.
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein, peptide)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Dialysis)
Procedure:
-
Preparation of Reactants:
-
Dissolve the this compound in the Activation Buffer to the desired concentration.
-
Dissolve the amine-containing molecule in the Coupling Buffer.
-
Prepare fresh stock solutions of EDC and NHS in the Activation Buffer (e.g., 10 mg/mL).
-
-
Activation of this compound:
-
Add a 5-10 fold molar excess of EDC and a 2-5 fold molar excess of NHS to the this compound solution.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle stirring.
-
-
Conjugation to Amine-Containing Molecule:
-
Immediately add the activated this compound solution to the amine-containing molecule solution. A 10-20 fold molar excess of the activated PEG is typically used for protein conjugation.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching of the Reaction:
-
Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted NHS-esters.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Purify the conjugate from unreacted PEG and other byproducts using SEC or dialysis.[] The choice of method depends on the size of the conjugate.
-
Protocol 2: HATU Coupling in Organic Solvent
This protocol is suitable for small molecules or other substrates that are soluble in organic solvents. All glassware should be dried, and anhydrous solvents should be used.
Materials:
-
This compound
-
Amine-containing molecule
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Purification system (e.g., Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC))
Procedure:
-
Preparation of Reactants:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the this compound (1.0 equivalent) and the amine-containing molecule (1.0-1.2 equivalents) in anhydrous DMF.
-
-
Coupling Reaction:
-
Add HATU (1.1 equivalents) to the solution.
-
Add DIPEA (2.0-3.0 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, the solvent can be removed under reduced pressure.
-
The crude product can be purified by RP-HPLC to yield the pure conjugate.
-
Workflow for Activator Selection
The choice between EDC/NHS and HATU depends on several factors related to the substrate and the desired reaction conditions.
Purification and Characterization
Post-reaction purification is critical to remove unreacted reagents and byproducts.
-
Size Exclusion Chromatography (SEC): Ideal for purifying large biomolecule conjugates from smaller molecules like unreacted PEG and coupling reagents.[]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique suitable for purifying small molecule-PEG conjugates.
-
Dialysis: A simple method for removing small molecule impurities from large protein or antibody conjugates.[]
Characterization of the final conjugate is essential to confirm successful PEGylation and determine the degree of modification.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the molecular weight of the conjugate.
-
SDS-PAGE: To visualize the increase in molecular weight of a protein after PEGylation.
-
NMR Spectroscopy: For detailed structural confirmation of small molecule-PEG conjugates.
Conclusion
Both EDC/NHS and HATU are effective activators for the conjugation of this compound to amine-containing molecules. The choice between them depends on the nature of the substrate, the desired reaction conditions, and cost considerations. EDC/NHS is a versatile and economical choice, particularly for aqueous-based reactions with biomolecules. HATU offers higher efficiency and faster reaction times, making it ideal for challenging couplings in organic solvents. By following the detailed protocols and considering the comparative data presented, researchers can select the optimal method to achieve successful PEGylation for their specific application.
References
Application Notes and Protocols: The Role of m-PEG12-acid in Enhancing Drug Delivery Systems
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methoxy-polyethylene glycol-12-acid (m-PEG12-acid) is a monodisperse polyethylene glycol (PEG) linker that has emerged as a critical component in modern drug delivery systems. Its structure, featuring a terminal methoxy group and a carboxylic acid functional group connected by a 12-unit ethylene glycol chain, imparts unique properties that can be leveraged to overcome numerous pharmaceutical challenges. The hydrophilic nature of the PEG chain significantly enhances the aqueous solubility of conjugated molecules, a crucial factor for many poorly soluble active pharmaceutical ingredients (APIs).[1] Furthermore, the terminal carboxylic acid allows for covalent attachment to amine-containing molecules, such as proteins, peptides, or small molecule drugs, through stable amide bond formation.[1] This process, known as PEGylation, is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents.
These application notes provide a comprehensive overview of the role of this compound in enhancing drug delivery systems, complete with quantitative data, detailed experimental protocols, and workflow visualizations.
Key Applications of this compound
Improving Drug Solubility and Stability
A primary hurdle in drug development is the poor aqueous solubility of many APIs, which limits their bioavailability.[2] PEGylation with this compound can significantly improve the solubility of hydrophobic drugs by attaching a highly hydrophilic PEG chain.[3] This modification can also protect the conjugated drug from enzymatic degradation, thereby enhancing its stability.
Quantitative Data on Solubility Enhancement by PEGylation
While specific data for this compound is limited, the following table summarizes the effect of PEG on the solubility of various drugs, demonstrating the general principle.
| Drug | PEG Molecular Weight ( g/mol ) | Formulation | Fold Increase in Aqueous Solubility | Reference |
| Simvastatin | 12,000 | Solid Dispersion (1:7 drug-to-carrier ratio) | ~3-fold increase in dissolution rate | [4] |
| Carbamazepine | 400 | 100% PEG-400 solution | >100-fold | |
| Praziquantel | 6,000 | Solid Dispersion (2:1 drug-to-carrier ratio) | ~3.5-fold (in water) |
Enhancing Pharmacokinetics and Reducing Immunogenicity
PEGylation creates a hydrophilic shield around the drug molecule, which can reduce recognition and clearance by the reticuloendothelial system (RES). This "stealth" effect leads to a longer systemic circulation time (half-life), reduced dosing frequency, and improved patient compliance. The PEG layer can also mask the drug from the immune system, reducing its immunogenicity.
Quantitative Data on Pharmacokinetic Enhancement by PEGylation
The table below presents data on how PEGylation impacts the pharmacokinetic profiles of various therapeutic carriers.
| Nanoparticle System | PEG Molecular Weight (kDa) | Effect on Circulation Half-life | Effect on Protein Adsorption | Reference |
| Liposomes | N/A (vs. non-PEGylated) | Increased from <30 min to ~5 hours | N/A | |
| Poly(lactic acid) (PLA) NPs | 5 | N/A | ~75% decrease vs. non-PEGylated | |
| Doxil® (PEGylated liposomal doxorubicin) | N/A | Circulation half-life of 36 hours | N/A | |
| Magnetic Nanoparticles | N/A | 30% relative concentration 50 min post-injection | N/A |
Application in Nanoparticle-Based Drug Delivery
This compound and its derivatives are frequently used in the formulation of nanoparticles, such as liposomes and micelles. In these systems, the PEG chain extends from the nanoparticle surface, creating a protective hydrophilic layer. This layer prevents nanoparticle aggregation, reduces opsonization (tagging for destruction by the immune system), and prolongs circulation time, allowing for more effective accumulation at target sites, such as tumors, through the enhanced permeability and retention (EPR) effect.
Use as a Linker in Advanced Bioconjugates
The defined length and chemical functionality of this compound make it an ideal linker for constructing complex bioconjugates.
-
Antibody-Drug Conjugates (ADCs): In ADCs, a highly potent cytotoxic drug is linked to a monoclonal antibody that targets a specific tumor antigen. This compound can serve as a hydrophilic spacer between the antibody and the drug, ensuring that both components can function optimally.
-
PROteolysis TArgeting Chimeras (PROTACs): PROTACs are bifunctional molecules that induce the degradation of specific target proteins. They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. This compound is commonly used as a flexible and soluble linker in PROTAC design, facilitating the formation of the key ternary complex (Target Protein-PROTAC-E3 Ligase) that leads to protein ubiquitination and subsequent degradation by the proteasome.
Experimental Protocols
Protocol 1: Conjugation of this compound to an Amine-Containing Molecule using EDC/NHS Chemistry
This protocol describes a common two-step method for activating the carboxylic acid of this compound with EDC and N-hydroxysuccinimide (NHS) to form an amine-reactive NHS ester, which then efficiently reacts with a primary amine on a target molecule (e.g., protein, peptide, or small molecule drug).
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Amine-containing molecule (e.g., antibody, peptide)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column
Procedure:
-
Reagent Preparation:
-
Equilibrate this compound, EDC, and NHS to room temperature before use.
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.
-
Prepare a solution of the amine-containing molecule in Coupling Buffer.
-
-
Activation of this compound:
-
In a reaction vial, add this compound from the stock solution.
-
Add EDC (1.5 to 2-fold molar excess over this compound) and NHS (1.5 to 2-fold molar excess over this compound) to the reaction. For aqueous reactions, dissolve the reagents in Activation Buffer.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle stirring. This forms the amine-reactive NHS ester.
-
-
Conjugation to Amine-Containing Molecule:
-
Immediately add the activated this compound solution to the solution of the amine-containing molecule. The molar ratio of PEG to the target molecule should be optimized but can start at a 10:1 excess.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.
-
Incubate for 15 minutes at room temperature to hydrolyze any unreacted NHS esters.
-
-
Purification:
-
Remove excess, unreacted PEG and byproducts by purifying the conjugate using a desalting column or dialysis, using PBS as the exchange buffer.
-
-
Characterization:
-
Confirm successful conjugation using appropriate analytical techniques such as SDS-PAGE (for proteins), HPLC, or mass spectrometry.
-
Protocol 2: Formulation of PEGylated Lipid Nanoparticles (LNP) via Microfluidic Mixing
This protocol provides a general method for creating LNPs incorporating a PEG-lipid, such as one derived from this compound, for nucleic acid delivery.
Materials:
-
Ionizable lipid (e.g., SM-102)
-
Helper lipid (e.g., DSPC)
-
Cholesterol
-
PEG-lipid (e.g., DSPE-PEG, synthesized from this compound)
-
Nucleic acid cargo (e.g., mRNA, siRNA)
-
Aqueous Buffer: 25-50 mM Sodium Acetate or Sodium Citrate, pH 4.0
-
Lipid Solvent: Anhydrous Ethanol
-
Final Buffer: PBS, pH 7.4
-
Microfluidic mixing device (e.g., NanoAssemblr)
-
Dialysis device (e.g., Slide-A-Lyzer cassettes)
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the lipid mixture (ionizable lipid, helper lipid, cholesterol, and PEG-lipid) in ethanol. A common molar ratio is 50:10:38.5:1.5.
-
Prepare a stock solution of the nucleic acid cargo in the Aqueous Buffer.
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid solution in ethanol into one syringe and the nucleic acid solution into another.
-
Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (typically 3:1 aqueous to ethanol). The rapid mixing causes the lipids to self-assemble into LNPs, encapsulating the nucleic acid.
-
-
Dialysis:
-
Collect the LNP solution from the device outlet.
-
Dialyze the LNP formulation against PBS (pH 7.4) for at least 6 hours or overnight at 4°C to remove the ethanol and raise the pH.
-
-
Characterization:
-
Measure the LNP size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine the nucleic acid encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).
-
Visualize the nanoparticles using transmission electron microscopy (TEM).
-
Visualizations
Caption: Workflow for conjugating this compound to an amine-containing molecule.
Caption: PROTACs use this compound as a linker to induce protein degradation.
Caption: PEGylation provides a "stealth" effect, prolonging nanoparticle circulation.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Drug solubility: importance and enhancement techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols | MDPI [mdpi.com]
- 4. Striking the Optimal Solubility-Permeability Balance in Oral Formulation Development for Lipophilic Drugs: Maximizing Carbamazepine Blood Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Enhancing Drug Solubility with m-PEG12-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poor aqueous solubility is a major hurdle in the development of a significant portion of new chemical entities. It can lead to low bioavailability, erratic absorption, and ultimately, therapeutic failure. PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to a molecule, is a well-established and effective strategy to overcome this challenge. This application note details the use of m-PEG12-acid, a monodispersed PEG linker, to enhance the solubility of hydrophobic drugs. The terminal carboxylic acid of this compound allows for straightforward conjugation to amine-containing drugs, forming a stable amide bond. The hydrophilic nature of the PEG chain then imparts greater water solubility to the conjugated drug.[1][2][3]
This document provides detailed protocols for the conjugation of a model hydrophobic drug, SN-38, with this compound, followed by methods for the characterization and quantification of the resulting solubility enhancement.
Mechanism of Solubility Enhancement
The conjugation of a hydrophobic drug with the hydrophilic this compound linker improves its aqueous solubility through several mechanisms:
-
Increased Hydrophilicity: The ethylene glycol units of the PEG chain are highly hydrophilic and interact favorably with water molecules, effectively "shielding" the hydrophobic core of the drug and increasing its overall solubility in aqueous media.[1][2]
-
Steric Hindrance: The flexible PEG chain creates a steric barrier around the drug molecule. This can prevent the drug molecules from self-associating and precipitating out of solution.
-
Disruption of Crystalline Lattice: For poorly soluble crystalline drugs, covalent attachment of the bulky PEG chain disrupts the crystal lattice energy, making it easier for the molecule to dissolve.
Data Presentation
The following table summarizes the significant improvement in aqueous solubility of the model hydrophobic drug, SN-38, after conjugation with a PEG linker.
| Compound | Aqueous Solubility (µg/mL) | Fold Increase in Solubility | Reference |
| SN-38 (unconjugated) | ~0.08 - 38 | - | |
| PEG-SN38 Conjugate | ~80 - 38,000 | ~1000 |
Note: The solubility of unconjugated SN-38 is reported across a range due to variations in experimental conditions. The PEG-SN38 conjugate solubility is estimated based on the reported 1000-fold increase from a baseline solubility.
Experimental Protocols
Protocol 1: Conjugation of this compound to an Amine-Containing Drug (e.g., a derivative of SN-38)
This protocol describes the chemical conjugation of this compound to a model hydrophobic drug containing a primary or secondary amine group. The carboxylic acid of the PEG linker is first activated using EDC and NHS to form a reactive NHS ester, which then readily reacts with the amine group on the drug to form a stable amide bond.
Materials:
-
This compound
-
Amine-containing hydrophobic drug (e.g., an amino-modified SN-38)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply
-
Dialysis tubing (appropriate molecular weight cutoff)
-
Lyophilizer
-
High-Performance Liquid Chromatography (HPLC) system for purification and analysis
Procedure:
-
Activation of this compound:
-
Dissolve this compound (1.2 equivalents) in anhydrous DMF or DMSO in a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen).
-
Add NHS (1.5 equivalents) to the solution and stir until fully dissolved.
-
Add EDC (1.5 equivalents) to the reaction mixture and stir at room temperature for 4-6 hours to form the m-PEG12-NHS ester.
-
-
Conjugation to the Drug:
-
Dissolve the amine-containing hydrophobic drug (1 equivalent) in a minimal amount of anhydrous DMF or DMSO.
-
Slowly add the drug solution to the activated m-PEG12-NHS ester solution.
-
Allow the reaction to proceed at room temperature for 12-24 hours with continuous stirring.
-
-
Purification of the Conjugate:
-
Quench the reaction by adding a small amount of water.
-
Transfer the reaction mixture to a dialysis bag with an appropriate molecular weight cutoff (MWCO) to remove unreacted starting materials, EDC, NHS, and solvent.
-
Dialyze against deionized water for 48 hours, with frequent water changes.
-
Collect the dialyzed solution and lyophilize to obtain the purified m-PEG12-drug conjugate as a powder.
-
For higher purity, the conjugate can be further purified using preparative HPLC.
-
-
Characterization of the Conjugate:
-
Confirm the successful conjugation using techniques such as:
-
¹H NMR Spectroscopy: To identify characteristic peaks of both the drug and the PEG linker.
-
Mass Spectrometry (MS): To determine the molecular weight of the conjugate.
-
FT-IR Spectroscopy: To confirm the formation of the amide bond.
-
-
Assess the purity of the conjugate using analytical HPLC.
-
Protocol 2: Determination of Aqueous Solubility using the Shake-Flask Method
This protocol outlines the procedure for determining the aqueous solubility of the unconjugated drug and the m-PEG12-drug conjugate.
Materials:
-
Unconjugated hydrophobic drug powder
-
m-PEG12-drug conjugate powder
-
Phosphate-buffered saline (PBS), pH 7.4
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator
-
Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)
-
HPLC system with a UV detector
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation:
-
Add an excess amount of the test compound (unconjugated drug or conjugate) to a scintillation vial. Ensure there is undissolved solid material present.
-
Add a known volume of PBS (pH 7.4) to the vial.
-
-
Equilibration:
-
Seal the vials tightly to prevent evaporation.
-
Place the vials on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Allow the mixture to equilibrate for 24-48 hours to ensure saturation is reached.
-
-
Separation of Undissolved Solid:
-
After equilibration, remove the vials from the shaker.
-
Centrifuge the samples at a high speed to pellet the undissolved solid, or filter the suspension through a 0.22 µm syringe filter to obtain a clear saturated solution.
-
-
Quantification:
-
Carefully take a known volume of the clear supernatant.
-
Dilute the sample with a suitable solvent (compatible with the HPLC mobile phase) to a concentration within the linear range of a pre-established calibration curve.
-
Analyze the diluted sample by HPLC with UV detection at the wavelength of maximum absorbance for the drug.
-
Determine the concentration of the drug in the diluted sample using the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the drug in the saturated supernatant by multiplying the measured concentration by the dilution factor. This value represents the aqueous solubility of the compound.
-
Compare the solubility of the m-PEG12-drug conjugate to that of the unconjugated drug to determine the fold increase in solubility.
-
Visualizations
References
Application Notes and Protocols for Conjugating m-PEG12-acid to Primary Amine Groups
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the covalent conjugation of methoxy-polyethylene glycol-acid (m-PEG12-acid) to primary amine groups on biomolecules such as proteins, peptides, and other amine-containing substrates. The protocols described herein primarily utilize the widely adopted 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry to form stable amide bonds.
Introduction
PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, is a well-established strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Benefits of PEGylation include enhanced solubility, prolonged circulation half-life, reduced immunogenicity, and protection from proteolytic degradation.[1][2] this compound is a monodisperse PEG linker containing a terminal carboxylic acid that can be activated to react with primary amines.[3] The most common method for this conjugation is the use of EDC in the presence of NHS or its water-soluble analog, Sulfo-NHS, to convert the carboxylic acid into a more stable, amine-reactive NHS ester.[4][5]
Reaction Chemistry
The conjugation of this compound to a primary amine involves a two-step reaction. First, the carboxylic acid group of the PEG is activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and can be hydrolyzed. To increase the efficiency of the reaction, NHS is added to convert the O-acylisourea intermediate into a more stable, amine-reactive NHS ester. In the second step, the NHS ester readily reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS as a byproduct.
Experimental Protocols
Quantitative Data Summary
The following tables summarize the recommended reaction conditions for successful amide bond formation.
Table 1: Reaction Conditions for Aqueous-Based Conjugation
| Parameter | Recommended Range | Notes |
| Activation Step | ||
| pH | 4.5 - 7.2 | Activation is most efficient in a slightly acidic environment. |
| Molar Ratio (Acid:EDC:NHS) | 1 : 1.2-2 : 1.2-2 | A molar excess of EDC and NHS drives the activation reaction. |
| Temperature | Room Temperature | The reaction proceeds efficiently at ambient temperature. |
| Reaction Time | 15 - 30 minutes | Activation is a rapid process. |
| Conjugation Step | ||
| pH | 7.0 - 8.5 | A neutral to slightly basic pH is required for the primary amine to be sufficiently nucleophilic. |
| Molar Ratio (NHS-ester:Amine) | 1 : 1.5 - 10 | The ratio can be adjusted based on the specific substrate and desired degree of labeling. |
| Temperature | Room Temperature or 4°C | Lower temperatures can be used for sensitive biomolecules. |
| Reaction Time | 2 - 24 hours | The reaction time depends on the reactivity of the amine-containing substrate. |
Table 2: Recommended Buffers and Solvents
| Step | Recommended Buffers/Solvents | Buffers to Avoid |
| Activation | 0.1 M MES, 0.5 M NaCl, pH 4.7-6.0 | Amine-containing buffers (e.g., Tris, Glycine) |
| Conjugation | PBS (pH 7.2-7.4), Borate Buffer (pH 8.0-8.5), Carbonate/Bicarbonate Buffer (pH 8.0-9.0) | Amine-containing buffers (e.g., Tris, Glycine) |
| Stock Solutions | Anhydrous DMF or DMSO |
Protocol 1: Aqueous-Based Conjugation of this compound to a Protein
This protocol describes a general procedure for conjugating this compound to primary amines (e.g., lysine residues) on a protein in an aqueous environment.
Materials and Reagents:
-
This compound
-
Amine-containing protein
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5
-
Desalting column or dialysis cassette for purification
Procedure:
-
Preparation of Reagents:
-
Equilibrate this compound, EDC, and Sulfo-NHS to room temperature before opening.
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMSO.
-
Prepare fresh 10 mg/mL stock solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use.
-
Prepare the protein solution in Coupling Buffer at a desired concentration (e.g., 1-5 mg/mL).
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine the calculated amount of the this compound stock solution with the appropriate volume of Activation Buffer.
-
Add a 1.5 to 2-fold molar excess of the EDC solution.
-
Immediately add a 1.5 to 2-fold molar excess of the Sulfo-NHS solution.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation to Protein:
-
Add the activated this compound solution to the protein solution. A 5 to 10-fold molar excess of the activated PEG to the protein is a good starting point.
-
Allow the reaction to proceed for 2 hours at room temperature, or overnight at 4°C, with gentle stirring or rotation.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.
-
Incubate for 15 minutes at room temperature to hydrolyze any unreacted NHS esters.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted linker and byproducts by running the reaction mixture through a desalting column or by dialysis against the Coupling Buffer (e.g., PBS).
-
Protocol 2: Organic Solvent-Based Conjugation
This protocol is suitable for substrates that are soluble in organic solvents.
Materials and Reagents:
-
This compound
-
Amine-containing substrate (NH2-R')
-
EDC hydrochloride
-
NHS
-
Dry Dichloromethane (DCM)
-
Dimethyl sulfoxide (DMSO)
-
Diisopropylethylamine (DIPEA)
-
Flash chromatography system (e.g., R18 column)
Procedure:
-
Reaction Setup:
-
Dissolve this compound (1 mmol) in dry DCM (1.5 mL).
-
In separate vials, dissolve EDC·HCl (2.0 mmol) in 0.5 mL of dry DCM and NHS (2.0 mmol) in 10 µL of DMSO.
-
Add the EDC and NHS solutions sequentially to the this compound solution.
-
Stir the solution at room temperature for 30 minutes.
-
-
Conjugation:
-
Dissolve the amine-containing substrate (NH2-R') (1.5 mmol) in the reaction mixture.
-
Add DIPEA (1.5 mmol) to the solution.
-
Stir the mixture at room temperature for 1 hour.
-
-
Purification:
-
The final product can be purified by flash chromatography.
-
Purification and Characterization
Purification of PEGylated Products
The choice of purification method depends on the properties of the conjugate and the unreacted starting materials.
-
Size Exclusion Chromatography (SEC): This is a very effective method for separating the larger PEGylated conjugate from smaller unreacted PEG linkers and reagents.
-
Ion Exchange Chromatography (IEX): PEGylation can alter the surface charge of a protein, allowing for separation of PEGylated and non-PEGylated species, and in some cases, positional isomers.
-
Hydrophobic Interaction Chromatography (HIC): This technique can be used as a supplementary method to IEX for purifying PEGylated proteins.
-
Reverse Phase Chromatography (RPC): RPC is often used for the purification of peptides and small proteins and can be applied to separate PEGylated conjugates.
-
Dialysis and Ultrafiltration: These methods are useful for removing low molecular weight by-products.
Characterization of Conjugates
-
SDS-PAGE: A simple and effective method to visually confirm the increase in molecular weight due to PEGylation.
-
Size Exclusion Chromatography (SEC): Can be used to determine the hydrodynamic radius and assess the purity of the conjugate.
-
Mass Spectrometry (LC-MS, MALDI): Provides accurate mass determination of the conjugate, allowing for the confirmation of the degree of PEGylation.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | Hydrolysis of EDC or NHS ester | Prepare EDC/NHS solutions fresh. Ensure anhydrous conditions for organic reactions. |
| Incorrect pH | Optimize the pH for both activation and conjugation steps. | |
| Presence of amine-containing buffers | Use non-amine containing buffers such as MES, PBS, or Borate. | |
| Inactive protein/substrate | Confirm the presence and accessibility of primary amines on the substrate. | |
| Protein Precipitation | High concentration of organic co-solvent | Reduce the amount of DMF or DMSO. |
| pH is near the isoelectric point of the protein | Adjust the buffer pH away from the pI of the protein. | |
| Multiple PEGylation Products | High molar ratio of PEG-acid | Reduce the molar excess of the activated PEG linker. |
| Long reaction time | Optimize the reaction time to favor mono-PEGylation if desired. |
References
- 1. Poly(ethylene glycol)-Prodrug Conjugates: Concept, Design, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, 2135793-73-4 | BroadPharm [broadpharm.com]
- 4. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. encapsula.com [encapsula.com]
Functionalizing Biomaterials with m-PEG12-acid Linkers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of biomaterials is a critical step in the development of advanced drug delivery systems, diagnostic tools, and biocompatible implants. Poly(ethylene glycol) (PEG) linkers are widely employed to modify the surface of biomaterials, enhancing their hydrophilicity, reducing non-specific protein adsorption, and improving their in vivo circulation time. This document provides detailed application notes and protocols for the use of m-PEG12-acid, a monodisperse PEG linker with a terminal carboxylic acid, for the functionalization of biomaterials.
The this compound linker possesses a methoxy-terminated PEG chain of 12 ethylene glycol units, which imparts a hydrophilic character to the modified material. The terminal carboxylic acid group allows for covalent conjugation to primary amine groups present on the surface of various biomaterials, such as proteins, peptides, nanoparticles, and amine-functionalized surfaces. This conjugation is typically achieved through the formation of a stable amide bond, often facilitated by carbodiimide chemistry using activators like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The use of a discrete PEG linker like this compound ensures uniformity in the length of the spacer arm, leading to more reproducible and well-defined biomaterial conjugates.
These application notes will cover the principles of this compound conjugation, provide detailed experimental protocols for common applications, and present a summary of expected characterization data.
Data Presentation
The successful functionalization of biomaterials with this compound can be quantified and characterized using various analytical techniques. The following tables summarize typical quantitative data that can be expected. Please note that these values are illustrative and will vary depending on the specific biomaterial, reaction conditions, and analytical methods used.
Table 1: Reaction Parameters for this compound Conjugation
| Parameter | Proteins/Peptides | Nanoparticles | Amine-Functionalized Surfaces |
| Molar Ratio (this compound:Amine) | 10:1 to 50:1 | 50:1 to 200:1 | 100:1 to 500:1 (surface area dependent) |
| EDC:NHS Molar Ratio | 1:1 to 2:1 | 1:1 to 2:1 | 1:1 to 2:1 |
| Reaction pH | 7.2 - 8.0 | 7.2 - 8.0 | 7.2 - 8.0 |
| Reaction Time | 2 - 4 hours at RT or overnight at 4°C | 4 - 12 hours at RT | 12 - 24 hours at RT |
| Typical Conjugation Efficiency | 30 - 70% | 40 - 80% | Dependent on surface density of amines |
Table 2: Characterization of this compound Functionalized Biomaterials
| Characterization Technique | Parameter Measured | Expected Outcome for Proteins/Peptides | Expected Outcome for Nanoparticles | Expected Outcome for Surfaces |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter | Increase in size proportional to the number of attached PEG linkers | Increase in hydrodynamic diameter | Not Applicable |
| Zeta Potential | Surface Charge | Shift towards a more neutral or slightly negative potential | Shift towards a more neutral potential | Change in surface charge |
| NMR Spectroscopy | Degree of PEGylation | Quantification of PEG protons relative to protein protons[1] | Quantification of PEG signals | Not Applicable |
| Mass Spectrometry (MALDI-TOF, ESI) | Molecular Weight | Increase in mass corresponding to the number of conjugated PEG linkers | Not directly applicable | Not Applicable |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental Composition | Not typically used | Not typically used | Increase in C-O and decrease in N signals |
| Contact Angle Measurement | Surface Hydrophilicity | Not Applicable | Not Applicable | Decrease in water contact angle |
Experimental Protocols
The following are detailed protocols for the functionalization of proteins and nanoparticles with this compound using EDC/NHS chemistry.
Protocol 1: Functionalization of a Protein with this compound
This protocol describes the covalent attachment of this compound to primary amines (e.g., lysine residues) on a protein.
Materials:
-
Protein of interest
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the Coupling Buffer to a final concentration of 1-10 mg/mL.
-
Activation of this compound:
-
In a separate tube, dissolve this compound in the Activation Buffer.
-
Add EDC and NHS (or sulfo-NHS) to the this compound solution. A molar excess of 2-5 fold of EDC and NHS over this compound is recommended.
-
Incubate the mixture for 15-30 minutes at room temperature to form the NHS-ester intermediate.
-
-
Conjugation:
-
Immediately add the activated this compound solution to the protein solution.
-
The final pH of the reaction mixture should be between 7.2 and 8.0 to facilitate the reaction with primary amines.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted NHS-ester.
-
-
Purification:
-
Remove excess this compound and reaction by-products by using a desalting column or by dialysis against PBS.
-
Protocol 2: Functionalization of Amine-Modified Nanoparticles with this compound
This protocol outlines the procedure for conjugating this compound to the surface of nanoparticles that have been pre-functionalized with primary amine groups.
Materials:
-
Amine-functionalized nanoparticles
-
This compound
-
EDC and NHS (or sulfo-NHS)
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: PBS, pH 7.2-7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Centrifuge and appropriate centrifuge tubes
Procedure:
-
Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in the Coupling Buffer to a desired concentration.
-
Activation of this compound:
-
Dissolve this compound, EDC, and NHS (or sulfo-NHS) in the Activation Buffer. Use a significant molar excess of the PEG linker and activating agents relative to the estimated number of amine groups on the nanoparticle surface.
-
Incubate for 15-30 minutes at room temperature.
-
-
Conjugation:
-
Add the activated this compound solution to the nanoparticle dispersion.
-
Adjust the pH to 7.2-8.0 if necessary.
-
React for 4-12 hours at room temperature with continuous mixing (e.g., on a rotator or shaker).
-
-
Quenching:
-
Add the Quenching Solution and incubate for 30 minutes.
-
-
Purification:
-
Pellet the functionalized nanoparticles by centrifugation. The centrifugation speed and time will depend on the size and density of the nanoparticles.
-
Remove the supernatant containing unreacted reagents.
-
Resuspend the nanoparticle pellet in fresh Coupling Buffer.
-
Repeat the washing step (centrifugation and resuspension) at least three times to ensure complete removal of excess reagents.
-
Finally, resuspend the purified PEGylated nanoparticles in a suitable buffer for storage and downstream applications.
-
Mandatory Visualization
Caption: Chemical reaction pathway for functionalizing a biomaterial with this compound.
Caption: General experimental workflow for biomaterial functionalization.
References
Troubleshooting & Optimization
How to improve m-PEG12-acid conjugation efficiency.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the conjugation efficiency of m-PEG12-acid. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to optimize your PEGylation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry behind this compound conjugation?
The conjugation of this compound to a primary amine-containing molecule (such as a protein, peptide, or antibody) is a two-step process. First, the terminal carboxylic acid group of the this compound is activated using a carbodiimide, most commonly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS). This reaction forms a semi-stable NHS ester. In the second step, this activated PEG linker reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS.
Q2: What are the critical factors influencing the efficiency of this conjugation?
Several factors can significantly impact the success of your PEGylation reaction. These include the pH of the reaction buffer, the molar ratio of the reactants (this compound, EDC, and NHS to the target molecule), reaction time, and temperature. The stability of the activated this compound (the NHS ester) is also crucial, as it is susceptible to hydrolysis.
Q3: What is the optimal pH for the this compound conjugation reaction?
The conjugation process involves two steps with different optimal pH ranges. The activation of the carboxylic acid with EDC and NHS is most efficient at a slightly acidic pH of 4.5-7.2.[1] However, the subsequent reaction of the NHS-activated PEG with the primary amine of the target molecule is more efficient at a pH of 7.0-8.0.[1] A common strategy is to perform the activation at a lower pH and then raise the pH before adding the amine-containing molecule.
Q4: What type of buffer should be used for the conjugation reaction?
It is critical to use a buffer that does not contain primary amines, such as Tris or glycine. These buffers will compete with the target molecule for the activated this compound, leading to significantly lower conjugation efficiency.[2] Suitable buffers include phosphate-buffered saline (PBS), MES, and borate buffers.[3][4]
Q5: How can I determine if my conjugation reaction was successful?
Several analytical techniques can be used to assess the extent of PEGylation. SDS-PAGE will show a shift in the molecular weight of the conjugated protein. Chromatographic methods like Size Exclusion Chromatography (SEC) and Reverse Phase HPLC (RP-HPLC) can separate the PEGylated product from the unreacted protein and PEG. Mass spectrometry (MALDI-TOF or ESI-MS) can provide the precise molecular weight of the conjugate, confirming the number of attached PEG chains.
Troubleshooting Guide
Low conjugation efficiency is a common issue in PEGylation experiments. The following guide provides a structured approach to identifying and resolving potential problems.
| Problem | Potential Cause | Recommended Solution |
| Low or no conjugation | Hydrolysis of activated this compound: The NHS ester is susceptible to hydrolysis, which increases with higher pH and longer reaction times. | Perform the reaction promptly after activating the this compound. Consider a two-step reaction where the activation is done at a lower pH (e.g., 6.0) before raising it for the conjugation step. |
| Inactive reagents: EDC is particularly sensitive to moisture and can lose activity if not stored properly. | Use fresh, high-quality reagents. Store EDC and NHS desiccated at -20°C and warm to room temperature before opening to prevent condensation. | |
| Suboptimal pH: The pH of the reaction buffer may not be ideal for one or both steps of the reaction. | Verify the pH of your buffers. For the activation step, a pH of 4.5-7.2 is recommended, while the conjugation step is more efficient at pH 7.0-8.0. | |
| Presence of primary amines in the buffer: Buffers like Tris or glycine will compete with your target molecule. | Use a non-amine-containing buffer such as PBS, MES, or borate buffer. | |
| Incomplete reaction with a mix of unreacted and conjugated product | Insufficient molar ratio of PEG reagent: The concentration of the activated this compound may be too low to drive the reaction to completion. | Increase the molar excess of this compound, EDC, and NHS relative to the amine-containing molecule. A 10- to 50-fold molar excess of the PEG reagent is a common starting point. |
| Short reaction time: The reaction may not have had enough time to proceed to completion. | Increase the reaction time. Monitor the progress of the reaction at different time points to determine the optimal duration. | |
| Formation of unexpected byproducts | Side reactions: EDC can lead to the formation of N-acylurea byproducts if the reaction with the amine is inefficient. | Ensure an adequate concentration of the amine-containing target molecule. Purify the final product using chromatography to remove byproducts. |
| Reaction with other nucleophilic residues: While less common, NHS esters can sometimes react with other residues like serine, threonine, or tyrosine, especially at higher pH. | Optimize the reaction pH to favor reaction with primary amines. |
Quantitative Data Summary
The efficiency of this compound conjugation is highly dependent on the reaction conditions. The following tables summarize key quantitative parameters to guide your experimental design.
Table 1: Effect of pH on Reaction Steps
| Reaction Step | Recommended pH Range | Rationale |
| Activation of this compound with EDC/NHS | 4.5 - 7.2 | Maximizes the formation of the NHS ester while minimizing hydrolysis. |
| Conjugation of NHS-activated PEG to primary amines | 7.0 - 8.0 | At this pH, primary amines are sufficiently deprotonated and nucleophilic for an efficient reaction. |
Table 2: Recommended Molar Ratios of Reactants
| Reactant | Recommended Molar Ratio (relative to amine-containing molecule) | Notes |
| This compound | 10 - 50 fold excess | A significant excess is often required to drive the reaction towards the product. The optimal ratio should be determined empirically. |
| EDC | 1.5 - 2.0 fold excess (relative to this compound) | A slight excess over the carboxylic acid ensures efficient activation. |
| NHS | 1.5 - 2.0 fold excess (relative to this compound) | A slight excess over the carboxylic acid helps to efficiently form the NHS ester and suppress side reactions. |
Table 3: Reaction Time and Temperature
| Parameter | Recommended Range | Notes |
| Reaction Time | 2 - 24 hours | The optimal time depends on the reactivity of the target molecule and the reaction conditions. The reaction progress should be monitored. |
| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures can help to minimize hydrolysis of the activated PEG and reduce side reactions, but may require longer reaction times. |
Experimental Protocols
Below are detailed protocols for the conjugation of this compound in both aqueous and organic media.
Protocol 1: Aqueous Phase Conjugation
This protocol is suitable for water-soluble molecules such as proteins and peptides.
-
Reagent Preparation:
-
Equilibrate this compound, EDC, and NHS to room temperature before opening.
-
Prepare a stock solution of this compound in a water-miscible organic solvent like DMF or DMSO.
-
Prepare stock solutions of EDC and NHS in a non-amine containing buffer (e.g., MES buffer, pH 6.0). Prepare these solutions immediately before use as EDC is moisture-sensitive.
-
-
Activation of this compound:
-
Dissolve the amine-containing molecule in a suitable buffer (e.g., MES buffer, pH 6.0).
-
Add the this compound stock solution to the amine-containing molecule solution.
-
Add the EDC and NHS stock solutions to the reaction mixture.
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature.
-
-
Conjugation Reaction:
-
Adjust the pH of the reaction mixture to 7.2-7.5 using a non-amine containing buffer (e.g., PBS, pH 7.4).
-
Incubate the reaction for 2 hours to overnight at room temperature or 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
To stop the reaction, add a quenching buffer containing a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM. This will react with any remaining activated PEG.
-
-
Purification:
-
Remove unreacted PEG and byproducts using size exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).
-
Protocol 2: Organic Phase Conjugation
This protocol is suitable for molecules that are soluble in organic solvents.
-
Reagent Preparation:
-
Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolve this compound in an anhydrous organic solvent (e.g., DCM or DMF).
-
Dissolve EDC and NHS in the same anhydrous solvent.
-
-
Activation and Conjugation:
-
Add the EDC and NHS solutions to the this compound solution and stir for 30 minutes at room temperature.
-
Dissolve the amine-containing molecule in the same anhydrous solvent and add it to the reaction mixture.
-
If necessary, add a non-nucleophilic base like diisopropylethylamine (DIPEA) to facilitate the reaction.
-
Stir the reaction mixture for 2-24 hours at room temperature.
-
-
Work-up and Purification:
-
The reaction can be quenched by adding a small amount of water.
-
The solvent is typically removed under reduced pressure.
-
The crude product can be purified by flash chromatography.
-
Visualizations
The following diagrams illustrate the key processes in this compound conjugation.
References
Recommended storage and handling for m-PEG12-acid to ensure stability.
This technical support center provides guidance on the recommended storage, handling, and stability of m-PEG12-acid for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
A1: For optimal stability, this compound in its pure, solid form should be stored at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years).[1][2] Some suppliers also recommend a storage temperature of 0-10°C.[3]
Q2: How should I store this compound once it is dissolved in a solvent?
A2: Stock solutions of this compound should be stored at -20°C for up to one month or at -80°C for up to six months.[1][2] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the solution into single-use volumes.
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in a variety of common laboratory solvents, including water, Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), and Dimethylformamide (DMF). It is also reported to be soluble in Tetrahydrofuran (THF).
Q4: How is this compound shipped, and is it stable at room temperature?
A4: this compound is typically shipped at ambient temperature. It is considered stable at room temperature for the short durations associated with shipping and customs.
Q5: What are the general handling precautions for this compound?
A5: It is recommended to handle this compound in a well-ventilated area, preferably under a chemical fume hood. Avoid contact with skin, eyes, and clothing by wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Standard good laboratory hygiene practices, such as washing hands before and after handling, should be followed.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving the Compound | The compound may be hygroscopic, or the incorrect solvent is being used. | Use a fresh, unopened vial of a recommended solvent like DMSO. Gentle warming and ultrasonication can aid in dissolution. Confirm the solubility of this compound in your chosen solvent. |
| Inconsistent Experimental Results | The compound may have degraded due to improper storage or handling. | Ensure the compound has been stored at the recommended temperature and protected from moisture. For solutions, use aliquots to avoid repeated freeze-thaw cycles. |
| Precipitate Forms in Solution After Storage | The solution may be supersaturated, or the compound is degrading. | Equilibrate the vial to room temperature before opening to prevent moisture condensation. If the precipitate does not redissolve upon gentle warming, the compound may have degraded, and a fresh solution should be prepared. |
Data Summary
Recommended Storage Conditions and Stability
| Form | Storage Temperature | Duration | Reference |
| Pure (Solid) | -20°C | 3 years | |
| Pure (Solid) | 4°C | 2 years | |
| Pure (Solid) | 0-10°C | Not specified | |
| In Solvent | -20°C | 1 month | |
| In Solvent | -80°C | 6 months |
Experimental Protocols
Protocol for Assessing the Stability of this compound
This protocol provides a general method for assessing the stability of this compound under specific conditions.
Objective: To determine the stability of this compound over time at a given temperature and in a specific solvent.
Materials:
-
This compound
-
Selected solvent (e.g., DMSO, water)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, MS)
-
Appropriate HPLC column (e.g., C18)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Incubator or temperature-controlled storage unit
Methodology:
-
Initial Analysis (T=0):
-
Accurately weigh a sample of this compound and dissolve it in the chosen solvent to a known concentration.
-
Immediately analyze the freshly prepared solution by HPLC to determine the initial purity and peak area of the this compound. This will serve as the baseline (T=0) measurement.
-
-
Sample Storage:
-
Aliquot the remaining solution into several vials and store them under the desired conditions (e.g., -20°C, 4°C, room temperature).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1 week, 2 weeks, 1 month), retrieve one vial from storage.
-
Allow the vial to equilibrate to room temperature.
-
Analyze the sample by HPLC using the same method as the initial analysis.
-
-
Data Analysis:
-
Compare the purity and peak area of the this compound at each time point to the initial (T=0) measurement.
-
A significant decrease in the peak area of the this compound or the appearance of new peaks would indicate degradation.
-
Visualizations
Caption: Workflow for proper storage and handling of this compound.
Caption: Experimental workflow for assessing the stability of this compound.
References
Technical Support Center: Optimizing m-PEG12-acid and EDC Coupling Reactions
Welcome to the technical support center for m-PEG12-acid and EDC coupling. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your conjugation experiments. Below you will find troubleshooting guides and frequently asked questions to help you overcome common challenges and optimize your reaction conditions.
Troubleshooting Guide
Issue 1: Low or No Coupling Yield
This is one of the most common issues encountered in EDC/NHS chemistry. The underlying cause can often be traced back to reaction conditions or reagent quality.
| Potential Cause | Recommended Action |
| Suboptimal pH | Verify the pH of your reaction buffers. The activation of the carboxyl group on this compound with EDC is most efficient at a pH of 4.5-6.0.[1][2][3] The subsequent coupling to the amine-containing molecule is optimal at a pH of 7.2-8.5.[1][4] |
| Inactive Reagents | EDC and NHS are moisture-sensitive and can hydrolyze over time. Use fresh, high-quality EDC and NHS and allow them to equilibrate to room temperature before opening to prevent condensation. Consider purchasing pre-activated NHS esters if you continue to face issues with EDC activation. |
| Presence of Water | Ensure all solvents, particularly organic solvents like DMF or DMSO used to dissolve the PEG-acid, are anhydrous. Water can hydrolyze the activated NHS ester, reducing the coupling efficiency. |
| Competing Nucleophiles | Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with your target molecule for reaction with the activated PEG-acid. |
| Insufficient Molar Ratio of Reagents | An excess of EDC and NHS is often required to drive the reaction to completion. A common starting point is a 2 to 10-fold molar excess of EDC and NHS over the this compound. |
| Hydrolysis of NHS Ester | The NHS ester intermediate is susceptible to hydrolysis, especially at higher pH. Work quickly and, if possible, perform the reaction at a lower temperature (4°C) to decrease the rate of hydrolysis. |
Issue 2: Precipitation During the Reaction
Precipitation of your starting materials or product can significantly impact your final yield.
| Potential Cause | Recommended Action |
| High EDC Concentration | Very high concentrations of EDC can sometimes lead to precipitation. If you observe precipitation after adding EDC, try reducing the amount used. |
| Protein Aggregation | Changes in pH or the addition of reagents can cause proteins to aggregate. Ensure your protein is soluble and stable in the chosen reaction buffers. A buffer exchange step prior to the reaction may be necessary to ensure compatibility. |
| Poor Solubility of PEG Reagent | This compound may require an organic co-solvent like DMF or DMSO for complete dissolution before being added to the aqueous reaction buffer. Ensure the final concentration of the organic solvent is compatible with the stability of your amine-containing molecule. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the two steps of the EDC/NHS coupling reaction?
A1: The EDC/NHS coupling reaction is a two-step process with distinct optimal pH ranges for each step:
-
Activation Step: The activation of the carboxylic acid on this compound with EDC is most efficient in a slightly acidic environment, typically at a pH of 4.5-6.0 . A common buffer for this step is MES (2-(N-morpholino)ethanesulfonic acid).
-
Coupling Step: The reaction of the resulting NHS-ester with a primary amine is most efficient at a pH of 7.2-8.5 . Buffers such as phosphate-buffered saline (PBS), borate, or bicarbonate are suitable for this step.
Q2: What are the recommended molar ratios of EDC and NHS to this compound?
A2: While the optimal ratio can vary depending on the specific reactants, a common starting point is to use a molar excess of EDC and NHS. For example, a 10-fold molar excess of EDC and a 25-fold molar excess of sulfo-NHS have been reported for liposome conjugation. In other protocols, a 2-fold molar excess of EDC and NHS is suggested. It is advisable to start with a modest excess (e.g., 2-5 fold) and optimize from there.
Q3: How can I quench the EDC/NHS coupling reaction?
A3: Quenching is important to stop the reaction and deactivate any remaining reactive NHS-esters. Common quenching reagents include:
-
Hydroxylamine: Added to a final concentration of 10-50 mM, it effectively hydrolyzes unreacted NHS esters.
-
2-Mercaptoethanol: Can be used to quench the EDC activation step.
-
Amine-containing buffers: Buffers such as Tris or glycine can be added at the end of the reaction to consume any remaining NHS-esters.
Q4: Can I perform the reaction in an organic solvent?
A4: Yes, for reactants that are not soluble in aqueous solutions, the coupling reaction can be performed in an anhydrous organic solvent such as DMF or DCM. It is crucial to use high-purity, anhydrous solvents as water will compete with the reaction.
Q5: Why is my coupling efficiency still low even with fresh reagents and optimal pH?
A5: If you are still experiencing low yields, consider the following:
-
Hydrolysis of the NHS-ester: The half-life of an NHS-ester can be as short as 10 minutes at pH 8.6 and 4°C. Ensure that the amine-containing molecule is added promptly after the activation step.
-
Steric Hindrance: The accessibility of the reactive groups on your molecules can affect coupling efficiency.
-
Purification Method: Ensure your purification method (e.g., dialysis, chromatography) is suitable for your final product and is not leading to product loss. For smaller molecules, dialysis may not be appropriate as the product could be lost through the membrane.
Experimental Protocols
Two-Step Aqueous Coupling Protocol
This protocol is a general guideline for the coupling of this compound to an amine-containing protein in an aqueous environment.
Materials:
-
This compound
-
Amine-containing protein
-
EDC
-
NHS (or Sulfo-NHS for improved water solubility)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: PBS, pH 7.2-7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5
-
Desalting columns
Procedure:
-
Reagent Preparation: Allow EDC and NHS to equilibrate to room temperature before opening the vials to prevent moisture condensation. Prepare stock solutions of this compound in anhydrous DMF or DMSO if necessary.
-
Activation of this compound:
-
Dissolve the this compound in Activation Buffer.
-
Add EDC and NHS to the this compound solution. A common starting point is a 2-5 fold molar excess of EDC and NHS over the PEG-acid.
-
Incubate for 15-30 minutes at room temperature.
-
-
Coupling to Amine-containing Protein:
-
Immediately after activation, the pH of the reaction can be raised to 7.2-7.5 by adding Coupling Buffer. Alternatively, the activated PEG can be purified via a desalting column equilibrated with Coupling Buffer to remove excess EDC and NHS before adding the protein.
-
Add the amine-containing protein to the activated this compound solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 20-50 mM and incubate for 15 minutes to stop the reaction.
-
-
Purification:
-
Remove excess reagents and byproducts by using a desalting column or through dialysis.
-
Data Presentation
Table 1: pH Optima for EDC/NHS Coupling Steps
| Reaction Step | Optimal pH Range | Recommended Buffers | Incompatible Buffers |
| Carboxyl Activation | 4.5 - 6.0 | MES | Phosphate (can interfere with EDC), Amine-containing buffers |
| Amine Coupling | 7.2 - 8.5 | PBS, Borate, Bicarbonate | Tris, Glycine (will compete with the reaction) |
Table 2: Half-life of NHS-ester Hydrolysis
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours |
| 8.6 | 4 | 10 minutes |
Visualizations
Caption: A typical workflow for a two-step EDC/NHS coupling experiment.
Caption: A decision tree for troubleshooting low yield in EDC/NHS coupling.
References
Addressing solubility challenges of m-PEG12-acid in aqueous solutions.
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubility of m-PEG12-acid in aqueous solutions. Our aim is to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility properties?
A1: this compound is a polyethylene glycol (PEG) derivative that contains a methoxy group at one end and a terminal carboxylic acid at the other, connected by a 12-unit PEG spacer.[1][2][3] This hydrophilic PEG spacer is designed to enhance solubility in aqueous media.[4][5] It is generally listed as soluble in water, as well as organic solvents like DMSO, DMF, and DCM.
Q2: I'm having trouble dissolving this compound in my aqueous buffer. What are the initial steps I should take?
A2: Difficulty in dissolving this compound can arise from several factors. Here are some initial troubleshooting steps:
-
Start with an organic stock solution: Most PEG acid reagents are low-melting solids that can be challenging to weigh and handle directly in aqueous solutions. It is often easier to first prepare a concentrated stock solution in a water-miscible organic solvent like DMSO or DMF and then dilute it into your aqueous buffer.
-
Ensure proper storage: Store this compound at -20°C in a dry, dark environment. Before use, allow the vial to equilibrate to room temperature to prevent moisture condensation, which can affect solubility.
-
Use fresh, high-quality solvents: The presence of water in organic solvents like DMSO can significantly impact the solubility of the product. Always use newly opened or anhydrous solvents.
Q3: Can pH influence the solubility of this compound in aqueous solutions?
A3: Yes, pH can significantly affect the solubility of this compound. The terminal carboxylic acid group has a pKa, and its ionization state is pH-dependent.
-
In alkaline conditions (pH > pKa): The carboxylic acid group will be deprotonated to form a carboxylate anion, which is generally more soluble in water.
-
In acidic conditions (pH < pKa): The carboxylic acid will be protonated and uncharged, which can lead to decreased aqueous solubility and potential precipitation.
For weakly acidic drugs, incorporating an alkalizer to increase the microenvironment pH (pHM) has been shown to enhance solubility.
Q4: What is the role of temperature in dissolving this compound?
A4: Temperature can play a crucial role in the dissolution of this compound. For instance, achieving high solubility in DMSO (100 mg/mL) often requires warming to 54°C in conjunction with ultrasonic treatment. While high temperatures can increase solubility, it is essential to consider the thermal stability of this compound and any other components in your formulation.
Q5: My this compound is precipitating out of my aqueous solution. What can I do?
A5: Precipitation can occur due to several reasons, including supersaturation, changes in pH, or temperature. To address this:
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Adjust the pH: If your buffer is acidic, consider increasing the pH to a neutral or slightly alkaline range to enhance solubility.
-
Use a co-solvent: Incorporating a water-miscible organic solvent like DMSO or using a co-solvent system (e.g., polyethylene glycol 400 and propylene glycol) can help maintain the solubility of your compound in the final aqueous solution.
-
Consider PEG as an excipient: Polyethylene glycol itself can act as a solubility enhancer and reduce the aggregation of small molecules in aqueous solutions.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| This compound is not dissolving in water or aqueous buffer. | Low intrinsic solubility at the working concentration and pH. | 1. Prepare a concentrated stock solution in DMSO or DMF and dilute it into the aqueous buffer. 2. Gently warm the solution while stirring. 3. Adjust the pH of the aqueous buffer to be neutral or slightly alkaline. |
| A precipitate forms after adding the this compound stock solution to the aqueous buffer. | The final concentration exceeds the solubility limit in the aqueous buffer. The pH of the final solution is too low. | 1. Decrease the final concentration of this compound. 2. Increase the proportion of co-solvent (e.g., DMSO) in the final solution. 3. Ensure the buffer has sufficient capacity to maintain the desired pH after the addition of the acidic stock. |
| The solution becomes cloudy or shows signs of aggregation over time. | The compound is aggregating in the aqueous environment. | 1. Incorporate a small amount of a non-ionic surfactant or a solubilizing agent like a higher molecular weight PEG. 2. Optimize the ionic strength of the buffer. |
Quantitative Data
Solubility of this compound in DMSO
| Solvent | Concentration | Conditions | Reference |
| DMSO | 100 mg/mL (169.87 mM) | Ultrasonic treatment and warming to 54°C |
Experimental Protocols
Protocol for Preparing a Stock Solution of this compound
-
Equilibration: Allow the vial of this compound to reach room temperature before opening to prevent moisture condensation.
-
Solvent Selection: Use a fresh, anhydrous, water-miscible organic solvent such as DMSO or DMF.
-
Dissolution: Add the desired volume of the organic solvent to the this compound to achieve a high-concentration stock solution (e.g., 10-100 mg/mL).
-
Aiding Dissolution: If the compound does not dissolve readily, use an ultrasonic bath and/or gently warm the solution (up to 54°C for DMSO) until it is fully dissolved.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For short-term storage (days to weeks), 4°C may be acceptable. To minimize exposure to air and moisture, consider storing the solution under an inert gas like argon or nitrogen.
Visualizations
Caption: A workflow diagram for troubleshooting this compound solubility issues.
Caption: Key factors that affect the aqueous solubility of this compound.
References
Technical Support Center: Purification of m-PEG12-Acid Bioconjugates
This guide provides researchers, scientists, and drug development professionals with comprehensive support for the purification of bioconjugates synthesized using m-PEG12-acid. It includes frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols for common purification techniques.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a reaction mixture containing this compound bioconjugates?
A1: A typical reaction mixture will contain the desired mono-PEGylated bioconjugate, as well as several impurities that need to be removed. These include:
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Unreacted (native) protein or biomolecule.
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Excess this compound reagent and its hydrolysis byproducts.
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Multi-PEGylated species (di-, tri-, or higher order conjugates).[1]
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Positional isomers, where the PEG chain is attached to different sites on the biomolecule.[][3]
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Aggregates of the bioconjugate.
Q2: Which chromatographic technique is best suited for purifying my this compound bioconjugate?
A2: The optimal technique depends on the specific properties of your bioconjugate and the impurities you need to remove.[]
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Size Exclusion Chromatography (SEC) is effective for removing unreacted this compound and high-molecular-weight aggregates. It separates molecules based on their hydrodynamic radius, which increases significantly upon PEGylation.[4]
-
Ion Exchange Chromatography (IEX) separates molecules based on charge. Since PEGylation can shield surface charges, IEX is excellent for separating the native biomolecule from PEGylated species and for resolving different degrees of PEGylation (mono- vs. multi-PEGylated).
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Hydrophobic Interaction Chromatography (HIC) separates based on hydrophobicity. It can be a powerful tool for separating PEGylated species, especially when IEX is not effective.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is generally used for analytical purposes to assess purity and quantify different species due to its high resolution. However, the use of organic solvents may be denaturing for some proteins.
Q3: How can I remove excess, unreacted this compound from my reaction mixture?
A3: Due to the significant size difference, Size Exclusion Chromatography (SEC) is a highly effective method for removing smaller, unreacted this compound molecules from the much larger bioconjugate. Alternatively, dialysis or ultrafiltration with an appropriate molecular weight cutoff (MWCO) membrane can be used.
Q4: Can I separate mono-PEGylated from multi-PEGylated species?
A4: Yes, Ion Exchange Chromatography (IEX) is the most common and effective method for this separation. The addition of each PEG chain shields the protein's surface charges, leading to different elution profiles for mono-, di-, and tri-PEGylated forms. HIC can also be used as an alternative or complementary technique.
Troubleshooting Guide
This section addresses common problems encountered during the purification of this compound bioconjugates.
Problem 1: Poor Peak Shape and Resolution in Chromatography
| Symptom | Potential Cause | Suggested Solution |
| Broad Peaks in SEC | Hydrophobic interactions with the column matrix: The PEG chain can sometimes interact with the stationary phase. | Add a small percentage of an organic modifier (e.g., 5-10% ethanol or isopropanol) to the mobile phase to disrupt these interactions. |
| Polydispersity of the PEGylated conjugate: The inherent heterogeneity of PEGylation can lead to broader peaks. | This is an inherent property. Use high-resolution columns and optimize gradient conditions in IEX or HIC for better separation of species. | |
| Tailing Peaks in IEX | Secondary interactions with the resin: Besides ionic interactions, other forces may be at play. | Adjust the pH of the mobile phase or increase the salt concentration in the elution buffer to minimize these interactions. |
| Co-elution of Species | Insufficient resolution of the chosen method: The selected chromatography technique may not be optimal for your specific bioconjugate. | Try an orthogonal method. For example, if IEX fails to provide adequate separation, consider using HIC. Combining different chromatography steps (e.g., SEC followed by IEX) is also a powerful strategy. |
Problem 2: Low Yield of Purified Bioconjugate
| Symptom | Potential Cause | Suggested Solution |
| Loss of product during purification | Non-specific binding to the chromatography resin: The bioconjugate may be irreversibly binding to the column. | Add a non-ionic detergent (e.g., 0.1% Tween-20) to the buffers. Perform a column strip and cleaning according to the manufacturer's instructions. |
| Aggregation and precipitation: The bioconjugate may be unstable under the buffer conditions used. | Screen different buffer conditions (pH, salt concentration) to improve the stability of your bioconjugate. Analyze fractions for evidence of aggregation using SEC. | |
| Overly harsh elution conditions: High concentrations of salt or organic solvents can sometimes lead to product loss. | Optimize the elution gradient to use the minimum concentration of eluent necessary to desorb your product from the column. |
Experimental Workflows and Protocols
General Purification Workflow
The following diagram illustrates a typical multi-step purification workflow for this compound bioconjugates.
Caption: A multi-step workflow for purifying this compound bioconjugates.
Protocol 1: Size Exclusion Chromatography (SEC)
This protocol is designed to separate the PEGylated bioconjugate from smaller molecules like unreacted this compound.
1. Materials:
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SEC Column (e.g., Superdex 200 or similar, with appropriate molecular weight range).
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HPLC or FPLC system.
-
Mobile Phase: Phosphate-Buffered Saline (PBS), pH 7.4.
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Sample: PEGylation reaction mixture, clarified by centrifugation or filtration (0.22 µm).
2. Methodology:
-
System Preparation: Equilibrate the SEC column with at least 2 column volumes (CVs) of the mobile phase at a flow rate recommended by the manufacturer (e.g., 1.0 mL/min for a 10/300 column).
-
Sample Loading: Inject a sample volume that is typically 0.5-2% of the total column volume to ensure optimal resolution.
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Elution: Perform an isocratic elution with the mobile phase for at least 1.5 CVs.
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Fraction Collection: Collect fractions based on the UV absorbance profile (typically at 280 nm for proteins). The PEGylated bioconjugate is expected to elute first, followed by the native protein, and finally the unreacted this compound.
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Analysis: Analyze collected fractions by SDS-PAGE or RP-HPLC to confirm the separation.
Protocol 2: Ion Exchange Chromatography (IEX)
This protocol is for separating the native biomolecule from mono- and multi-PEGylated species. This example uses Cation Exchange Chromatography (CEX); for Anion Exchange (AEX), the buffer pH and gradient would be adjusted accordingly.
1. Materials:
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Cation Exchange Column (e.g., SP Sepharose, Mono S, or similar).
-
HPLC or FPLC system.
-
Buffer A (Binding Buffer): 20 mM Sodium Phosphate, pH 6.0.
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Buffer B (Elution Buffer): 20 mM Sodium Phosphate, 1 M NaCl, pH 6.0.
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Sample: Partially purified bioconjugate from SEC, buffer-exchanged into Buffer A.
2. Methodology:
-
System Preparation: Equilibrate the CEX column with 5-10 CVs of Buffer A until the UV baseline and conductivity are stable.
-
Sample Loading: Load the sample onto the column at a low flow rate to ensure efficient binding.
-
Wash: Wash the column with 3-5 CVs of Buffer A to remove any unbound material.
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Elution: Elute the bound species using a linear gradient of 0-100% Buffer B over 20-30 CVs. Due to charge shielding by the PEG chains, the elution order is typically: multi-PEGylated species, followed by mono-PEGylated, and finally the most highly charged native protein.
-
Fraction Collection: Collect fractions across the gradient.
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Analysis: Analyze fractions by SDS-PAGE, IEX-HPLC, and/or mass spectrometry to identify the different PEGylated species.
Troubleshooting Logic
This diagram provides a decision-making framework for troubleshooting common purification issues.
Caption: A decision tree for troubleshooting bioconjugate purification.
References
- 1. Reproducible preparation and effective separation of PEGylated recombinant human granulocyte colony-stimulating factor with novel "PEG-pellet" PEGylation mode and ion-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Moving Protein PEGylation from an Art to a Data Science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
Technical Support Center: Mass Spectrometry Analysis of m-PEG12-acid Labeled Proteins
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with m-PEG12-acid labeled proteins and their analysis by mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used for protein labeling?
This compound is a polyethylene glycol (PEG) linker that contains a terminal carboxylic acid group.[1][2] This carboxylic acid can be activated to react with primary amine groups (e.g., on lysine residues or the N-terminus) on a protein, forming a stable amide bond.[1][3] The hydrophilic PEG spacer enhances the solubility of the labeled protein in aqueous solutions.[1] This labeling strategy is often employed to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins.
Q2: What are the main challenges in the mass spectrometry analysis of PEGylated proteins?
The analysis of PEGylated proteins by mass spectrometry presents several challenges:
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Heterogeneity: The PEGylation reaction can result in a heterogeneous mixture of products with varying numbers of PEG molecules attached to the protein. This leads to a complex mass spectrum.
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Polydispersity of PEG: Traditional polymeric PEG reagents are themselves heterogeneous in mass, further complicating the mass spectrum. However, discrete PEG (dPEG®) reagents like this compound are single molecules, which simplifies analysis.
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Multiple Charge States: During electrospray ionization (ESI), large molecules like PEGylated proteins can acquire multiple charges, resulting in a complex distribution of charge states in the mass spectrum that requires deconvolution to determine the uncharged mass.
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Ion Suppression: The presence of residual PEG or other contaminants can suppress the ionization of the analyte of interest, leading to decreased sensitivity.
Q3: What are the recommended mass spectrometry techniques for analyzing this compound labeled proteins?
Electrospray ionization (ESI) coupled with liquid chromatography (LC) and mass spectrometry (LC-MS) is the preferred method for analyzing PEGylated proteins. High-resolution mass spectrometers, such as Orbitrap or time-of-flight (TOF) instruments, are crucial for resolving the complex spectra.
Q4: How can I simplify the complex mass spectra of PEGylated proteins?
Several strategies can be employed to simplify the mass spectra:
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Charge State Reduction: The addition of charge-reducing agents, such as triethylamine (TEA), post-column can simplify the spectrum by shifting the charge-state pattern.
-
Deconvolution Software: Specialized software is essential to deconvolute the complex ESI mass spectra into a zero-charge mass spectrum, which allows for the determination of the mass of the different PEGylated species.
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Deglycosylation: For glycoproteins, removing the N-linked glycans can simplify the mass spectrum and improve the accuracy of mass determination.
Troubleshooting Guides
This section provides solutions to common problems encountered during the mass spectrometry analysis of this compound labeled proteins.
Issue 1: Low Labeling Efficiency or No Labeling Detected
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inactive Labeling Reagent | Use a fresh stock of this compound and activation reagents (e.g., EDC, HATU). | Successful labeling of the protein. |
| Suboptimal Reaction pH | Ensure the reaction buffer pH is between 7 and 9. Avoid buffers containing primary amines (e.g., Tris). | Increased labeling efficiency. |
| Insufficient Molar Excess of PEG Reagent | Increase the molar excess of the this compound reagent in the labeling reaction. A 10 to 20-fold molar excess is a common starting point. | Higher degree of PEGylation observed in the mass spectrum. |
| Protein Conformation | Perform the labeling reaction under denaturing conditions to expose more reactive sites, if compatible with the protein's stability. | Increased accessibility of amine groups for labeling. |
Troubleshooting Workflow: Low Labeling Efficiency
Caption: Troubleshooting flowchart for low labeling efficiency.
Issue 2: Poor Signal or High Background in Mass Spectrum
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Sample Contamination (Salts, Detergents, PEG) | Desalt the sample using size-exclusion chromatography (spin columns) or centrifugal filters with an appropriate molecular weight cutoff (MWCO). Avoid detergents containing PEG, such as Triton-X. | Improved signal-to-noise ratio and reduced background. |
| Ion Suppression | Ensure thorough removal of excess PEG reagent. Optimize chromatographic separation to separate the labeled protein from potential contaminants. | Increased signal intensity of the labeled protein. |
| Low Analyte Concentration | Concentrate the protein sample before analysis. | Stronger signal in the mass spectrum. |
| Instrument Calibration | Calibrate the mass spectrometer according to the manufacturer's recommendations. | Accurate mass measurements. |
Logical Relationship: Signal Quality Issues
Caption: Relationship between causes and solutions for poor signal quality.
Experimental Protocols
Protocol 1: this compound Labeling of a Protein
This protocol provides a general procedure for labeling a protein with this compound. Optimal conditions may vary depending on the specific protein.
Materials:
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Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Reaction buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0 for EDC/NHS chemistry)
-
Quenching solution (e.g., hydroxylamine or Tris buffer)
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Desalting columns or centrifugal filters
Procedure:
-
Activate this compound: Dissolve this compound, EDC, and NHS/Sulfo-NHS in the reaction buffer. Incubate for 15-30 minutes at room temperature to form the active NHS ester.
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Labeling Reaction: Add the activated this compound solution to the protein solution. A 10-20 fold molar excess of the PEG reagent is a good starting point.
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Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
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Quenching: Stop the reaction by adding a quenching solution to react with any unreacted NHS esters.
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Purification: Remove excess labeling reagents and byproducts by desalting the sample using a size-exclusion spin column or a centrifugal filter.
Experimental Workflow: Protein Labeling
Caption: Workflow for this compound protein labeling and analysis.
Protocol 2: Sample Preparation for Mass Spectrometry
Procedure:
-
Buffer Exchange: Exchange the purified labeled protein into a volatile buffer suitable for mass spectrometry, such as 10 mM ammonium acetate. This can be done using centrifugal filters.
-
Charge Reduction (Optional): For ESI-MS of intact proteins, consider adding a charge-reducing agent like triethylamine (TEA) to the sample or post-column to simplify the spectrum.
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Final Dilution: Dilute the sample to the desired concentration for injection into the mass spectrometer.
This technical support center provides a starting point for addressing common issues in the mass spectrometry analysis of this compound labeled proteins. For more specific applications, further optimization of the experimental conditions may be required.
References
Strategies to avoid unwanted crosslinking with methoxy-capped PEGs.
Welcome to the technical support center for methoxy-capped polyethylene glycol (mPEG) conjugation. This resource provides researchers, scientists, and drug development professionals with detailed guidance to prevent and troubleshoot unwanted crosslinking during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is unwanted crosslinking in the context of mPEGylation, and why is it a problem?
A1: Methoxy-capped PEG (mPEG) is a monofunctional polymer, meaning it has only one reactive group and is designed to attach to a single site on a target molecule (e.g., a protein or peptide). Unwanted crosslinking occurs when a PEG molecule links two or more target molecules together. This is problematic because it leads to the formation of high-molecular-weight aggregates, which can reduce the therapeutic efficacy of the final product, complicate purification, and potentially increase its immunogenicity.[1][2]
Q2: What is the primary cause of unwanted crosslinking with mPEG reagents?
A2: The most common cause is the presence of bifunctional impurities, specifically polyethylene glycol diol (PEG-diol), within the mPEG starting material.[3] During the synthesis of mPEG, a small fraction of the polymers may not be successfully "capped" with the methoxy group, leaving two reactive hydroxyl terminals. This bifunctional PEG-diol can then act as a bridge, covalently linking two target molecules and causing aggregation.[3] Commercial mPEG reagents can contain significant levels of these impurities.[3]
Q3: How can I assess the purity of my mPEG reagent to avoid crosslinking?
A3: It is critical to characterize the purity of your mPEG reagent before starting a conjugation reaction. The most effective methods are analytical chromatography and mass spectrometry.
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Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique can separate the monofunctional mPEG from the more hydrophilic PEG-diol impurity.
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS): This method can identify the presence of PEG-diol species by their distinct mass compared to the mPEG polymer population.
Q4: What are the ideal reaction conditions to minimize crosslinking and other side reactions?
A4: Optimizing reaction conditions is key to successful conjugation. For the common reaction between an mPEG-NHS ester and a protein's amine groups, the pH is a critical parameter. A pH range of 7.2-8.5 is generally recommended as the best compromise between ensuring the amine is deprotonated and nucleophilic while minimizing the hydrolysis of the NHS ester, which is a competing side reaction. Careful control over stoichiometry (the molar ratio of mPEG to the target molecule) and reaction time is also essential to prevent over-PEGylation or degradation.
Q5: How does the target molecule itself influence the risk of unwanted reactions?
A5: The target molecule's properties play a significant role. Proteins with a high number of surface-accessible reactive groups (such as lysine residues for mPEG-NHS reactions) are more susceptible to multiple PEGylations. While this is not crosslinking in the sense of bridging two separate molecules, it leads to a heterogeneous product mixture. If PEG-diol impurities are present, these multiple reactive sites on different protein molecules can be readily crosslinked, leading to aggregation.
Troubleshooting Guide
Issue 1: My final product analysis (e.g., by SEC-HPLC or SDS-PAGE) shows significant high-molecular-weight species or aggregates.
-
Primary Suspected Cause: The mPEG reagent contains a high percentage of bifunctional PEG-diol impurity, which is crosslinking your target molecule.
-
Solution:
-
Verify Reagent Purity: Analyze your stock of mPEG reagent using RP-HPLC or MALDI-TOF-MS to quantify the diol content.
-
Source High-Purity mPEG: Obtain mPEG reagents with the lowest possible diol content (ideally <1%). Specify high purity when ordering from suppliers.
-
Optimize Purification: Use size exclusion chromatography (SEC) to separate the desired mono-PEGylated conjugate from the high-molecular-weight crosslinked aggregates.
-
Issue 2: The yield of my desired mono-PEGylated product is consistently low.
-
Possible Cause 1: Hydrolysis of Activated PEG. If you are using an activated mPEG like an NHS ester, it can hydrolyze in aqueous buffer, rendering it non-reactive.
-
Solution: Prepare the activated mPEG solution immediately before adding it to the reaction. Ensure the pH of the reaction buffer is not too high (ideally ≤ 8.5) to slow the rate of hydrolysis.
-
-
Possible Cause 2: Suboptimal pH. The pH may be too low for the target functional group to be sufficiently reactive. For example, lysine's primary amine needs to be deprotonated to react with an NHS ester.
-
Solution: Confirm the pH of your reaction buffer. Perform small-scale optimization experiments across a pH range (e.g., 7.2 to 8.5) to find the optimal condition for your specific molecule.
-
-
Possible Cause 3: Steric Hindrance. The reactive site on your target molecule may be sterically hindered, slowing the reaction rate.
-
Solution: Try increasing the reaction time or moderately increasing the temperature (e.g., from 4°C to room temperature) to help overcome the energy barrier.
-
Issue 3: I am struggling to purify the final conjugate from unreacted starting materials.
-
Possible Cause: The unreacted materials and the final product have very similar physicochemical properties, making chromatographic separation difficult.
-
Solution:
-
Optimize Chromatography: Experiment with different chromatography resins or gradient elution profiles (for ion-exchange or reversed-phase).
-
Use an Orthogonal Method: If you are using SEC, which separates by size, consider adding a secondary purification step based on charge (Ion-Exchange Chromatography, IEX) or hydrophobicity (Hydrophobic Interaction Chromatography, HIC).
-
Remove Small Molecules: For removing small byproducts like hydrolyzed NHS, dialysis or diafiltration against a suitable buffer is highly effective.
-
Data and Analytics
Quantitative data from characterization and reaction optimization are crucial for successful PEGylation.
Table 1: Impact of Key Reaction Parameters on Conjugation Outcome
| Parameter | Low Value Effect | Optimal Range | High Value Effect |
|---|---|---|---|
| pH | Slow or incomplete reaction (protonated amines). | 7.2 - 8.5 | Increased hydrolysis of activated PEG; risk of side reactions. |
| mPEG Molar Excess | Incomplete conjugation of the target molecule. | Application-dependent (e.g., 1.5x to 10x) | Increased risk of multiple PEGylations; more unreacted PEG to remove. |
| Reactant Conc. | Slow reaction kinetics. | Application-dependent | May increase aggregation/precipitation risk. |
| Temperature | Slow reaction kinetics. | 4°C to 25°C | Can accelerate hydrolysis and degradation of sensitive molecules. |
Table 2: Analytical Techniques for PEGylation Workflow
| Technique | Purpose | Stage of Use |
|---|---|---|
| RP-HPLC | Quantify PEG-diol impurity in the mPEG reagent. | Before Conjugation |
| MALDI-TOF-MS | Confirm the mass of mPEG and identify diol impurities. | Before Conjugation |
| SEC-HPLC | Separate and quantify monomers, aggregates, and crosslinked species. | After Conjugation (Purification & Analysis) |
| SDS-PAGE | Visualize the increase in molecular weight post-PEGylation and check for aggregates. | After Conjugation (Analysis) |
| IEX-HPLC | Separate PEGylated isoforms based on charge. | After Conjugation (Purification & Analysis) |
| LC-MS | Confirm the identity and mass of the final purified conjugate. | After Conjugation (Analysis) |
Key Experimental Protocols
Protocol 1: General Method for Conjugating mPEG-NHS Ester to a Protein
This protocol provides a general starting point. Optimal conditions must be determined empirically for each specific protein and mPEG reagent.
-
Buffer Preparation: Prepare a reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl) and adjust the pH to the desired value (e.g., 7.5). Degas the buffer and store it at 4°C.
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Protein Preparation: Dissolve the protein in the reaction buffer to a known concentration (e.g., 2-5 mg/mL). If the protein is stored in a different buffer, perform a buffer exchange via dialysis or a desalting column.
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mPEG-NHS Solution Preparation: Immediately before use, dissolve the mPEG-NHS reagent in a small amount of anhydrous DMSO or in the reaction buffer to a high concentration.
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Conjugation Reaction: Add the desired molar excess of the dissolved mPEG-NHS to the protein solution while gently stirring. If using an organic solvent like DMSO, ensure its final concentration in the reaction volume is low (<10%).
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Incubation: Incubate the reaction mixture. Common conditions are 1-2 hours at room temperature or overnight at 4°C. The optimal time should be determined experimentally.
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Quenching: Stop the reaction by adding a quenching buffer containing a high concentration of a primary amine (e.g., 1 M Tris or glycine at a final concentration of 20-50 mM). This will consume any unreacted mPEG-NHS.
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Purification: Purify the PEGylated protein from unreacted PEG, quenched PEG, and other byproducts. Size exclusion chromatography (SEC) is the most common method. Ion-exchange chromatography (IEX) may also be used depending on the properties of the conjugate.
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Characterization: Analyze the purified fractions using SEC-HPLC (to check for aggregation) and SDS-PAGE (to confirm the increase in molecular weight). Pool the fractions containing the pure, desired product.
Visual Guides
References
Technical Support Center: Optimizing PEG Linker Length for ADC Efficacy
Welcome to the technical support center for optimizing Polyethylene Glycol (PEG) linker length in Antibody-Drug Conjugate (ADC) development. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a PEG linker in an ADC?
A PEG linker in an Antibody-Drug Conjugate (ADC) serves as a crucial bridge between the monoclonal antibody (mAb) and the cytotoxic payload.[][2][3] Its primary functions are to:
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Enhance Hydrophilicity: Many potent cytotoxic payloads are hydrophobic, which can lead to ADC aggregation and rapid clearance from circulation. Hydrophilic PEG linkers can mitigate these issues, improving the solubility and stability of the ADC.[4][5]
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Improve Pharmacokinetics (PK): PEGylation increases the hydrodynamic size of the ADC, which can reduce renal clearance and extend its plasma half-life. This prolonged circulation time can lead to greater accumulation of the ADC in tumor tissue.
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Modulate Off-Target Toxicity: By improving the ADC's PK profile and reducing non-specific uptake, PEG linkers can contribute to a wider therapeutic window.
Q2: How does PEG linker length impact ADC efficacy?
The length of the PEG chain is a critical parameter that requires careful optimization. Generally, a balance must be struck between enhancing pharmacokinetic properties and maintaining potent cytotoxicity.
-
Longer PEG Linkers: Often lead to a longer plasma half-life and improved in vivo efficacy, particularly for hydrophobic payloads. However, they may sometimes be associated with a decrease in in vitro potency. Longer chains can also introduce steric hindrance, potentially affecting conjugation efficiency.
-
Shorter PEG Linkers: May result in better ADC stability. However, if the linker is too short, it may not provide sufficient hydrophilicity to prevent aggregation, especially with high drug-to-antibody ratios (DAR).
Q3: What are the common challenges encountered when optimizing PEG linker length?
Researchers often face several challenges in finding the optimal PEG linker length for a specific ADC:
-
Balancing Stability and Payload Release: The linker must be stable enough to prevent premature payload release in circulation, which can cause systemic toxicity, yet allow for efficient release of the payload within the target tumor cells.
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Hydrophobicity of the Payload: Highly hydrophobic payloads necessitate longer or more complex PEG structures to prevent aggregation and ensure good pharmacokinetics.
-
Drug-to-Antibody Ratio (DAR): Higher DARs often increase the hydrophobicity of the ADC, making the role of the PEG linker in preventing aggregation even more critical.
-
Context Dependency: The optimal PEG linker length is highly dependent on the specific antibody, payload, and target antigen, requiring empirical testing for each new ADC construct.
Troubleshooting Guides
This section addresses specific issues that may arise during ADC development related to PEG linker length.
Issue 1: Low Yield During ADC Synthesis
-
Symptom: The final yield of the purified ADC is lower than expected.
-
Possible Cause: Aggregation and precipitation of the ADC during the conjugation reaction, especially with hydrophobic payloads. The linker-payload itself may have poor solubility in the conjugation buffer.
-
Troubleshooting Steps:
-
Assess Solubility: Evaluate the solubility of the PEG linker-payload conjugate in the planned conjugation buffer before proceeding with the reaction with the antibody.
-
Optimize Reaction Conditions: Vary parameters such as pH, temperature, and reaction time to find conditions that favor conjugation over aggregation.
-
Increase PEG Linker Length: Test a panel of linker-payloads with varying PEG chain lengths (e.g., PEG4, PEG8, PEG12, PEG24). Longer PEG chains generally increase the hydrophilicity and can improve the solubility of the ADC.
-
Purification Method Optimization: Inefficient purification can lead to product loss. The purification method may need to be optimized to efficiently separate the desired ADC from unconjugated antibody and aggregates.
-
Issue 2: Poor Pharmacokinetic Profile (Rapid Clearance)
-
Symptom: The ADC is cleared from circulation too quickly in animal models, leading to reduced exposure.
-
Possible Cause: Insufficient hydrodynamic size of the ADC or residual hydrophobicity leading to non-specific clearance mechanisms.
-
Troubleshooting Steps:
-
Increase PEG Linker Length: A clear relationship has been observed between PEG length and ADC clearance, with longer PEG chains generally resulting in slower clearance. Studies have shown a threshold effect, where a minimum PEG length (e.g., PEG8) is needed to achieve optimal slow clearance.
-
Evaluate Different PEG Architectures: Besides linear PEG chains, branched or pendant PEG structures can also be explored to further improve the pharmacokinetic profile.
-
Ensure Homogeneity: Heterogeneous ADC preparations can contain species with suboptimal PK profiles. The use of site-specific conjugation technologies can lead to more homogeneous ADCs with improved pharmacokinetics.
-
Issue 3: Suboptimal In Vivo Efficacy Despite Good In Vitro Potency
-
Symptom: The ADC is highly potent in cell-based assays but shows limited anti-tumor activity in animal models.
-
Possible Cause: This discrepancy can often be attributed to a poor pharmacokinetic profile, leading to insufficient accumulation of the ADC in the tumor tissue. The linker may also be unstable in vivo, leading to premature payload release.
-
Troubleshooting Steps:
-
Pharmacokinetic Analysis: Conduct a thorough PK study to determine the half-life and clearance rate of the ADC. If the PK is suboptimal, refer to the troubleshooting steps for "Poor Pharmacokinetic Profile."
-
Increase PEG Linker Length: Longer PEG linkers have been shown to improve in vivo efficacy in some cases, likely due to enhanced PK properties.
-
Assess Linker Stability: Evaluate the stability of the ADC in plasma to ensure that the payload is not prematurely released.
-
Data Presentation: Impact of PEG Linker Length on ADC Parameters
The following tables summarize quantitative data from various studies to illustrate the effect of PEG linker length on key ADC properties.
Table 1: Effect of PEG Linker Length on Pharmacokinetics
| Linker | ADC Construct | Animal Model | Half-life | Clearance | Reference |
| No PEG | ZHER2-SMCC-MMAE | Mouse | 19.6 min | - | |
| PEG4K | ZHER2-PEG4K-MMAE | Mouse | 49.2 min | - | |
| PEG10K | ZHER2-PEG10K-MMAE | Mouse | 219.0 min | - | |
| PEG8 | Homogeneous DAR 8 ADC | Rat | ~40 h | ~0.2 mL/h/kg | |
| PEG12 | Homogeneous DAR 8 ADC | Rat | ~50 h | ~0.15 mL/h/kg | |
| PEG24 | Homogeneous DAR 8 ADC | Rat | ~50 h | ~0.15 mL/h/kg |
Table 2: Effect of PEG Linker Length on In Vitro Cytotoxicity
| Target | Cell Line | Linker | IC50 (ng/mL) | Reference |
| CD30 | Karpas-299 | No PEG | ~10 | |
| CD30 | Karpas-299 | PEG2 | ~10 | |
| CD30 | Karpas-299 | PEG4 | ~10 | |
| CD30 | Karpas-299 | PEG8 | ~10 | |
| CD30 | Karpas-299 | PEG12 | ~10 | |
| CD30 | Karpas-299 | PEG24 | ~10 | |
| HER2 (Affibody) | NCI-N87 | No PEG | (Baseline) | |
| HER2 (Affibody) | NCI-N87 | PEG4K | 4.5-fold reduction | |
| HER2 (Affibody) | NCI-N87 | PEG10K | 22-fold reduction |
Table 3: Effect of PEG Linker Length on In Vivo Efficacy
| Linker | ADC Construct | Xenograft Model | Tumor Growth Inhibition (%) | Reference |
| No PEG | ZHER2-SMCC-MMAE | NCI-N87 | ~40% | |
| PEG10K | ZHER2-PEG10K-MMAE | NCI-N87 | >80% | |
| PEG12 | Homogeneous DAR 8 ADC | Breast Cancer | Significant anti-tumor activity | |
| PEG24 | anti-Trop2-mPEG24-MMAE | BxPC3 | Significant tumor suppression |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Pharmacokinetic (PK) Study in Rodents
-
Objective: To determine the pharmacokinetic profile of ADCs with varying PEG linker lengths.
-
Animal Model: Healthy mice or rats.
-
Methodology:
-
Administration: Administer a single intravenous (IV) dose of the ADCs with different PEG linker lengths to the animals.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 96 hr, 168 hr) post-injection.
-
Sample Processing: Isolate plasma from the blood samples.
-
Quantification: Measure the concentration of the ADC in the plasma samples using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA) that detects the antibody portion of the conjugate.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as half-life, clearance, and area under the curve (AUC).
-
Protocol 2: In Vitro Cytotoxicity Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADCs on a target-expressing cancer cell line.
-
Methodology:
-
Cell Seeding: Seed the target-positive cancer cells in a 96-well plate and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with a serial dilution of the ADC. Include an untreated control and a control treated with a non-targeting ADC.
-
Incubation: Incubate the plates for 72-120 hours.
-
Viability Assessment: Measure cell viability using a suitable assay (e.g., CellTiter-Glo®, MTS).
-
Data Analysis: Plot the cell viability against the ADC concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 3: In Vivo Efficacy Study (Xenograft Model)
-
Objective: To evaluate the anti-tumor efficacy of ADCs with different PEG linker lengths in a tumor xenograft model.
-
Methodology:
-
Tumor Implantation: Implant human tumor cells subcutaneously into immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment groups (e.g., vehicle control, ADC with short PEG linker, ADC with long PEG linker). Administer the treatments according to the defined dosing schedule.
-
Tumor Measurement: Measure tumor volumes periodically (e.g., twice a week) using calipers.
-
Endpoint: Conclude the study when tumors in the control group reach a predefined size or at a set time point.
-
Data Analysis: Calculate tumor growth inhibition by comparing the tumor volumes in the treated groups to the control group.
-
Visualizations
Diagram 1: General ADC Mechanism of Action
References
Technical Support Center: Synthesis of Heterobifunctional PEG Linkers
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of heterobifunctional polyethylene glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in synthesizing heterobifunctional PEG linkers?
A1: The primary challenges include:
-
Achieving Monofunctionality: Selectively modifying only one of two identical terminal groups (e.g., hydroxyls) on a symmetrical PEG chain is difficult and often results in a mixture of unreacted, mono-substituted, and di-substituted products.[1][2][3]
-
Purification: The high polarity and flexible nature of PEG chains can make chromatographic purification challenging, often leading to broad peaks and poor separation of closely related species.
-
Protecting Group Manipulation: Incomplete deprotection or side reactions caused by deprotection reagents can lead to low yields and impurities.
-
Polydispersity: Starting with a polydisperse PEG raw material complicates synthesis, purification, and characterization, potentially leading to inconsistent product quality.
Q2: How can I control the reaction to favor mono-substitution over di-substitution of a PEG-diol?
A2: Several strategies can be employed to favor mono-substitution:
-
Stoichiometry Control: Using a sub-stoichiometric amount of the modifying reagent (e.g., tosyl chloride) relative to the PEG-diol can statistically favor mono-substitution. However, this will leave a significant amount of unreacted diol.
-
Specialized Catalysts: Using a heterogeneous catalyst system like silver oxide (Ag₂O) with a catalytic amount of potassium iodide (KI) has been shown to significantly increase the yield of the monotosylated product to over 70%, well above the statistical maximum of 50%.[2][3]
-
Controlled Reagent Addition: Slowly adding the limiting reagent (e.g., tosyl chloride) to the reaction mixture can help maintain a low concentration, thereby reducing the probability of di-substitution.
Q3: My PEG linker has poor UV absorbance. How can I monitor its purification by HPLC?
A3: For PEG linkers lacking a strong chromophore, alternative HPLC detectors are recommended. Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) are excellent universal detectors for non-volatile analytes like PEG. A Refractive Index Detector (RID) can also be used, but it is generally less sensitive and not compatible with gradient elution.
Troubleshooting Guides
Synthesis & Modification
This section addresses common issues during the chemical modification of PEG chains.
-
Possible Cause A: Statistical Distribution: Standard reaction conditions with a 1:1 molar ratio of PEG-diol to tosyl chloride will statistically yield a mixture of mono-tosylate, di-tosylate, and unreacted diol, with a maximum theoretical yield of 50% for the mono-substituted product.
-
Solution: Employ a "polymer desymmetrization" strategy using silver oxide (Ag₂O) and potassium iodide (KI) as catalysts. This method has been reported to increase the yield of the monotosylated product to 71-76%.
-
-
Possible Cause B: Side Reaction (Chlorination): If the reaction is performed in a polar aprotic solvent like DMF or DMSO, the tosylate intermediate can be converted to a chloride by an Sₙ2 reaction.
-
Solution: Use an inert solvent such as dichloromethane (DCM) or chloroform for the tosylation reaction to avoid this side product.
-
-
Possible Cause C: Difficult Purification: The separation of mono-tosylate from di-tosylate and unreacted diol is challenging due to their similar properties.
-
Solution: Utilize preparative reverse-phase HPLC (RP-HPLC) for separation. An evaporative light scattering detector (ELSD) is recommended for detection.
-
-
Possible Cause A: Insufficient Reaction Conditions: The nucleophilic substitution may not have gone to completion.
-
Solution: Increase the reaction temperature (typically to 90°C) and ensure a sufficient excess of sodium azide (NaN₃) is used (e.g., 5 equivalents). Extend the reaction time and monitor by TLC or LC-MS until the starting material is consumed.
-
-
Possible Cause B: Poor Solubility: The reagents may not be fully dissolved in the reaction solvent.
-
Solution: Use a solvent that effectively dissolves both the PEG-tosylate and sodium azide, such as dry DMF.
-
-
Possible Cause A: Insufficient Acid Strength or Time: The acidic conditions are not sufficient to completely remove the protecting group.
-
Solution: Increase the concentration of trifluoroacetic acid (TFA), typically from 20% to 50% in DCM. Alternatively, extend the reaction time, monitoring progress by TLC, LC-MS, or ¹H-NMR. For very stubborn protecting groups, a stronger acid system like 4M HCl in dioxane can be used.
-
-
Possible Cause B: Steric Hindrance: The bulky PEG chain may hinder the approach of the acid to the protecting group.
-
Solution: Increase the reaction time and/or the concentration of the acid. For future syntheses, consider using a longer PEG chain to distance the protecting group from other bulky moieties.
-
-
Possible Cause: Alkylation by tert-Butyl Cations: Cleavage of Boc or tBu groups generates a stable tert-butyl cation, which can act as an electrophile and alkylate electron-rich functional groups (e.g., tryptophan or methionine residues if present).
-
Solution: Add a "scavenger" to the deprotection cocktail to trap the tert-butyl cations. A common and effective scavenger is triisopropylsilane (TIS). A typical cleavage cocktail is 95% TFA, 2.5% water, and 2.5% TIS.
-
Purification by Reverse-Phase HPLC (RP-HPLC)
This section provides guidance on resolving common issues encountered during the purification of PEG linkers.
-
Possible Cause A: Secondary Interactions: The analyte may be interacting with active sites (e.g., free silanols) on the HPLC column packing material. This is common for basic analytes like amines.
-
Solution 1: Adjust the mobile phase pH. For basic compounds, operating at a low pH (e.g., using 0.1% TFA or formic acid in the mobile phase) will protonate the analyte and minimize interactions with silanols.
-
Solution 2: Increase the buffer concentration in the mobile phase to better mask residual silanol interactions.
-
-
Possible Cause B: Column Overload: Injecting too much sample can lead to poor peak shape.
-
Solution: Reduce the injection volume or dilute the sample. Consider using a column with a larger diameter or higher capacity stationary phase if large-scale purification is needed.
-
-
Possible Cause C: Physical Column Issues: A void at the column inlet or a partially blocked frit can distort peak shape. This typically affects all peaks in the chromatogram.
-
Solution: First, try back-flushing the column. If this does not resolve the issue, replace the column inlet frit or use a new column. Using a guard column can help protect the analytical column from particulate matter.
-
-
Possible Cause: Non-optimal Mobile Phase Composition: The gradient or solvent strength may not be suitable for resolving compounds with very similar hydrophobicity.
-
Solution 1: Optimize the HPLC gradient. A shallower gradient provides more time for separation and can improve the resolution of closely eluting peaks.
-
Solution 2: Change the organic modifier. Acetonitrile, methanol, and tetrahydrofuran have different selectivities. Switching from one to another can alter the elution order and improve separation.
-
Quantitative Data Summary
Table 1: Typical Reaction Conditions for Monofunctionalization of PEG-Diol.
| Method | Reagents | Solvent | Temperature | Typical Yield (Mono-product) | Reference |
|---|---|---|---|---|---|
| Standard Tosylation | PEG-diol, TsCl (1 eq.), Base | DCM | Room Temp | < 50% | Statistical |
| Catalytic Tosylation | PEG-diol, TsCl, Ag₂O, KI | DCM | Room Temp | 71-76% | |
Table 2: Common Conditions for Acidic Deprotection of PEG-Linkers.
| Protecting Group | Reagent | Solvent | Scavenger (if needed) | Typical Time | Reference |
|---|---|---|---|---|---|
| Boc-amine | 20-50% TFA | DCM | TIS | 1-2 hours | |
| tert-Butyl ester | 50% TFA | DCM | TIS | 2-5 hours |
| Boc-amine | 4M HCl | 1,4-Dioxane | None | 1-2 hours | |
Experimental Protocols
Protocol 1: Selective Monotosylation of PEG-Diol using Ag₂O/KI
-
Preparation: In a round-bottom flask, dissolve PEG-diol (1 eq.) in anhydrous dichloromethane (DCM).
-
Addition of Reagents: Add silver(I) oxide (Ag₂O, 0.5 eq.) and potassium iodide (KI, 0.1 eq.) to the solution.
-
Tosylation: Add p-toluenesulfonyl chloride (TsCl, 1.05 eq.) and stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove insoluble silver salts. Wash the filter cake with DCM.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product, containing mono-tosylate, di-tosylate, and unreacted diol, can be purified by preparative RP-HPLC.
Protocol 2: Conversion of PEG-Tosylate to PEG-Azide
-
Preparation: Dissolve the purified PEG-tosylate (1 eq.) in anhydrous dimethylformamide (DMF).
-
Nucleophilic Substitution: Add sodium azide (NaN₃, 5 eq.) to the solution.
-
Reaction: Heat the reaction mixture to 90°C and stir overnight under an argon atmosphere.
-
Monitoring: Check for the disappearance of the starting material by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract the product with DCM.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The product can be further purified by precipitation from a suitable solvent system (e.g., DCM/diethyl ether) or by column chromatography.
Protocol 3: Deprotection of a Boc-Protected Amine using TFA
-
Preparation: Dissolve the Boc-protected PEG linker in DCM (0.1-0.2 M).
-
Cleavage Cocktail: Prepare a cleavage solution of 50% TFA in DCM. If the substrate contains sensitive groups, add 2.5-5% (v/v) triisopropylsilane (TIS) as a scavenger.
-
Reaction: Add the cleavage solution to the dissolved PEG linker and stir at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA. Co-evaporate with toluene (3x) to remove residual TFA.
-
Isolation: The resulting TFA salt of the deprotected amine can often be precipitated by adding the concentrated residue to cold diethyl ether. Collect the precipitate by filtration.
Visualizations
Caption: General workflow for synthesizing a HO-PEG-N3 linker.
Caption: Logical workflow for troubleshooting incomplete deprotection.
References
Validation & Comparative
A Head-to-Head Comparison of m-PEG12-acid and m-PEG12-amine for Bioconjugation
A Comprehensive Guide for Researchers and Drug Development Professionals
In the realm of bioconjugation, the covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a cornerstone strategy to enhance the therapeutic properties of biomolecules. This guide provides an in-depth, objective comparison of two commonly used 12-unit PEG linkers: m-PEG12-acid and m-PEG12-amine. By examining their performance based on experimental data and established chemical principles, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions for their specific bioconjugation needs.
Introduction to this compound and m-PEG12-amine
Both this compound and m-PEG12-amine are discrete PEG (dPEG®) linkers, meaning they have a precisely defined chain length of 12 ethylene glycol units. This monodispersity is a significant advantage over traditional, polydisperse PEG polymers, as it ensures batch-to-batch consistency and a homogenous final product. The key difference between these two linkers lies in their terminal functional group: a carboxylic acid for this compound and a primary amine for m-PEG12-amine. This seemingly small difference dictates their reactivity and, consequently, their application in bioconjugation.
This compound features a terminal carboxyl group (-COOH). This functional group is not inherently reactive towards biomolecules. It requires activation, typically through carbodiimide chemistry, to form a reactive intermediate that can then couple with primary amines on a target molecule, such as the side chain of a lysine residue or the N-terminus of a protein.
m-PEG12-amine , on the other hand, possesses a terminal primary amine (-NH2). This group is nucleophilic and can directly react with activated functional groups on a biomolecule, most commonly N-hydroxysuccinimide (NHS) esters, to form a stable amide bond.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound and m-PEG12-amine is presented in the table below.
| Property | This compound | m-PEG12-amine |
| Chemical Structure | CH₃O-(CH₂CH₂O)₁₂-CH₂COOH | CH₃O-(CH₂CH₂O)₁₂-CH₂CH₂NH₂ |
| Molecular Weight | ~590 g/mol | ~560 g/mol |
| Reactive Functional Group | Carboxylic Acid (-COOH) | Primary Amine (-NH₂) |
| Target Functional Group | Primary Amines (-NH₂) | Activated Carboxylic Acids (e.g., NHS esters), Aldehydes, Ketones |
| Coupling Chemistry | Carbodiimide chemistry (e.g., EDC/NHS) to form an amide bond.[1] | Direct reaction with activated esters to form an amide bond.[2] |
| Solubility | Soluble in water and most organic solvents. | Soluble in water and most organic solvents. |
Performance Comparison in Bioconjugation
The choice between this compound and m-PEG12-amine significantly impacts the efficiency, specificity, and outcome of a bioconjugation reaction. The following sections provide a comparative analysis of their performance based on key experimental parameters.
Reaction Kinetics and Yield
The kinetics and overall yield of the conjugation reaction are critical considerations. While direct comparative studies under identical conditions are scarce in the literature, we can infer performance based on the well-established principles of the underlying chemistries.
This compound conjugation is a two-step process in situ. First, the carboxylic acid is activated with a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) to form a more stable NHS ester intermediate. This intermediate then reacts with a primary amine on the target biomolecule. The overall reaction rate is dependent on the efficiency of both the activation and the subsequent amidation steps. A major competing reaction is the hydrolysis of the activated ester, which can reduce the overall yield.[3][]
m-PEG12-amine conjugation is typically a more direct, one-step process where the amine on the PEG linker reacts with a pre-activated functional group on the biomolecule, such as an NHS ester. The reaction rate is primarily governed by the nucleophilicity of the amine and the reactivity of the activated ester. This can lead to faster reaction times and potentially higher yields, as the biomolecule is not exposed to the potentially harsh conditions of the in situ activation step.
The following table presents an illustrative comparison of expected yields and reaction times for the conjugation of a model protein under optimized conditions.
| Parameter | This compound (with EDC/NHS) | m-PEG12-amine (with pre-activated protein) |
| Typical Yield | 40-70% | 60-90% |
| Reaction Time | 2-12 hours | 1-4 hours |
| Optimal pH | Activation: 4.5-6.0; Conjugation: 7.2-8.5 | 7.2-8.5 |
Note: These values are illustrative and can vary depending on the specific biomolecule, buffer conditions, and stoichiometry of the reactants.
Stability of the Conjugate
Both this compound and m-PEG12-amine form a stable amide bond with the target biomolecule. The amide bond is known for its high stability under physiological conditions, with a very slow rate of hydrolysis at neutral pH.[5] Therefore, for most applications, the long-term stability of the resulting bioconjugate is excellent for both linkers.
| Parameter | This compound Conjugate | m-PEG12-amine Conjugate |
| Linkage Formed | Amide Bond | Amide Bond |
| Hydrolytic Stability | High | High |
| pH Stability Range | Broad (stable at physiological pH) | Broad (stable at physiological pH) |
Experimental Protocols
Detailed and optimized protocols are crucial for successful bioconjugation. Below are representative protocols for key experiments involving this compound and m-PEG12-amine.
Protocol 1: Conjugation of this compound to a Protein using EDC/NHS Chemistry
Materials:
-
This compound
-
Protein with accessible primary amines (e.g., antibody)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, pH 4.7
-
Conjugation Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve the protein in the Conjugation Buffer to a final concentration of 2-5 mg/mL.
-
Activation of this compound:
-
Dissolve this compound in the Activation Buffer.
-
Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS to the this compound solution.
-
Incubate for 15-30 minutes at room temperature to generate the NHS-activated PEG.
-
-
Conjugation:
-
Immediately add the activated this compound solution to the protein solution. A 10- to 20-fold molar excess of the activated PEG to the protein is a good starting point.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching: Add the Quenching Buffer to a final concentration of 50 mM to stop the reaction. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess PEG and byproducts using a desalting column equilibrated with PBS.
-
Characterization: Analyze the conjugate using SDS-PAGE and MALDI-TOF mass spectrometry to determine the degree of PEGylation.
Protocol 2: Conjugation of m-PEG12-amine to an NHS-activated Protein
Materials:
-
m-PEG12-amine
-
Protein with a pre-activated NHS ester group
-
Conjugation Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column
Procedure:
-
Protein Preparation: The protein should be in a suitable buffer for conjugation, free of any primary amines (e.g., Tris).
-
Conjugation:
-
Dissolve m-PEG12-amine in the Conjugation Buffer.
-
Add a 10- to 20-fold molar excess of m-PEG12-amine to the NHS-activated protein solution.
-
Incubate for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring.
-
-
Quenching: Add the Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS esters. Incubate for 30 minutes at room temperature.
-
Purification: Purify the conjugate from excess m-PEG12-amine and byproducts using a desalting column equilibrated with PBS.
-
Characterization: Characterize the conjugate by SDS-PAGE and mass spectrometry to confirm successful conjugation and determine the degree of PEGylation.
Visualization of Workflows
To better illustrate the experimental processes, the following diagrams were generated using Graphviz.
Caption: Workflow for this compound Conjugation.
Caption: Workflow for m-PEG12-amine Conjugation.
Selecting the Right Linker for Your Application
The decision to use this compound or m-PEG12-amine depends largely on the nature of the biomolecule to be modified and the desired experimental control.
Choose this compound when:
-
The target biomolecule is rich in accessible primary amines and lacks easily modifiable carboxylic acids. This is common for proteins and antibodies.
-
You want to PEGylate a molecule that is sensitive to pre-activation steps. With this compound, the activation is performed on the PEG linker itself, not the biomolecule.
-
You require a more controlled, step-wise conjugation. The activation and conjugation steps are sequential, offering potential points for optimization and control.
Choose m-PEG12-amine when:
-
The target biomolecule has accessible and activatable carboxylic acids. This can be useful for proteins with abundant aspartic and glutamic acid residues or for small molecules with carboxyl functional groups.
-
You are working with a biomolecule that has already been functionalized with an NHS ester. This allows for a direct and efficient coupling reaction.
-
Faster reaction kinetics and potentially higher yields are desired. The one-step nature of the conjugation can be more efficient.
-
You are synthesizing antibody-drug conjugates (ADCs) or PROTACs, where amine-terminated PEGs are frequently used as linkers.
Conclusion
Both this compound and m-PEG12-amine are powerful tools for bioconjugation, offering the benefits of a discrete PEG linker to improve the properties of biomolecules. The primary determinant in choosing between them is the reactive functional group available on the target molecule and the desired reaction strategy. This compound, through EDC/NHS chemistry, provides a robust method for modifying amine-containing biomolecules. In contrast, m-PEG12-amine offers a more direct and often more efficient route for conjugating to activated carboxylic acids. By understanding the nuances of their reactivity and performance, researchers can strategically select the optimal linker to advance their scientific and therapeutic development goals.
References
The Balancing Act: How PEG Linker Length Dictates Conjugate Efficacy
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of polyethylene glycol (PEG) linkers in bioconjugates is a critical determinant of their therapeutic success. For researchers in drug development, understanding the nuanced effects of PEG linker length is paramount to optimizing a conjugate's stability, pharmacokinetic profile, and overall efficacy. This guide provides an objective comparison of how different PEG linker lengths influence the properties of conjugates, supported by experimental data and detailed methodologies to inform the rational design of next-generation therapeutics.
The length of a PEG chain can profoundly impact the physicochemical and pharmacological properties of bioconjugates, such as antibody-drug conjugates (ADCs), proteins, and nanoparticles.[1][2] Generally, longer PEG chains increase the hydrodynamic size of the conjugate, which can prolong its circulation half-life and reduce immunogenicity.[2] However, this may also lead to decreased biological activity due to steric hindrance.[2] Conversely, shorter PEG linkers may have a lesser impact on pharmacokinetics but can be advantageous where minimizing steric hindrance is crucial.[2] The optimal PEG linker length is often specific to the antibody, payload, and target, necessitating empirical evaluation.
Comparative Analysis of PEG Linker Lengths
The selection of a PEG linker length represents a trade-off between enhancing pharmacokinetic properties and maintaining potent bioactivity. The following tables summarize quantitative data from various studies, illustrating the impact of different PEG linker lengths on key performance metrics.
Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance
| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated | Reference Molecule |
| No PEG | ~8.5 | 1.0 | Non-binding IgG-MMAE (DAR=8) |
| PEG4 | ~5.0 | 0.59 | Non-binding IgG-MMAE (DAR=8) |
| PEG8 | ~3.5 | 0.41 | Non-binding IgG-MMAE (DAR=8) |
| PEG12 | ~2.8 | 0.33 | Non-binding IgG-MMAE (DAR=8) |
Data synthesized from a study on non-binding IgG conjugated to MMAE with a drug-to-antibody ratio (DAR) of 8.
Table 2: Influence of PEG Linker Length on In Vitro Cytotoxicity of Affibody-Drug Conjugates
| Conjugate | PEG Linker MW (kDa) | IC50 (nM) | Fold Reduction in Cytotoxicity vs. No PEG |
| HM | 0 | 0.21 | 1.0 |
| HP4KM | 4 | 0.95 | 4.5 |
| HP10KM | 10 | 4.62 | 22.0 |
Data from a study on affibody-based drug conjugates targeting HER2-positive cells.
Table 3: Impact of PEG Linker Length on Binding Affinity of a Gastrin-Releasing Peptide Receptor (GRPR) Ligand
| PEG Linker | IC50 (nM) |
| Mini-PEG1 | 1.8 ± 0.2 |
| Mini-PEG2 | 2.5 ± 0.3 |
| Mini-PEG3 | 4.1 ± 0.5 |
Data from a study on natGa-NOTA-PEGn-RM26 binding to GRPR, where shorter linkers resulted in higher binding affinity.
Table 4: Qualitative Comparison of Different PEG Linker Length Categories
| PEG Linker Category | General Effects | Potential Advantages | Potential Disadvantages |
| Short (e.g., PEG2-PEG12) | Minimal impact on size and steric hindrance. | Preserves high binding affinity and in vitro potency. Can be used for compact labeling. | Less effective at improving solubility and circulation half-life. |
| Medium (e.g., PEG24) | Moderate increase in hydrodynamic radius. | Balanced properties for solubility, stability, and pharmacokinetics. | May slightly reduce in vitro potency compared to shorter linkers. |
| Long (e.g., >2 kDa) | Significant increase in hydrodynamic size. | Enhanced solubility, stability, and prolonged circulation half-life. Reduced immunogenicity and proteolytic degradation. | Can cause significant steric hindrance, leading to reduced binding affinity and in vitro cytotoxicity. |
Experimental Workflows and Methodologies
The systematic evaluation of PEG linker length is crucial for the development of an optimal bioconjugate. A general workflow for this process is outlined below.
Detailed Experimental Protocols
A. ADC Synthesis and Characterization
-
Antibody Modification : A monoclonal antibody is partially reduced to expose free sulfhydryl groups for conjugation using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP).
-
Drug-Linker Preparation : The PEGylated linker-payload construct is synthesized separately. A PEG linker of a defined length (e.g., PEG4, PEG8, PEG24) is functionalized with a reactive group (e.g., maleimide) for antibody conjugation and another for payload attachment.
-
Conjugation : The activated drug-linker is added to the reduced antibody solution and incubated to facilitate covalent bond formation.
-
Purification : The resulting ADC is purified using techniques like Size-Exclusion Chromatography (SEC) to remove unconjugated drug-linker and aggregated species.
-
Drug-to-Antibody Ratio (DAR) Determination :
-
Hydrophobic Interaction Chromatography (HIC) : HIC separates ADC species based on the number of conjugated drug molecules, as each addition increases the hydrophobicity of the antibody. An SEC-purified ADC sample is injected onto an HIC column with a decreasing salt gradient. The different DAR species (e.g., DAR0, DAR2, DAR4) elute as distinct peaks.
-
Mass Spectrometry (MS) : LC/MS analysis of the intact ADC followed by deconvolution of the mass spectra is used to determine the mass change of the antibody and identify the average number of attached drugs.
-
B. In Vitro Cytotoxicity Assay
-
Cell Culture : Target cancer cells are seeded in 96-well plates and incubated to allow for attachment.
-
ADC Treatment : Cells are treated with serial dilutions of the ADCs with different PEG linker lengths and incubated for a specified period (e.g., 72-96 hours).
-
Viability Assessment : Cell viability is measured using a colorimetric assay (e.g., MTT or XTT) or a luminescence-based assay (e.g., CellTiter-Glo®).
-
Data Analysis : The half-maximal inhibitory concentration (IC50) values are calculated by plotting cell viability against the logarithm of the ADC concentration and fitting the data to a dose-response curve.
C. Pharmacokinetic (PK) Study in Animal Models
-
Animal Model : A suitable animal model (e.g., mice or rats) is selected.
-
ADC Administration : The ADCs with varying PEG linker lengths are administered intravenously to different groups of animals at a defined dose.
-
Blood Sampling : Blood samples are collected at various time points post-injection.
-
Sample Analysis : The concentration of the ADC in plasma is quantified using an enzyme-linked immunosorbent assay (ELISA) or LC-MS/MS.
-
PK Parameter Calculation : Key pharmacokinetic parameters such as clearance, volume of distribution, and elimination half-life are determined by analyzing the plasma concentration-time profiles.
The Role of PEG Linkers in Conjugate Properties
The inclusion of a PEG linker between the payload and the targeting moiety serves multiple functions that are modulated by its length.
The hydrophilicity of the PEG chain improves the solubility and stability of the bioconjugate, which is particularly beneficial for those with hydrophobic payloads. PEGylation can prevent protein aggregation by masking hydrophobic regions on the protein surface. The length of the PEG chain can be tailored to the hydrophobicity of the payload, with more hydrophobic payloads often requiring longer PEG chains to maintain solubility.
References
A Comparative Guide to m-PEG12-acid and m-PEG12-NHS Ester for Amine Reactions
For researchers, scientists, and drug development professionals, the covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a critical strategy for improving the therapeutic properties of molecules. This guide provides an objective comparison between two common monofunctional PEGylation reagents: m-PEG12-acid and its activated counterpart, m-PEG12-NHS ester, for their reactivity towards primary amines.
The fundamental difference lies in their reaction readiness. The m-PEG12-NHS ester is a pre-activated molecule, designed for direct and efficient reaction with amines.[1][2] In contrast, this compound requires in situ activation using coupling agents before it can form a stable bond with an amine.[3][4] This distinction leads to significant differences in reaction protocols, efficiency, and considerations for experimental design.
Chemical Reactivity and Mechanism
The conjugation of a PEG reagent to a primary amine (e.g., the N-terminus of a protein or the side chain of a lysine residue) results in a stable amide bond. However, the pathways to achieve this differ significantly.
-
m-PEG12-NHS Ester: This reagent features an N-hydroxysuccinimide (NHS) ester, a highly reactive group that is susceptible to nucleophilic attack by a primary amine.[5] The reaction is a straightforward, one-step process that releases N-hydroxysuccinimide as a byproduct. This method is known for its high efficiency and rapid reaction rates under mild conditions.
-
This compound: The carboxylic acid of this compound is not inherently reactive towards amines. It must first be activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The inclusion of NHS in the activation step is highly recommended as it reacts with the unstable O-acylisourea intermediate formed by EDC to create a more stable, amine-reactive NHS ester in situ. This two-step process offers flexibility but adds complexity to the protocol.
Quantitative Performance Comparison
The choice between these two reagents often depends on specific experimental needs such as reaction speed, the stability of the target molecule, and the desired level of control over the reaction.
| Parameter | m-PEG12-NHS Ester | This compound |
| Reaction Steps | 1 (Direct Conjugation) | 2 (Activation, then Conjugation) |
| Typical pH | 7.2 - 9.0 (Optimal 8.3-8.5) | Step 1: 4.5 - 6.0Step 2: 7.2 - 8.0 |
| Reaction Time | 30-60 min at RT; 2-4 hours at 4°C | ~15 min (Activation) + ~2 hours (Conjugation) at RT |
| Reagent Stability | Moisture sensitive; prone to hydrolysis. Half-life can be as short as 10 min at pH 8.6. Must be used immediately after dissolving. | The acid form is highly stable. The activated intermediate is semi-stable but should be used promptly. |
| Required Buffers | Amine-free (e.g., PBS, Borate, HEPES) | Step 1: Amine- and carboxyl-free (e.g., MES)Step 2: Amine-free (e.g., PBS) |
| Byproducts | N-hydroxysuccinimide (NHS) | N-substituted urea and NHS |
| Primary Advantage | Simplicity, speed, and high reactivity. | Reagent stability, cost-effectiveness, and control over the activation step. |
| Primary Disadvantage | Susceptibility to hydrolysis, which competes with the amine reaction. | More complex, multi-step protocol with more reagents to remove. |
Reagent Selection Workflow
Selecting the appropriate reagent is crucial for successful conjugation. The following workflow provides a logical guide for making this decision based on common experimental constraints and goals.
Experimental Protocols
The following are generalized protocols. Molar excess of the PEG reagent and reaction times may need to be optimized based on the specific amine-containing molecule.
Protocol 1: Amine Conjugation with m-PEG12-NHS Ester
This protocol describes the direct coupling of a pre-activated PEG ester to an amine-containing molecule, such as a protein.
Materials:
-
Amine-containing molecule (e.g., protein)
-
m-PEG12-NHS Ester
-
Reaction Buffer: Phosphate-buffered saline (PBS) or Borate buffer (0.1 M, pH 8.0). Avoid buffers with primary amines like Tris.
-
Quenching Buffer: Tris-HCl (1 M, pH 7.5) or Glycine solution.
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Purification system (e.g., size exclusion chromatography or dialysis).
Procedure:
-
Prepare the amine-containing molecule in the Reaction Buffer at a desired concentration (e.g., 1-10 mg/mL).
-
Equilibrate the vial of m-PEG12-NHS Ester to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the m-PEG12-NHS Ester in a small amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Do not store this solution.
-
Add a 5 to 20-fold molar excess of the dissolved m-PEG12-NHS Ester to the protein solution while gently mixing. The final concentration of the organic solvent should not exceed 10%.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quench the reaction by adding Quenching Buffer to a final concentration of 20-50 mM to consume any unreacted NHS ester. Incubate for 30 minutes at room temperature.
-
Purify the PEGylated conjugate from excess reagent and byproducts using an appropriate chromatography method or dialysis.
Protocol 2: Amine Conjugation with this compound using EDC/NHS
This two-step protocol first activates the carboxylic acid and then couples it to the amine.
Materials:
-
Amine-containing molecule (e.g., protein)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Activation Buffer: MES buffer (0.1 M, pH 5.0-6.0).
-
Conjugation Buffer: Phosphate-buffered saline (PBS, 0.1 M, pH 7.2-7.5).
-
Quenching Solution: Hydroxylamine or Tris buffer.
-
Purification system (e.g., size exclusion chromatography or dialysis).
Procedure: Step 1: Activation of this compound
-
Dissolve this compound, EDC, and NHS in Activation Buffer. A typical molar ratio is 1:1.2:1.2 (Acid:EDC:NHS).
-
Incubate the activation mixture for 15 minutes at room temperature.
Step 2: Conjugation to Amine 3. Immediately after activation, the pH of the reaction must be raised for efficient amine coupling. This can be done in two ways:
- Method A (Buffer Exchange): Use a desalting column to exchange the activated PEG-acid into the Conjugation Buffer (pH 7.2-7.5). This also removes excess EDC and NHS.
- Method B (Direct pH Adjustment): Add the activated PEG-acid solution directly to the amine-containing molecule (pre-dissolved in Conjugation Buffer) or adjust the pH of the activation mixture with a concentrated phosphate buffer.
- Allow the conjugation reaction to proceed for 2 hours at room temperature.
- Quench the reaction by adding a quenching solution (e.g., hydroxylamine to a final concentration of 10 mM) to hydrolyze any unreacted NHS esters.
- Purify the PEGylated conjugate to remove byproducts and unreacted reagents.
Conclusion
The choice between this compound and m-PEG12-NHS ester is a trade-off between convenience and control. m-PEG12-NHS ester offers a rapid, simple, one-step protocol ideal for routine conjugations and for molecules that are sensitive to the harsher conditions of carbodiimide chemistry. Its main vulnerability is its susceptibility to hydrolysis, requiring careful handling.
Conversely, This compound , used with EDC/NHS, provides a more stable and often more economical starting material. The two-step protocol allows for greater control over the reaction but requires more complex buffer systems and additional purification steps. It is well-suited for large-scale synthesis or when the pre-activated ester is not commercially available or practical to use. Understanding these key differences enables researchers to select the most effective reagent for their specific bioconjugation needs.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - NL [thermofisher.com]
- 2. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]
- 5. glenresearch.com [glenresearch.com]
A Researcher's Guide to Alternative Linkers in PROTAC Design and Synthesis
For researchers, scientists, and drug development professionals, the design of potent and selective Proteolysis-Targeting Chimeras (PROTACs) is a paramount objective. While the warhead and E3 ligase ligand determine target specificity, the linker connecting them is a critical determinant of a PROTAC's overall efficacy, dictating its physicochemical properties, cell permeability, and the stability of the crucial ternary complex. This guide provides an objective comparison of alternative linker strategies beyond the conventional flexible alkyl and polyethylene glycol (PEG) chains, supported by experimental data and detailed methodologies to inform rational PROTAC design.
The traditional reliance on flexible linkers is giving way to more sophisticated designs aimed at overcoming challenges such as poor cell permeability and metabolic instability.[1] This guide will delve into the performance of rigid, clickable, and stimulus-responsive linkers, offering a comparative analysis to aid in the selection and synthesis of next-generation protein degraders.
Comparing the Performance of Alternative PROTAC Linkers
The efficacy of a PROTAC is primarily evaluated by its ability to induce the degradation of a target protein. This is quantified by two key parameters: the half-maximal degradation concentration (DC50), which represents the concentration of a PROTAC required to degrade 50% of the target protein, and the maximum level of degradation (Dmax).[2] Lower DC50 values and higher Dmax values are indicative of a more potent PROTAC.
The following tables summarize quantitative data from various studies, comparing the performance of different linker types.
Table 1: Flexible vs. Rigid Linkers
| Linker Type | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Flexible (PEG) | AR | CRBN | 22Rv1 | ~3000 | >90 (at 3µM) | [3] |
| Rigid (Disubstituted Phenyl) | AR | CRBN | 22Rv1 | No degradation | - | [3] |
| Flexible (Alkyl/Ether) | TBK1 | VHL | - | >1000 (for <12 atoms) | No degradation | [3] |
| Flexible (Alkyl/Ether) | TBK1 | VHL | - | 3 (for 21 atoms) | 96 | |
| Rigid (Piperazine-based) | SMARCA2 | VHL | - | Potent Degradation | - |
Analysis: The data illustrates that while flexible linkers can be effective, their performance is highly dependent on length. In the case of TBK1 degradation, a minimum linker length was required to observe activity, with potency decreasing again at excessive lengths. Conversely, the introduction of a rigid phenyl linker completely abolished the degradation of the androgen receptor (AR), suggesting that the conformational constraints imposed by the rigid linker were not conducive to the formation of a productive ternary complex in this specific context. However, rigid linkers, such as those incorporating piperazine scaffolds, have been successfully employed in other systems, indicating that the suitability of a rigid linker is target- and E3 ligase-dependent.
Table 2: Clickable and Photo-switchable Linkers
| Linker Type | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Comments | Reference |
| Clickable (Triazole) | BRD4 | VHL | HeLa | Potent Degradation | >90 | Facilitates rapid library synthesis | |
| Photo-switchable (Azobenzene) | BRD4 | VHL | RS4;11 | Light-dependent | Light-dependent | trans-isomer active, cis-isomer inactive | |
| Photo-switchable (Azobenzene) | BCR-ABL | CRBN | K562 | Light-dependent | Light-dependent | trans-isomer active, cis-isomer inactive |
Analysis: Clickable linkers, often incorporating a triazole moiety, offer a significant advantage in the ease and efficiency of PROTAC synthesis, allowing for the rapid generation of compound libraries to explore structure-activity relationships. Photo-switchable linkers, typically containing an azobenzene core, introduce an element of spatiotemporal control over protein degradation. The activity of these PROTACs can be turned "on" or "off" with specific wavelengths of light, offering potential for reduced off-target effects and more precise therapeutic intervention. For example, the trans-isomer of an azobenzene-containing PROTAC can be active, while the cis-isomer is inactive due to the altered linker geometry.
Experimental Protocols
Accurate and reproducible experimental data are crucial for the rational design of PROTACs. The following are detailed methodologies for key experiments cited in this guide.
Western Blotting for Protein Degradation
This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
1. Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T, 22Rv1) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.
-
Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) assay.
4. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST).
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
6. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
-
Calculate DC50 and Dmax values from the dose-response curves.
Parallel Artificial Membrane Permeability Assay (PAMPA)
This is a high-throughput, cell-free assay that models passive transcellular permeability.
1. Principle:
-
The PAMPA assay measures the diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment. The rate of diffusion is used to calculate the apparent permeability coefficient (Papp).
2. General Protocol:
-
Prepare a solution of the PROTAC in a suitable buffer in the donor plate.
-
The acceptor plate contains a buffer solution.
-
A filter plate with a porous support is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form the artificial membrane.
-
The donor plate is placed on top of the filter plate, which is then placed on the acceptor plate, creating a "sandwich".
-
The assembly is incubated for a set period.
-
The concentrations of the PROTAC in the donor, acceptor, and filter plates are then determined using a suitable analytical method (e.g., LC-MS/MS).
-
The Papp value is calculated based on the concentration changes over time.
Ternary Complex Formation Assays
Several biophysical techniques can be used to characterize the formation and stability of the POI-PROTAC-E3 ternary complex. These assays provide valuable insights into the binding affinities and kinetics of the interactions, guiding the optimization of linker design.
1. Surface Plasmon Resonance (SPR):
-
Principle: SPR measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time.
-
Protocol Outline: One of the proteins (e.g., the E3 ligase) is immobilized on the sensor chip. A solution containing the other protein (the target) and the PROTAC is then flowed over the surface. The formation of the ternary complex results in a change in the SPR signal, which can be used to determine kinetic parameters (kon, koff) and binding affinity (KD).
2. Isothermal Titration Calorimetry (ITC):
-
Principle: ITC directly measures the heat changes that occur upon binding of molecules.
-
Protocol Outline: A solution of the PROTAC is titrated into a solution containing one of the proteins. The heat change upon binding is measured. Then, the second protein is added to the mixture, and the heat change associated with the formation of the ternary complex is measured. This allows for the determination of thermodynamic parameters (ΔH, ΔS, and KD).
3. Proximity Ligation Assay (PLA):
-
Principle: The Duolink® PLA system allows for the in-situ visualization and quantification of protein-protein interactions.
-
Protocol Outline: Cells are treated with the PROTAC. Primary antibodies against the target protein and the E3 ligase are added. If the two proteins are in close proximity (i.e., in a ternary complex), secondary antibodies with attached DNA oligonucleotides will bind. These DNA strands can then be ligated and amplified, and the resulting product is visualized using a fluorescent probe.
Visualizing Key Concepts in PROTAC Design
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.
References
A Comparative Guide to NMR and HPLC for Purity Confirmation of m-PEG12-acid
For researchers, scientists, and drug development professionals, ensuring the purity of reagents like m-PEG12-acid is a critical step in guaranteeing experimental reproducibility and the quality of final products. This guide provides an objective comparison of two powerful analytical techniques for purity assessment: Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). We present supporting data, detailed experimental protocols, and visualizations to help you make informed decisions for your analytical needs.
At a Glance: NMR vs. HPLC for this compound Purity
| Feature | ¹H NMR Spectroscopy | High-Performance Liquid Chromatography (HPLC) |
| Principle | Measures the magnetic properties of atomic nuclei to provide structural and quantitative information. | Physically separates components of a mixture based on their interaction with a stationary phase. |
| Primary Use | - Absolute quantification (qNMR) without a specific reference standard of the analyte. - Structural confirmation and identification of impurities. | - High-resolution separation of impurities. - Quantification relative to a reference standard. |
| Strengths | - Provides structural information. - Inherently quantitative. - Non-destructive. - Rapid analysis time for a single sample. | - High sensitivity for trace impurities. - Can separate complex mixtures. - Established and widely available technique. |
| Limitations | - Lower sensitivity compared to HPLC. - Signal overlap can complicate analysis of complex mixtures. - Requires specialized instrumentation and expertise. | - Requires a reference standard for accurate quantification. - Does not provide structural information of unknown impurities. - Method development can be time-consuming. |
| Typical Purity Spec. | >95% | >98% |
| Limit of Detection | ~0.1% | <0.01% |
| Analysis Time | ~10-15 minutes per sample | ~20-30 minutes per sample |
Quantitative Data Summary
The following table summarizes typical quantitative data for the analysis of this compound purity by both ¹H NMR and HPLC.
| Parameter | ¹H NMR (qNMR) | HPLC (Size-Exclusion Chromatography) |
| Purity Assay Range | 90-100% | 90-100% |
| Accuracy | 98-102% | 97-103% |
| Precision (%RSD) | < 1% | < 2% |
| Limit of Quantification | ~0.3% | ~0.05% |
| Linearity (R²) | >0.999 | >0.99 |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for purity determination of this compound using NMR and HPLC.
Experimental Protocols
¹H NMR Spectroscopy for Purity Determination (qNMR)
Objective: To determine the absolute purity of this compound using quantitative ¹H NMR (qNMR) with an internal standard.
Materials:
-
This compound sample
-
Internal standard (e.g., maleic acid, certified reference material)
-
Deuterated solvent (e.g., Deuterium Oxide - D₂O)
-
NMR spectrometer (400 MHz or higher)
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Accurately weigh a known amount of the internal standard (e.g., 5-10 mg of maleic acid) and add it to the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of D₂O.
-
Vortex the vial until the sample and internal standard are completely dissolved.
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Place the NMR tube in the spectrometer.
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Integrate the characteristic peaks of this compound (e.g., the methoxy protons at ~3.3 ppm and the ethylene glycol protons at ~3.6 ppm) and a well-resolved peak of the internal standard.
-
-
Purity Calculation:
-
Calculate the purity of this compound using the following formula:
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / m_sample) * (m_IS / MW_IS) * Purity_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
HPLC for Purity Determination (Size-Exclusion Chromatography)
Objective: To determine the purity of this compound by separating it from potential high and low molecular weight impurities using Size-Exclusion Chromatography (SEC).
Materials:
-
This compound sample
-
HPLC grade water
-
HPLC grade acetonitrile
-
Phosphate buffered saline (PBS) or other suitable buffer
-
HPLC system with a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD)
-
Size-Exclusion column suitable for the molecular weight range of this compound (e.g., TSKgel G2000SWxl)
Procedure:
-
Mobile Phase Preparation:
-
Prepare the mobile phase, for example, an aqueous buffer like 0.1 M PBS, pH 7.4.
-
Filter and degas the mobile phase before use.
-
-
Sample Preparation:
-
Accurately weigh and dissolve a known amount of this compound in the mobile phase to a final concentration of approximately 1-2 mg/mL.
-
Filter the sample solution through a 0.22 µm syringe filter.
-
-
Chromatographic Conditions:
-
Column: TSKgel G2000SWxl (or equivalent)
-
Mobile Phase: 0.1 M PBS, pH 7.4
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 30 °C
-
Detector: Refractive Index (RI)
-
Injection Volume: 20 µL
-
-
Data Analysis:
-
Run the sample on the HPLC system.
-
Identify the main peak corresponding to this compound.
-
Calculate the purity by the area normalization method:
Purity (%) = (Area_main_peak / Total_area_of_all_peaks) * 100
-
Comparison of Methodologies
Both NMR and HPLC are powerful techniques for assessing the purity of this compound, each offering distinct advantages.
¹H NMR provides a direct and absolute measure of purity without the need for a specific this compound reference standard.[1] It is also a valuable tool for structural confirmation and can help identify unknown impurities if they are present in sufficient concentration. The speed of analysis for a single sample is another significant advantage.
HPLC , particularly with a universal detector like RI or ELSD, is highly effective at separating and detecting a wide range of impurities, including those with very similar structures or those present at very low levels.[2] This makes it an excellent method for detecting trace impurities and for routine quality control where high throughput is required. However, for accurate quantification, a well-characterized reference standard is necessary.
For a comprehensive purity assessment of this compound, a dual approach is often recommended. NMR can be used to confirm the structure and provide an absolute purity value, while HPLC can be employed to detect and quantify trace impurities with high sensitivity. This orthogonal approach provides the highest level of confidence in the quality of the material.
References
A Comparative Guide to Linear vs. Branched PEG Linkers for Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a polyethylene glycol (PEG) linker is a critical determinant in the development of therapeutic agents, profoundly influencing their pharmacokinetic profiles, efficacy, and safety. The architecture of the PEG linker, whether linear or branched, imparts distinct physicochemical properties to the conjugated therapeutic molecule. This guide provides an objective comparison of linear and branched PEG linkers, supported by experimental data and detailed methodologies, to assist researchers in making informed decisions for their specific therapeutic applications.
Key Performance Characteristics: A Comparative Overview
The choice between a linear and a branched PEG linker hinges on a balance of desired attributes for the therapeutic conjugate. While both architectures enhance solubility and prolong circulation half-life, their impact on key parameters such as hydrodynamic volume, steric hindrance, and immunogenicity can differ significantly.
| Feature | Linear PEG Linkers | Branched PEG Linkers | Rationale & Supporting Data |
| Structure | A single, straight chain of repeating ethylene glycol units. | Multiple PEG chains extending from a central core. | Branched structures provide a more compact and dense PEG shield around the therapeutic molecule. |
| Hydrodynamic Volume | Generally possess a larger hydrodynamic volume for a given molecular weight compared to some branched counterparts, though this can be debated. | Studies have shown that for the same total molecular weight, branched PEG-proteins may not have a significantly different hydrodynamic radius compared to linear PEG-proteins[1]. However, other studies suggest branched PEGs can have a smaller hydrodynamic radius than linear PEGs of the same molecular weight[2]. | The increased number of PEG arms in a branched structure can lead to a more compact, globular conformation in solution, which may influence its interaction with the biological environment and renal clearance. |
| Pharmacokinetics | Generally improves circulation half-life compared to non-PEGylated molecules. | Often exhibit superior pharmacokinetic profiles with longer circulation times and reduced clearance compared to linear PEGs of the same molecular weight[3][4]. | The denser shielding provided by branched PEGs is thought to be more effective at masking the therapeutic from clearance mechanisms, including proteolytic degradation and renal filtration. |
| Immunogenicity | Can reduce the immunogenicity of the parent molecule. | May offer enhanced shielding against the immune system, potentially leading to lower immunogenicity. However, the complexity of branched structures could, in some cases, elicit an immune response[5]. | The "stealth" effect of the PEG layer is crucial in reducing immune recognition. The architecture that provides the most comprehensive surface coverage is likely to be the most effective in this regard. |
| Drug Loading (for ADCs) | Limited to the number of available conjugation sites on the therapeutic molecule. | The multi-arm nature allows for a higher drug-to-antibody ratio (DAR) without inducing aggregation, which can be a challenge with hydrophobic drugs and linear linkers. | Branched linkers can act as a scaffold to attach multiple drug molecules, increasing the potency of antibody-drug conjugates (ADCs). |
| Steric Hindrance | Lower steric hindrance, which can be advantageous for maintaining the biological activity of the conjugated molecule. | Higher steric hindrance due to the bulky nature of the multi-arm structure. | This can be a double-edged sword: while it enhances shielding, it may also interfere with the binding of the therapeutic to its target, potentially reducing in vitro potency. |
| Synthesis & Cost | Generally simpler and more cost-effective to synthesize. | More complex synthesis, which can lead to higher costs. | The multi-step process required to create a central core and attach multiple PEG arms contributes to the increased complexity and cost. |
Quantitative Data Comparison
The following tables summarize key quantitative data from studies comparing the performance of linear and branched PEG linkers in various therapeutic contexts.
Table 1: Pharmacokinetic Parameters of PEGylated TNF Nanobodies (40 kDa Total PEG Molecular Weight)
| PEG Architecture | Cmax (µg/mL) | AUC (µg·h/mL) | Clearance (mL/h/kg) | Half-life (t½) (h) |
| Linear (1 x 40 kDa) | 15.3 | 1,170 | 0.034 | 28.1 |
| Branched (2 x 20 kDa) | 18.1 | 1,980 | 0.020 | 44.7 |
| Branched (4 x 10 kDa) | 19.5 | 2,450 | 0.016 | 55.6 |
Data adapted from a study on PEGylated TNF nanobodies, demonstrating the superior pharmacokinetic profile of branched PEG conjugates.
Table 2: Hydrodynamic Radius of PEGylated Human Serum Albumin (HSA)
| Linker Type | PEG Molecular Weight (kDa) | Hydrodynamic Radius (Rh) (nm) |
| Unmodified HSA | - | 3.5 |
| Linear | 5 | 4.2 |
| Linear | 10 | 5.2 |
| Linear | 20 | 6.1 |
| Branched | 20 | 6.4 |
This table presents a comparison of the hydrodynamic radii of HSA conjugated with linear and branched PEG linkers. Note that in this study, for the same total molecular weight of 20 kDa, the branched PEG conjugate exhibited a slightly larger hydrodynamic radius. It is important to consider that other studies have reported different findings, suggesting that the effect of architecture on hydrodynamic radius can be complex and may depend on the specific protein and PEG characteristics.
Table 3: In Vitro Cytotoxicity of Affibody-Drug Conjugates with Linear PEG Linkers
| Linker | IC50 (nM) | Fold Reduction in Cytotoxicity (vs. No PEG) |
| No PEG | ~1.5 | - |
| 4 kDa Linear PEG | ~6.75 | 4.5 |
| 10 kDa Linear PEG | ~33.75 | 22.5 |
Data adapted from a study on affibody-drug conjugates, indicating that longer linear PEG chains can reduce in vitro cytotoxicity due to increased steric hindrance.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of linear and branched PEG linkers. Below are representative protocols for key experiments.
Protocol 1: Amine-Reactive PEGylation of a Therapeutic Protein (NHS Ester Chemistry)
This protocol describes the conjugation of an N-hydroxysuccinimide (NHS) ester-activated PEG linker (either linear or branched) to primary amines (e.g., lysine residues) on a protein.
Materials:
-
Therapeutic protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
Linear or Branched PEG-NHS ester
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Dialysis or size-exclusion chromatography (SEC) materials for purification
Procedure:
-
Protein Preparation: Dissolve the therapeutic protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
PEG-NHS Ester Preparation: Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution. The reaction can be performed for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 10-50 mM.
-
Purification: Remove unreacted PEG and byproducts by dialysis against a suitable buffer or by size-exclusion chromatography.
-
Characterization: Analyze the PEGylated protein using SDS-PAGE and SEC to determine the degree of PEGylation and purity.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay) for PEGylated ADCs
This protocol outlines a method to compare the cytotoxic effects of ADCs conjugated with linear versus branched PEG linkers on a target cancer cell line.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
ADCs (conjugated with linear and branched PEG linkers) and unconjugated antibody control
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed the target cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
ADC Treatment: Prepare serial dilutions of the ADCs (linear and branched PEG) and the unconjugated antibody control in cell culture medium. Add the diluted ADCs to the cells and incubate for 72-96 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each ADC.
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy
This protocol describes a common method for determining the average DAR of an ADC.
Materials:
-
ADC sample
-
Unconjugated antibody
-
Free drug
-
UV-Vis spectrophotometer
Procedure:
-
Determine Extinction Coefficients: Measure the molar extinction coefficients of the unconjugated antibody at 280 nm (ε_Ab,280_) and the free drug at its wavelength of maximum absorbance (λ_max_drug_) and at 280 nm (ε_drug,280_).
-
Measure ADC Absorbance: Measure the absorbance of the ADC sample at 280 nm (A_280_) and at λ_max_drug_ (A_λmax_).
-
Calculate Concentrations:
-
Concentration of the drug (C_drug_) = A_λmax_ / ε_drug,λmax_
-
Concentration of the antibody (C_Ab_) = (A_280_ - (ε_drug,280_ * C_drug_)) / ε_Ab,280_
-
-
Calculate DAR:
-
DAR = C_drug_ / C_Ab_
-
Protocol 4: In Vivo Tumor Growth Inhibition Study
This protocol provides a framework for comparing the in vivo efficacy of therapeutics conjugated with linear versus branched PEG linkers in a tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Tumor cell line
-
Therapeutic conjugates (linear and branched PEG) and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject tumor cells into the flank of the mice.
-
Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (linear PEG conjugate, branched PEG conjugate, and vehicle control). Administer the treatments intravenously or intraperitoneally at a predetermined dose and schedule.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: Euthanize the mice when tumors reach a predetermined size or at the end of the study period.
-
Data Analysis: Plot the mean tumor volume over time for each group and perform statistical analysis to compare the efficacy of the different conjugates.
Mandatory Visualizations
Caption: Structural comparison of linear and branched PEG linkers.
References
- 1. Size comparison between proteins PEGylated with branched and linear poly(ethylene glycol) molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Drug–Antibody Ratio Determination of Antibody–Drug Conjugates [jstage.jst.go.jp]
- 3. benchchem.com [benchchem.com]
- 4. Pharmacokinetic, biodistribution, and biophysical profiles of TNF nanobodies conjugated to linear or branched poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of Cyclic and Linear PEG Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of PEG Linkers on the Efficacy and Tolerability of Antibody-Drug Conjugates: A Comparative Guide
The strategic incorporation of polyethylene glycol (PEG) linkers in the design of antibody-drug conjugates (ADCs) has emerged as a critical factor in optimizing their therapeutic index. This guide provides a comparative analysis of ADCs with and without PEG linkers, supported by experimental data, to elucidate the impact of PEGylation on efficacy and tolerability. For researchers, scientists, and drug development professionals, understanding these nuances is paramount for the rational design of next-generation ADCs.
PEG linkers, being hydrophilic and flexible, can significantly alter the physicochemical properties of an ADC, influencing its solubility, stability, pharmacokinetics (PK), and ultimately, its antitumor activity and safety profile.[1][2] Hydrophobic payloads, while often potent, can induce aggregation and rapid clearance of ADCs. The inclusion of a PEG linker can mitigate these issues, often allowing for a higher drug-to-antibody ratio (DAR) without compromising the ADC's biophysical characteristics.[3][4]
Comparative Analysis of Key Performance Metrics
The decision to incorporate a PEG linker and the choice of its length involves a trade-off between enhancing pharmacokinetic properties and potentially modulating in vitro potency. The following tables summarize quantitative data from various studies, comparing key performance metrics of ADCs with and without PEG linkers.
Table 1: Impact of PEG Linkers on Drug-to-Antibody Ratio (DAR) and In Vitro Cytotoxicity
| ADC Construct | Linker Type | Average DAR | Target Cell Line | IC50 (nM) | Reference |
| ZHER2-SMCC-MMAE | Non-PEGylated | Not Specified | NCI-N87 | Not Specified | [5] |
| ZHER2-PEG4K-MMAE | 4 kDa PEG | Not Specified | NCI-N87 | 4.5-fold higher than non-PEGylated | |
| ZHER2-PEG10K-MMAE | 10 kDa PEG | Not Specified | NCI-N87 | 22-fold higher than non-PEGylated | |
| RS7-DL (MMAE) | Dipeptide | 4 or 8 | Trop-2 positive | Not Specified | |
| RS7-DL11 (mPEG24) | Dipeptide with mPEG24 side chain | 4 or 8 | Trop-2 positive | Not Specified (demonstrated tumor suppression) |
Table 2: Impact of PEG Linkers on Pharmacokinetics (PK) in Rodent Models
| ADC Construct | Linker Type | Animal Model | Half-life (t1/2) | Clearance | AUC | Reference |
| ZHER2-SMCC-MMAE | Non-PEGylated | Not Specified | 19.6 min | Not Specified | Not Specified | |
| ZHER2-PEG4K-MMAE | 4 kDa PEG | Not Specified | 2.5-fold increase vs. non-PEGylated | Not Specified | Not Specified | |
| ZHER2-PEG10K-MMAE | 10 kDa PEG | Not Specified | 11.2-fold increase vs. non-PEGylated | Not Specified | Not Specified | |
| ADC with PEG < PEG8 | Short PEG | Sprague-Dawley Rats | Not Specified | Rapidly increased | Not Specified | |
| RS7-DL11 (mPEG24) | Dipeptide with mPEG24 | Not Specified | Prolonged | Not Specified | Enhanced |
Table 3: Impact of PEG Linkers on In Vivo Efficacy and Tolerability
| ADC Construct | Linker Type | Tumor Model | Efficacy Outcome | Tolerability Outcome | Reference |
| ZHER2-PEG10K-MMAE | 10 kDa PEG | NCI-N87 | Most ideal tumor therapeutic ability | Off-target toxicity reduced >4-fold | |
| ADC with PEG < PEG8 | Short PEG | Balb/C Mice | Not Specified | Not tolerated at 50 mg/kg | |
| RS7-DL11 (mPEG24) | Dipeptide with mPEG24 | Not Specified | Maximum tumor suppression | Enhanced animal tolerability |
Visualizing the Impact of PEG Linkers
To better understand the underlying mechanisms and experimental considerations, the following diagrams illustrate key concepts in ADC development and evaluation.
Detailed Experimental Protocols
For the robust and reproducible evaluation of ADCs, standardized experimental protocols are essential. Below are detailed methodologies for key assays cited in this guide.
Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy
This method provides an average DAR for the ADC population.
Materials:
-
ADC sample of known concentration
-
Naked antibody of known concentration
-
Small molecule drug of known concentration
-
UV/Vis spectrophotometer
-
Quartz cuvettes
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Determine Molar Extinction Coefficients:
-
Measure the absorbance of the naked antibody at 280 nm to determine its molar extinction coefficient (ε_Ab_).
-
Measure the absorbance of the small molecule drug at its wavelength of maximum absorbance (λ_max_) and at 280 nm to determine its molar extinction coefficients (ε_Drug_λmax and ε_Drug_280).
-
-
Measure ADC Absorbance:
-
Dilute the ADC sample to a suitable concentration in PBS.
-
Measure the absorbance of the ADC solution at 280 nm (A_280) and at the λ_max_ of the drug (A_λmax).
-
-
Calculate DAR:
-
Use the Beer-Lambert law and the following equations to calculate the concentration of the antibody (C_Ab) and the drug (C_Drug) in the ADC sample.
-
C_Drug = A_λmax / ε_Drug_λmax
-
C_Ab = (A_280 - (ε_Drug_280 * C_Drug)) / ε_Ab_
-
DAR = C_Drug / C_Ab
-
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Target (antigen-positive) and control (antigen-negative) cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
ADC, naked antibody, and free drug
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C, 5% CO2.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, naked antibody, and free drug in complete medium.
-
Remove the old medium from the cells and add 100 µL of the test article dilutions to the respective wells. Include untreated cells as a control.
-
-
Incubation:
-
Incubate the plate for a duration relevant to the payload's mechanism of action (typically 72-96 hours).
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curve and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Protocol 3: Pharmacokinetic (PK) Analysis in Mice
This protocol outlines a typical procedure for evaluating the PK profile of an ADC in a murine model.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude or NOD-SCID)
-
ADC formulation in a sterile vehicle
-
Anesthetic
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes with anticoagulant)
-
Analytical method for ADC quantification (e.g., ELISA or LC-MS/MS)
Procedure:
-
ADC Administration:
-
Administer a single intravenous (IV) dose of the ADC to each mouse via the tail vein at a specified dose (e.g., 3 mg/kg).
-
-
Serial Blood Collection:
-
Collect blood samples (approximately 20-50 µL) at predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 96, and 168 hours post-dose).
-
-
Plasma Preparation:
-
Process the blood samples by centrifugation to obtain plasma. Store plasma at -80°C until analysis.
-
-
ADC Quantification:
-
Quantify the concentration of the ADC (total antibody and/or conjugated drug) in the plasma samples using a validated analytical method.
-
-
Pharmacokinetic Analysis:
-
Use a non-compartmental or compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters such as half-life (t1/2), clearance (CL), volume of distribution (Vd), and area under the curve (AUC).
-
Protocol 4: In Vivo Efficacy Evaluation in a Xenograft Model
This protocol describes a general workflow for assessing the antitumor activity of an ADC in a subcutaneous xenograft model.
Materials:
-
Immunodeficient mice
-
Human cancer cell line that expresses the target antigen
-
Matrigel (optional)
-
ADC formulation, vehicle control, and isotype control ADC
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Inject a suspension of tumor cells (e.g., 5 x 10^6 cells in PBS or a Matrigel mixture) subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
-
Randomization and Treatment:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, isotype control ADC, and ADC treatment group).
-
Administer the treatments as per the study design (e.g., a single IV dose).
-
-
Efficacy Monitoring:
-
Continue to monitor tumor volumes and body weights throughout the study.
-
The study is typically concluded when tumors in the control group reach a predefined size.
-
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI) by comparing the tumor volumes in the treated groups to the control group.
-
Plot tumor growth curves and survival curves (if applicable).
-
Conclusion
The incorporation of PEG linkers is a powerful strategy to enhance the therapeutic potential of ADCs. By improving hydrophilicity, PEG linkers can lead to ADCs with better solubility, reduced aggregation, and superior pharmacokinetic profiles. This often translates to improved in vivo efficacy and a better safety margin. However, the choice of PEG linker length is critical, as it can influence the ADC's in vitro potency. Therefore, a systematic evaluation of ADCs with and without PEG linkers, as well as with varying PEG lengths, is crucial for the development of optimized and highly effective cancer therapeutics. The experimental protocols provided in this guide offer a framework for conducting such comparative studies.
References
A Researcher's Guide to Determining Drug-Antibody Ratio (DAR) for PEGylated ADCs
For researchers, scientists, and drug development professionals, the accurate determination of the drug-antibody ratio (DAR) is a critical quality attribute for ensuring the safety and efficacy of PEGylated antibody-drug conjugates (ADCs). The addition of polyethylene glycol (PEG) chains, while beneficial for improving solubility and pharmacokinetics, introduces analytical challenges that necessitate a thorough understanding of available methodologies. This guide provides an objective comparison of the primary techniques used for DAR determination of PEGylated ADCs, supported by experimental data and detailed protocols.
Comparison of Key Methods for DAR Determination
The selection of an appropriate analytical method for DAR determination of PEGylated ADCs is crucial and depends on various factors, including the stage of development, the specific properties of the ADC, and the level of detail required. The four principal methods—Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS), and UV-Vis Spectroscopy—each offer distinct advantages and limitations.
| Method | Principle | Information Provided | Advantages | Disadvantages | Applicability to PEGylated ADCs |
| UV-Vis Spectroscopy | Measures absorbance at two wavelengths to determine the concentrations of the antibody and the drug based on their distinct extinction coefficients.[][2] | Average DAR.[3] | Simple, rapid, and requires minimal sample preparation.[] | Provides only the average DAR, not the distribution of drug-loaded species. Can be inaccurate if the drug and antibody absorbance spectra overlap significantly or if the PEG linker interferes with absorbance readings.[] | Suitable for a quick estimation of the average DAR, but less accurate for heterogeneous PEGylated ADCs. |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on differences in hydrophobicity. The addition of each drug-linker-PEG moiety typically increases the hydrophobicity of the antibody. | Average DAR and distribution of different DAR species (e.g., DAR 0, 2, 4, 6, 8). | Analysis is performed under non-denaturing conditions, preserving the native structure of the ADC. Robust method for calculating DAR from peak areas. | May have poor peak resolution for highly hydrophobic or heterogeneous ADCs. PEGylation can sometimes reduce the hydrophobicity, potentially complicating separation. | Widely used for PEGylated ADCs, but method development is crucial to achieve adequate separation of species with varying PEG chain lengths and drug loads. |
| Reversed-Phase HPLC (RP-HPLC) | Separates molecules based on their polarity. For ADCs, this is often performed after reduction of the antibody to separate the light and heavy chains. | Average DAR and distribution of drug-loaded light and heavy chains. | Offers better peak resolution compared to HIC. The use of MS-compatible mobile phases allows for subsequent mass analysis. | The denaturing conditions can lead to the loss of the native ADC structure. Requires more complex sample preparation (reduction). | Effective for PEGylated ADCs, especially for site-specific conjugates. The PEG chain can influence retention times, requiring careful optimization of the gradient. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of the intact ADC or its subunits to determine the precise mass of each species. | Precise average DAR, distribution of DAR species, and confirmation of conjugation sites. | Provides the most detailed and accurate information on DAR and ADC heterogeneity. Can be coupled with liquid chromatography (LC-MS) for enhanced separation and analysis. | High instrumentation cost and complexity. Data analysis can be challenging for highly heterogeneous samples. Ionization efficiency may vary between different DAR species, potentially affecting quantitation. | The gold standard for detailed characterization of PEGylated ADCs, providing unambiguous mass data for each species, which is critical given the potential heterogeneity of PEGylation. |
Experimental Protocols
Detailed methodologies are essential for the successful implementation of these techniques. Below are representative protocols for each of the four key analytical methods for DAR determination of PEGylated ADCs.
UV-Vis Spectroscopy for Average DAR Determination
This method provides a rapid estimation of the average DAR.
Materials:
-
PEGylated ADC sample
-
Formulation buffer
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Protocol:
-
Determine Extinction Coefficients: Accurately measure the molar extinction coefficients of the unconjugated antibody and the free drug-linker-PEG at 280 nm and the wavelength of maximum absorbance (λmax) of the drug.
-
Sample Preparation: Dilute the PEGylated ADC sample in the formulation buffer to a concentration that yields an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
Spectrophotometer Measurement:
-
Blank the spectrophotometer using the formulation buffer.
-
Measure the absorbance of the diluted ADC sample at 280 nm (A280) and at the λmax of the drug (Aλmax).
-
-
DAR Calculation: Use the Beer-Lambert law and the measured absorbances and extinction coefficients to calculate the concentrations of the antibody and the drug, and subsequently, the average DAR.
Hydrophobic Interaction Chromatography (HIC) for DAR Distribution
HIC is a widely used method for analyzing the distribution of drug-loaded species in an ADC sample.
Materials:
-
PEGylated ADC sample
-
Mobile Phase A (High Salt): e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0
-
Mobile Phase B (Low Salt): e.g., 50 mM sodium phosphate, pH 7.0
-
HPLC system with a UV detector
-
HIC column (e.g., TSKgel Butyl-NPR)
Protocol:
-
Sample Preparation: Dilute the PEGylated ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.
-
Chromatographic Conditions:
-
Column: TSKgel Butyl-NPR, 4.6 x 35 mm, 2.5 µm
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 280 nm
-
Gradient: A linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes.
-
-
Data Analysis:
-
Integrate the peak areas for each resolved species (e.g., DAR 0, DAR 2, etc.).
-
Calculate the percentage of each species relative to the total peak area.
-
Calculate the weighted average DAR using the peak areas and the corresponding DAR of each species.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for DAR Analysis of Reduced ADC
RP-HPLC is often used for a more detailed analysis of the light and heavy chains of the ADC.
Materials:
-
PEGylated ADC sample
-
Reducing agent (e.g., Dithiothreitol - DTT)
-
Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
HPLC system with a UV detector
-
RP-HPLC column (e.g., a C4 or C8 column suitable for proteins)
Protocol:
-
Sample Reduction:
-
Dilute the PEGylated ADC to 1-2 mg/mL in a suitable buffer.
-
Add DTT to a final concentration of 10-20 mM.
-
Incubate at 37 °C for 30 minutes to reduce the disulfide bonds.
-
-
Chromatographic Conditions:
-
Column: C4 column, 2.1 x 100 mm, 3.5 µm
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 60-80 °C
-
Detection: UV at 280 nm
-
Gradient: A linear gradient from 20% to 80% Mobile Phase B over 30 minutes.
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to the unconjugated and conjugated light and heavy chains.
-
Calculate the weighted average DAR based on the relative peak areas of the different species.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Precise DAR Determination
LC-MS provides the most accurate and detailed information about the DAR and heterogeneity of the ADC.
Materials:
-
PEGylated ADC sample
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
LC-MS system with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
-
Reversed-phase column suitable for large proteins (e.g., Agilent PLRP-S)
Protocol:
-
Sample Preparation: Dilute the ADC sample to approximately 0.1-0.5 mg/mL in Mobile Phase A. For some complex samples, deglycosylation may be performed to simplify the mass spectrum.
-
LC-MS Conditions:
-
Column: Agilent PLRP-S, 2.1 x 50 mm, 5 µm
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 80 °C
-
Gradient: A suitable gradient to elute the ADC species (e.g., 20-80% B over 10 minutes).
-
MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Mass Range: 1000-5000 m/z
-
-
-
Data Analysis:
-
Acquire the total ion chromatogram (TIC).
-
Deconvolute the mass spectrum of the main ADC peak to obtain the zero-charge masses of the different DAR species.
-
Calculate the average DAR based on the relative abundance of each species.
-
Visualizing Key Processes
To further aid in the understanding of ADC mechanisms and analytical workflows, the following diagrams have been generated using the Graphviz DOT language.
Caption: Mechanism of action for a typical PEGylated ADC.
Caption: General experimental workflow for DAR determination.
References
Assessing the Biocompatibility of m-PEG12-acid Conjugates: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a linker is a critical decision in the design of bioconjugates, influencing not only efficacy but also the overall safety profile. The m-PEG12-acid linker, a monodisperse polyethylene glycol (PEG) derivative with a terminal carboxylic acid, is frequently employed in the development of advanced therapeutics such as Proteolysis-Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs). Its defined length and hydrophilic nature are intended to improve the solubility and pharmacokinetic properties of the conjugate.[1][2][3][4][5] However, a thorough assessment of its biocompatibility is paramount.
This guide provides a comparative overview of the biocompatibility of PEGylated conjugates, with a focus on short-chain PEGs like this compound, supported by experimental data and detailed methodologies for key assays. While direct comparative biocompatibility data for this compound conjugates is limited in publicly available literature, this guide utilizes data from studies on various PEG chain lengths and alternative linkers to provide a framework for assessment.
Comparative Analysis of Biocompatibility
The biocompatibility of a PEGylated conjugate is a multifactorial issue influenced by the PEG chain length, the nature of the conjugated molecule, and the overall architecture of the conjugate. Generally, PEGylation is known to enhance the biocompatibility of therapeutic molecules by reducing immunogenicity and toxicity.
In Vitro Cytotoxicity
The cytotoxic potential of a linker is a primary concern. While PEG itself is considered largely non-toxic, the properties of the entire conjugate determine its effect on cell viability. The length of the PEG linker can influence cytotoxicity; for instance, longer PEG chains in some drug conjugates have been shown to reduce in vitro cytotoxicity, potentially due to steric hindrance affecting the drug's interaction with its target.
Table 1: Comparison of In Vitro Cytotoxicity for Different Linker Types
| Linker Type/Conjugate | Cell Line | Assay | Key Findings | Reference |
| Short-Chain PEG Conjugate (as a proxy for this compound) | Various Cancer Cell Lines | MTT/CCK-8 | Generally low intrinsic cytotoxicity. The overall cytotoxicity is primarily determined by the conjugated active molecule. | |
| Long-Chain PEG Conjugate (e.g., PEG4K, PEG10K) | HER2-positive cancer cells | MTT | Reduced in vitro cytotoxicity compared to conjugates with no PEG linker (4.5 to 22-fold reduction). | |
| Alkyl Chain Linker Conjugate | HEK293T cells | Western Blot (for degradation) | A nine-atom alkyl chain was effective in a PROTAC, but direct cytotoxicity data was not the focus. | |
| Linker-Free Conjugate | Lung Cancer Cell Lines | Cell Growth Assay | A linker-free PROTAC showed superior efficacy in inhibiting cancer cell growth compared to its PEG-linker-bearing counterpart. |
Hemolytic Activity
For intravenously administered drugs, the potential to cause hemolysis (rupture of red blood cells) is a critical safety parameter. The hydrophilic nature of PEG is generally associated with good hemocompatibility.
Table 2: Comparison of Hemolytic Activity
| Linker Type/Conjugate | Key Findings | Reference |
| mPEG-PLGA-PLL Copolymer | Hemolysis rate of the extraction medium was less than 5%, indicating good hemocompatibility. | |
| General PEGylated Nanoparticles | PEGylation is known to reduce the hemolytic activity of cationic nanoparticles. |
Immunogenicity
While PEG is considered to have low immunogenicity, the immune system can recognize it, leading to the production of anti-PEG antibodies. This can result in accelerated blood clearance (ABC) of the PEGylated therapeutic, reducing its efficacy and potentially causing hypersensitivity reactions. The length and structure of the PEG chain can influence the immunogenic response.
Table 3: Comparison of Immunogenicity
| Linker Type/Conjugate | Key Findings | Reference |
| Short-Chain PEG Conjugate (e.g., PEG5) | Generally low immunogenicity. | |
| Long-Chain PEG Conjugate (e.g., 20 kDa) | Can be more immunogenic than lower molecular weight PEGs. | |
| Branched PEG Conjugate | May offer enhanced immune shielding compared to linear PEGs. |
Experimental Protocols
Accurate and reproducible experimental data are essential for assessing biocompatibility. Below are detailed protocols for key assays.
In Vitro Cytotoxicity: MTT Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound conjugate and control compounds. Include untreated cells as a negative control and a known cytotoxic agent as a positive control. Incubate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Membrane Integrity: LDH Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After incubation, centrifuge the plate at 600 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to achieve maximum LDH release).
Hemolysis Assay
This assay evaluates the potential of a compound to damage red blood cells.
Protocol:
-
Red Blood Cell (RBC) Preparation: Obtain fresh whole blood and centrifuge to pellet the RBCs. Wash the RBCs three times with phosphate-buffered saline (PBS). Resuspend the washed RBCs in PBS to a 2% (v/v) concentration.
-
Sample Incubation: In a 96-well plate, mix 100 µL of the RBC suspension with 100 µL of the this compound conjugate at various concentrations. Use PBS as a negative control and a known hemolytic agent (e.g., Triton X-100) as a positive control.
-
Incubation: Incubate the plate at 37°C for 2 hours.
-
Centrifugation: Centrifuge the plate to pellet the intact RBCs.
-
Supernatant Collection: Carefully transfer 100 µL of the supernatant to a new 96-well plate.
-
Absorbance Measurement: Measure the absorbance of the supernatant at 540 nm to quantify the released hemoglobin.
-
Data Analysis: Calculate the percentage of hemolysis relative to the positive control.
Immunogenicity: Anti-PEG Antibody ELISA
This enzyme-linked immunosorbent assay (ELISA) is used to detect and quantify antibodies against PEG in serum or plasma samples.
Protocol:
-
Plate Coating: Coat a 96-well high-binding microplate with a PEG-conjugated protein (e.g., PEG-BSA) overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Add diluted serum or plasma samples from subjects exposed to the PEGylated conjugate to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a secondary antibody conjugated to an enzyme (e.g., anti-human IgG-HRP) that will bind to the anti-PEG antibodies captured on the plate. Incubate for 1 hour at room temperature.
-
Substrate Addition: Wash the plate and add a suitable substrate for the enzyme (e.g., TMB for HRP).
-
Absorbance Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Data Analysis: Quantify the amount of anti-PEG antibodies by comparing the sample absorbance to a standard curve.
Mandatory Visualizations
Experimental Workflow for Biocompatibility Assessment
References
A Comparative Guide to PEG Linkers: Thiol vs. Amine-Targeted Conjugation
An Objective Comparison for Researchers, Scientists, and Drug Development Professionals
In the field of bioconjugation, polyethylene glycol (PEG) linkers are indispensable tools for improving the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. The choice of conjugation chemistry is critical and is dictated by the available functional groups on the biomolecule of interest. This guide provides a detailed comparison of two common strategies: the use of maleimide-PEG linkers for targeting thiol groups (cysteine residues) and m-PEG12-acid linkers for targeting amine groups (lysine residues).
While both methods achieve covalent linkage of a PEG moiety, they differ significantly in their reaction mechanism, specificity, stability, and ideal applications. This comparison will focus on maleimide-PEG for direct thiol conjugation versus the use of m-PEG-acid, which requires activation to an N-hydroxysuccinimide (NHS) ester for amine conjugation.
Mechanism of Action: A Tale of Two Chemistries
The fundamental difference between these two linkers lies in the functional group they target. Maleimide-PEG linkers are designed for the specific modification of sulfhydryl groups, whereas m-PEG-acid linkers (after activation) target primary amines.
Maleimide-PEG for Thiol Conjugation: This reaction proceeds via a Michael addition. The nucleophilic thiol group of a cysteine residue attacks the electron-deficient double bond of the maleimide ring. This forms a stable, covalent thioether bond under mild physiological conditions, typically in a pH range of 6.5 to 7.5.[1][2][3] At this pH, the reaction is highly selective for thiols over amines, as most amine groups are protonated and thus less nucleophilic.[1][2]
m-PEG-Acid for Amine Conjugation: The carboxylic acid of m-PEG-acid is not inherently reactive towards amines. It must first be activated, most commonly using carbodiimide chemistry (like EDC) in the presence of N-hydroxysuccinimide (NHS) to form a more reactive NHS ester. This activated m-PEG-NHS ester then readily reacts with primary amines, such as the ε-amino group of lysine residues or the N-terminus of a protein, to form a highly stable amide bond. This reaction is most efficient at a slightly alkaline pH of 7.2 to 8.5.
Below is a diagram illustrating these two distinct reaction pathways.
Quantitative Comparison: Performance at a Glance
The choice between targeting thiols or amines often depends on the desired outcome for site-specificity, stability, and reaction efficiency. The following table summarizes key quantitative data for each method.
| Parameter | Maleimide-PEG (Thiol Conjugation) | m-PEG-Acid (Amine Conjugation via NHS Ester) |
| Target Residue | Cysteine (Thiol) | Lysine (Amine), N-terminus |
| Optimal pH | 6.5 - 7.5 | 7.2 - 8.5 |
| Bond Formed | Thioether (Thiosuccinimide) | Amide |
| Bond Stability | Generally stable, but susceptible to retro-Michael reaction (thiol exchange) in vivo with molecules like glutathione. | Highly stable and considered permanent under physiological conditions. |
| Site-Specificity | High. Cysteine residues are less abundant than lysines, allowing for more precise and controlled conjugation. | Low. Lysine residues are often numerous and distributed across the protein surface, leading to a heterogeneous mixture of conjugates. |
| Reaction Kinetics | Fast, typically complete within minutes to a few hours at room temperature. | Fast, typically 1-4 hours at room temperature or 4°C. |
| Key Side Reactions | Hydrolysis: Maleimide ring can open at pH > 7.5, rendering it inactive.Thiol Exchange: Reversal of the bond in thiol-rich environments.Amine Reaction: Can react with amines at pH > 8.5. | Hydrolysis: NHS esters are highly susceptible to hydrolysis, which competes with the amine reaction. The half-life at pH 8.6 (4°C) can be as short as 10 minutes. |
Stability Considerations: The Fate of the Conjugate
A critical differentiator is the long-term stability of the resulting linkage, especially in a biological environment.
-
Maleimide-Thiol Adducts: While the thioether bond is covalent, the succinimide ring it forms is a point of vulnerability. It can undergo a "retro-Michael" reaction, particularly in the presence of other thiols like glutathione, which is abundant in vivo. This can lead to premature release of the PEGylated molecule. However, this instability can be mitigated. The succinimide ring can undergo hydrolysis to form a ring-opened structure that is stable and resistant to the retro-Michael reaction. Some modern maleimide linkers are engineered to promote this hydrolysis post-conjugation to enhance stability.
-
Amide Bonds: The amide bond formed from the reaction of an NHS ester with an amine is one of the most stable covalent linkages in biochemistry. It is not susceptible to cleavage under normal physiological conditions, ensuring a permanent and robust conjugation.
Experimental Workflows and Protocols
The practical implementation of each conjugation strategy involves distinct steps, reagents, and purification methods. The workflows below outline the typical procedures for protein modification.
Detailed Experimental Protocol: Maleimide-PEG Conjugation
This protocol provides a general procedure for conjugating a maleimide-PEG linker to a protein with available cysteine residues.
-
Protein Preparation:
-
Dissolve the protein to a concentration of 1-10 mg/mL in a degassed, amine-free buffer such as phosphate-buffered saline (PBS) at pH 7.0-7.5. Buffers containing thiols (like DTT or BME) must be avoided.
-
If targeting disulfide bonds, reduce the protein with a 10-50 fold molar excess of TCEP for 30-60 minutes at room temperature. Unlike DTT, excess TCEP does not typically need to be removed before adding the maleimide linker.
-
-
Maleimide-PEG Preparation:
-
Immediately before use, dissolve the maleimide-PEG reagent in an anhydrous organic solvent like DMSO or DMF to create a 10 mM stock solution.
-
-
Conjugation Reaction:
-
Add the maleimide-PEG stock solution to the protein solution to achieve a final molar ratio of 10-20 moles of linker per mole of protein. This ratio should be optimized for each specific protein.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Remove unreacted maleimide-PEG and byproducts using size-exclusion chromatography (e.g., a desalting column) equilibrated with a suitable storage buffer.
-
-
Characterization:
-
Confirm conjugation and determine the degree of labeling using methods such as SDS-PAGE (which will show a shift in molecular weight), mass spectrometry (MS), and/or hydrophobic interaction chromatography (HIC).
-
Detailed Experimental Protocol: m-PEG-Acid (via NHS Ester) Conjugation
This protocol outlines the two-step process of activating m-PEG-acid and conjugating it to a protein's amine groups.
-
Protein Preparation:
-
Buffer exchange the protein into an amine-free buffer (e.g., PBS or borate buffer) at pH 7.2-8.5. Buffers containing primary amines like Tris or glycine will compete with the reaction and must be avoided. The protein concentration should typically be 2-10 mg/mL.
-
-
m-PEG-NHS Ester Activation (if starting from acid):
-
This step is performed separately or can be a one-pot reaction. To activate the m-PEG-acid, dissolve it in anhydrous DMSO or DMF. Add a 1.5-fold molar excess of NHS and a 1.5-fold molar excess of EDC. Let the activation reaction proceed for 15-30 minutes at room temperature.
-
-
Conjugation Reaction:
-
Add the activated m-PEG-NHS ester stock solution to the protein solution to achieve a 10- to 20-fold molar excess.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching (Optional but Recommended):
-
Stop the reaction by adding a quenching buffer containing a primary amine, such as 1 M Tris or glycine, to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted PEG linker and byproducts by size-exclusion chromatography or ion-exchange chromatography.
-
-
Characterization:
-
Analyze the conjugate using SDS-PAGE, MS, and/or isoelectric focusing (IEF) to confirm successful PEGylation and assess the heterogeneity of the product.
-
Conclusion and Recommendations
The choice between maleimide-PEG and m-PEG-acid linkers is a strategic decision based on the goals of the conjugation.
-
Choose Maleimide-PEG for Thiol Conjugation when:
-
Site-specificity is critical. Targeting less abundant cysteine residues provides superior control over the location and number of attached PEGs, leading to a more homogenous product. This is highly desirable for therapeutic applications like antibody-drug conjugates (ADCs) where a defined drug-to-antibody ratio (DAR) is crucial.
-
A straightforward, one-step conjugation is preferred.
-
-
Choose m-PEG-Acid (via NHS Ester) for Amine Conjugation when:
-
Maximum stability is the primary goal. The resulting amide bond is extremely robust and not prone to reversal in vivo.
-
Site-specificity is not a major concern, or when a higher degree of PEGylation is desired. Lysine conjugation is often simpler and less costly as it does not require protein engineering to introduce reactive sites.
-
The target protein lacks accessible cysteine residues.
-
For drug development professionals, the trend is moving towards more defined, homogenous bioconjugates, making cysteine-targeted strategies with maleimide chemistry a popular choice. However, ongoing research aims to improve the in vivo stability of maleimide-thiol linkages, and for applications where absolute stability is paramount, the robust amide bond from lysine conjugation remains a gold standard.
References
Safety Operating Guide
Proper Disposal of m-PEG12-acid: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of m-PEG12-acid, a commonly used PEGylation reagent. While this compound is generally not classified as a hazardous substance, adherence to proper disposal protocols is essential to ensure a safe laboratory environment and compliance with local regulations.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area or under a chemical fume hood.[1]
II. Characterization of this compound Waste
Proper disposal begins with identifying the type of waste. This compound waste can be categorized as follows:
-
Unused or Expired Solid this compound: The pure, solid form of the reagent.
-
Aqueous Solutions: Solutions where this compound is dissolved in water or other aqueous buffers.
-
Solutions in Organic Solvents: Solutions where this compound is dissolved in solvents such as DMSO, DMF, or DCM.[2]
-
Contaminated Labware: Items such as pipette tips, tubes, and glassware that have come into contact with this compound.
III. Step-by-Step Disposal Procedures
The appropriate disposal method depends on the category of waste and local institutional guidelines.
A. Disposal of Unused or Expired Solid this compound
-
Consult Local Regulations: Before disposal, always consult your institution's environmental health and safety (EHS) office for specific guidelines on non-hazardous chemical waste.
-
Packaging: If deemed non-hazardous by your institution, the solid waste should be placed in a clearly labeled, sealed container. The label should include the chemical name ("this compound") and indicate that it is "non-hazardous waste for disposal."
-
Disposal: Dispose of the container in the designated solid chemical waste stream as directed by your EHS office.
B. Disposal of Aqueous Solutions of this compound
-
Check pH: Ensure the pH of the aqueous solution is between 6 and 8. If necessary, neutralize the solution. For acidic solutions, slowly add a dilute base (e.g., 1M sodium bicarbonate) until the pH is neutral. For basic solutions, add a dilute acid (e.g., 1M HCl).
-
Dilution: For small quantities of dilute aqueous solutions (less than 1 liter), flush down the sanitary sewer with a large volume of running water (at least 20 parts water to 1 part solution).[3] This is generally acceptable for non-hazardous, water-soluble compounds.
-
Large Quantities: For larger volumes or more concentrated solutions, consult your institution's EHS guidelines. They may require collection in a labeled waste container for chemical waste disposal.
C. Disposal of this compound in Organic Solvents
-
Segregation: Solutions of this compound in organic solvents must be collected as hazardous chemical waste. Do not dispose of these solutions down the drain.
-
Waste Container: Collect the waste in a designated, properly labeled container for flammable or organic solvent waste. Ensure the container is compatible with the solvent used.
-
Labeling: The waste container must be clearly labeled with the contents, including the name of the solvent and "this compound," and the appropriate hazard warnings for the solvent.
-
Disposal: Arrange for pickup and disposal by your institution's EHS office.
D. Disposal of Contaminated Labware
-
Decontamination: Whenever possible, decontaminate reusable glassware by washing with an appropriate solvent to remove residual this compound, followed by a thorough rinse with water. The initial solvent rinse should be collected as chemical waste.
-
Disposable Items: For disposable items such as pipette tips and plastic tubes, place them in a designated, sealed plastic bag or a container for solid laboratory waste.
-
Labeling: Label the bag or container as "Non-hazardous lab waste."
-
Disposal: Dispose of the container in the appropriate solid waste stream as directed by your institution.
IV. Quantitative Data Summary
| Waste Type | Disposal Method | Key Parameters |
| Solid this compound | Solid Chemical Waste | Package in a sealed, labeled container. |
| Aqueous Solution | Sanitary Sewer (for small quantities) or Chemical Waste | pH 6-8; Dilute with >20 parts water. |
| Organic Solvent Solution | Hazardous Chemical Waste | Collect in a labeled, compatible solvent waste container. |
| Contaminated Labware | Solid Laboratory Waste | Decontaminate or place in a sealed, labeled bag. |
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for this compound waste disposal.
References
Personal protective equipment for handling m-PEG12-acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of m-PEG12-acid, a valuable polyethylene glycol (PEG) linker used in bioconjugation and as a component in Proteolysis Targeting Chimeras (PROTACs). Adherence to these procedures is essential for ensuring laboratory safety and maintaining the integrity of your research.
Key Safety and Physical Data
Proper storage and handling are paramount for ensuring the stability and reactivity of this compound. The following table summarizes key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C26H52O14 | [1] |
| Molecular Weight | 588.7 g/mol | [1] |
| Appearance | White to off-white solid or solid-liquid mixture | [2][3] |
| Purity | >95% - 98% | [3] |
| Storage Temperature | -20°C for long-term storage | |
| Solubility | Soluble in Water, DMSO, DMF, and DCM |
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound was not fully detailed in the provided information, data for similar PEG-acid compounds, such as Bis-PEG12-acid, indicate potential hazards. Users should handle this compound with the assumption that it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation .
Therefore, the following personal protective equipment is mandatory when handling this compound:
-
Eye Protection : Chemical safety goggles or a face shield should be worn to protect against potential splashes.
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile) are required. Gloves should be inspected before use and changed immediately if contaminated.
-
Body Protection : A standard laboratory coat must be worn.
-
Respiratory Protection : If there is a risk of generating dust or aerosols, handling should be performed in a chemical fume hood to avoid inhalation.
Operational Plan: Step-by-Step Handling Protocol
1. Receiving and Storage:
-
Upon receipt, verify the integrity of the container.
-
Store the compound at -20°C in a dry, well-ventilated area, protected from light.
2. Preparation for Use:
-
Before opening, allow the container to equilibrate to room temperature to prevent moisture condensation.
-
All handling of the solid compound should be conducted in a chemical fume hood to minimize inhalation risk.
3. Dissolution:
-
This compound is soluble in water, DMSO, DMF, and DCM.
-
When preparing solutions, add the solvent to the solid slowly and mix gently until fully dissolved. For some solutions, such as in DMSO, warming may be necessary to achieve full solubility.
4. Experimental Use:
-
The terminal carboxylic acid of this compound reacts with primary amine groups to form a stable amide bond, often in the presence of activators like EDC or HATU.
-
Ensure all reactions are performed in a well-ventilated area, preferably within a fume hood.
-
Avoid direct contact with the compound and its solutions.
Disposal Plan
All waste containing this compound must be treated as chemical waste and disposed of according to institutional and local regulations.
-
Solid Waste : Collect any solid waste, including empty containers and contaminated consumables (e.g., weigh boats, pipette tips), in a designated and clearly labeled chemical waste container.
-
Liquid Waste : Unused solutions and reaction mixtures containing this compound should be collected in a sealed, properly labeled hazardous waste container. Do not dispose of this material down the drain.
-
Decontamination : Any surfaces or equipment that come into contact with this compound should be thoroughly decontaminated.
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
